molecular formula C8H7O2- B1238549 3-Methylbenzoate

3-Methylbenzoate

Número de catálogo: B1238549
Peso molecular: 135.14 g/mol
Clave InChI: GPSDUZXPYCFOSQ-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

M-toluate is a toluate that is the conjugate base of m-toluic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a m-toluic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C8H7O2-

Peso molecular

135.14 g/mol

Nombre IUPAC

3-methylbenzoate

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1

Clave InChI

GPSDUZXPYCFOSQ-UHFFFAOYSA-M

SMILES

CC1=CC(=CC=C1)C(=O)[O-]

SMILES canónico

CC1=CC(=CC=C1)C(=O)[O-]

Sinónimos

3-methylbenzoic acid
3-toluic acid
3-toluic acid, barium salt
3-toluic acid, cadmium salt
3-toluic acid, zinc salt
m-toluate
m-toluic acid

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methylbenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzoate, also known as m-toluate, and its parent compound, 3-methylbenzoic acid (m-toluic acid), are valuable compounds in organic synthesis and serve as precursors in the manufacturing of various chemicals, including pharmaceuticals and fragrances.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, 3-methylbenzoic acid, and its common salt and ester derivatives. This document is intended to be a resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The core structure of these compounds is a benzene ring substituted with a methyl group and a carboxyl group (or its derivative) at the meta-position (1,3-substitution).

Table 1: Structural Identifiers

CompoundIUPAC NameCAS NumberMolecular FormulaCanonical SMILESInChIInChIKey
3-Methylbenzoic Acid3-methylbenzoic acid99-04-7C₈H₈O₂CC1=CC(=CC=C1)C(=O)O[2]InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)[2]GPSDUZXPYCFOSQ-UHFFFAOYSA-N[2]
Methyl this compoundmethyl this compound99-36-5C₉H₁₀O₂CC1=CC(=CC=C1)C(=O)OC[3]InChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3[3]CPXCDEMFNPKOEF-UHFFFAOYSA-N[3]
Sodium this compoundsodium this compound17264-86-7C₈H₇NaO₂CC1=CC(=CC=C1)C(=O)[O-].[Na+][4]InChI=1S/C8H8O2.Na/c1-6-3-2-4-7(5-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1[4]OFPUMZBIAWMYSM-UHFFFAOYSA-M[4]

Physicochemical Properties

The physical and chemical properties of this compound and its derivatives are crucial for their application in various experimental and industrial settings.

Table 2: Quantitative Physicochemical Data

Property3-Methylbenzoic AcidMethyl this compoundSodium this compound
Molecular Weight 136.15 g/mol [2]150.17 g/mol [3]158.13 g/mol [4]
Appearance White to yellowish crystals or flaky solid[2]Colorless liquid[3]Not specified
Melting Point 108-111 °C-Not specified
Boiling Point 263 °C-263.8 °C at 760 mmHg[5]
Density 1.054 g/cm³ (20 °C)[1]-Not specified
Solubility in Water 1 g/L-Very soluble[1]
pKa ---
LogP 2.4[2]2.8[3]-
Vapor Pressure 0.005 mmHg (25 °C)[1]0.16 mmHg[3]0.00506 mmHg at 25°C[5]
Flash Point 150 °C-120 °C[5]
Refractive Index --Not specified

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of these compounds.

Table 3: Spectroscopic Data Summary

Spectrum3-Methylbenzoic AcidMethyl this compound
IR Spectrum Available from NIST[6]Available from NIST[7]
Mass Spectrum (EI) Available from NIST[6]Available from NIST[7]
¹H NMR Spectrum Data available in various databasesData available in various databases
¹³C NMR Spectrum Data available in various databasesData available in various databases
UV/Visible Spectrum Available from NIST[8]Not readily available

Experimental Protocols

Synthesis of 2-Nitro-3-Methylbenzoic Acid

This protocol describes the nitration of m-toluic acid, a common reaction for this class of compounds.

Materials:

  • m-Toluic acid powder (average particle size of 150-180 microns)[9]

  • Concentrated nitric acid (94% mass fraction)[9]

Procedure:

  • Place 500 g of concentrated nitric acid into a 1000 mL four-neck glass bottle equipped with a mechanical stirrer.[9]

  • Cool the nitric acid to a temperature between -30 °C and -15 °C.[9]

  • Slowly add the m-toluic acid powder to the cooled nitric acid while maintaining vigorous stirring. For example, add 50g of m-toluic acid powder with an average particle size of 180 microns while keeping the reaction temperature at -15°C.[9]

  • Continue the reaction for a set period, for instance, 10 to 35 minutes, while monitoring the reaction progress.[9]

  • Upon completion, water is added to the nitration reaction liquid.[9]

  • The resulting precipitate, 2-nitro-3-methylbenzoic acid, is collected by filtration.[9]

Expected Outcome: This process can yield a high conversion rate of m-toluic acid (over 99%) with high selectivity for the target product, 2-nitro-3-methylbenzoic acid (around 75-80%).[9]

Synthesis of Methyl 3-nitrobenzoate

This procedure details the nitration of methyl benzoate.

Materials:

  • Methyl benzoate[10]

  • Concentrated sulfuric acid[10]

  • Concentrated nitric acid[10]

  • Ice[10]

Procedure:

  • In a 100 cm³ conical flask, cool 9 cm³ of concentrated sulfuric acid to below 10 °C in an ice bath.[10]

  • Slowly add 4 cm³ of methyl benzoate to the cooled sulfuric acid while swirling the flask.[10]

  • In a separate conical flask, prepare a nitrating mixture by slowly adding 3 cm³ of concentrated sulfuric acid to 3 cm³ of concentrated nitric acid, keeping the mixture cool in an ice bath.[10]

  • Add the nitrating mixture dropwise to the methyl benzoate solution while swirling and maintaining the temperature below 10 °C.[10]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes.[11]

  • Pour the reaction mixture onto crushed ice in a beaker to precipitate the product.[10]

  • Collect the solid methyl 3-nitrobenzoate by suction filtration and wash with cold water.[10]

Signaling Pathways and Biological Activity

While information on direct signaling pathways involving this compound in mammalian systems is limited, its metabolism in microorganisms and the biosynthesis of its ester in plants provide valuable insights into relevant biochemical pathways.

Anaerobic Degradation of this compound in Azoarcus sp. CIB

Azoarcus sp. CIB is a model organism for studying the anaerobic degradation of aromatic compounds. This compound is degraded via a specific peripheral pathway that converts it to 3-methylbenzoyl-CoA, which then enters a central degradation pathway.[12]

Anaerobic_Degradation_3_Methylbenzoate cluster_uptake Cellular Uptake cluster_activation Activation cluster_degradation Central Degradation Pathway 3-Methylbenzoate_ext This compound (extracellular) 3-Methylbenzoate_int This compound (intracellular) 3-Methylbenzoate_ext->3-Methylbenzoate_int ABC Transporter (mbd genes) 3-Methylbenzoyl-CoA 3-Methylbenzoyl-CoA 3-Methylbenzoate_int->3-Methylbenzoyl-CoA This compound-CoA ligase (mbd genes) Upper_Pathway Upper Central Pathway (mbd genes) 3-Methylbenzoyl-CoA->Upper_Pathway Lower_Pathway Lower Pathway (mbd genes) Upper_Pathway->Lower_Pathway

Caption: Anaerobic degradation pathway of this compound in Azoarcus sp. CIB.

Biosynthesis of Methyl Benzoate in Hedychium coronarium

Methyl benzoate is a major floral scent compound in many plants, including the white ginger lily (Hedychium coronarium). Its biosynthesis starts from benzoic acid and involves a key methylation step.[13]

Methyl_Benzoate_Biosynthesis trans-Cinnamic_acid trans-Cinnamic acid Benzoic_acid Benzoic acid trans-Cinnamic_acid->Benzoic_acid β-oxidative pathway Methyl_benzoate Methyl benzoate Benzoic_acid->Methyl_benzoate BSMT (Benzoic acid/salicylic acid carboxyl methyltransferase) SAM S-adenosyl-L-methionine (SAM) SAM->Methyl_benzoate

Caption: Biosynthesis pathway of methyl benzoate in Hedychium coronarium.

Antifungal Activity

Derivatives of this compound have shown promising antifungal activity. Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate exhibited significant activity against Candida guilliermondii.[14] Modeling studies suggest that these compounds may interact with thymidylate kinase (TMPK), a potential molecular target for antifungal agents.[14]

Conclusion

This technical guide has summarized the key chemical properties, structural information, and relevant experimental protocols for this compound and its important derivatives. The provided data tables offer a quick reference for quantitative information, while the detailed protocols serve as a starting point for synthetic applications. The visualization of the microbial degradation and plant biosynthesis pathways provides a broader context for the biological relevance of these compounds. This information is intended to support the research and development efforts of scientists and professionals in related fields.

References

A Technical Guide to 3-Methylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3-methylbenzoate, with a primary focus on Methyl this compound . Due to the ambiguity of the term "this compound," which can refer to various esters or the carboxylate anion of 3-methylbenzoic acid, this document clarifies the properties of the most common variants. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed chemical data, experimental protocols, and relevant biological context.

Chemical Identity and Properties

The term "this compound" most commonly refers to an ester of 3-methylbenzoic acid (m-toluic acid). The specific properties of the compound depend on the alcohol group forming the ester. For clarity, this guide will focus on Methyl this compound, while also providing data for related compounds.

Data Summary

Quantitative data for Methyl this compound and related compounds are summarized in the table below for easy comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl this compound 99-36-5C₉H₁₀O₂150.17
3-Methylbenzoic acid (m-Toluic acid)99-04-7C₈H₈O₂136.15
Sodium this compound17264-86-7C₈H₇NaO₂158.13
Ethyl this compound120-33-2C₁₀H₁₂O₂164.20

Experimental Protocols

Detailed methodologies for the synthesis and analysis of methyl benzoates are crucial for research and development. Below are representative experimental protocols.

Synthesis of Methyl this compound via Fischer Esterification

This protocol describes the synthesis of Methyl this compound from 3-methylbenzoic acid and methanol using an acid catalyst.

Materials:

  • 3-methylbenzoic acid (m-toluic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 10.0 g of 3-methylbenzoic acid and 50 mL of methanol.

  • Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

    • Shake the funnel and separate the layers. The aqueous layer is discarded.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any unreacted acid), and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl this compound.

Analytical Method: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of a synthesized batch of Methyl this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and water. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Solution: Prepare a standard solution of Methyl this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Solution: Prepare a sample solution of the synthesized product at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to that of the standard.

Applications in Research and Drug Development

Methyl this compound and its derivatives serve as important intermediates in organic synthesis. While direct applications in drug development are not extensively documented, the methylbenzoate scaffold is present in numerous biologically active molecules. The methyl group, in particular, can modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[1] Introducing a methyl group is a common strategy in lead compound optimization to improve metabolic stability.[1]

For instance, related compounds like Methyl 2-methyl-3-nitrobenzoate are crucial intermediates in the synthesis of anticancer drugs such as Lenalidomide.[2] The parent compound, 3-methylbenzoic acid, is a precursor to the widely used insect repellent DEET.[3]

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the direct interaction of Methyl this compound with defined signaling pathways. However, as an ester, it is subject to hydrolysis by esterases in biological systems, releasing 3-methylbenzoic acid and methanol. The metabolic fate of 3-methylbenzoic acid would likely follow pathways for xenobiotic carboxylates, which typically involve conjugation with glycine or glucuronic acid before excretion.

The biological activity of methyl benzoates is an area of active research, particularly in the context of insecticides and repellents. Methyl benzoate itself has shown fumigant activity against various stored product pests.[4]

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the workflow for the synthesis of Methyl this compound via the Fischer esterification process.

Fischer_Esterification_Workflow Workflow for the Synthesis of Methyl this compound cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine 3-Methylbenzoic Acid and Methanol catalyst 2. Add H2SO4 Catalyst reactants->catalyst reflux 3. Heat to Reflux catalyst->reflux extraction 4. Extraction with Diethyl Ether reflux->extraction Cool to RT washing 5. Wash with H2O, NaHCO3, Brine extraction->washing drying 6. Dry with MgSO4 washing->drying evaporation 7. Solvent Evaporation drying->evaporation distillation 8. Fractional Distillation evaporation->distillation product Pure Methyl This compound distillation->product

Synthesis of Methyl this compound.

This guide provides a foundational understanding of Methyl this compound for scientific and research applications. Further investigation into its biological activities and potential as a scaffold in medicinal chemistry is warranted.

References

The Ubiquitous Yet Understated Role of 3-Methylbenzoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzoate, a volatile organic compound, is a naturally occurring ester found throughout the plant kingdom. While often recognized for its characteristic sweet, fruity, and slightly floral aroma, its significance extends far beyond fragrance. In plants, this compound plays a crucial role in a variety of physiological and ecological processes, including pollinator attraction, defense against herbivores and pathogens, and as a key component in the complex bouquet of floral scents.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, and the experimental methodologies used for its study.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of plant species, from the flowers of the common snapdragon to the leaves of the freshwater fern Salvinia molesta.[3][4] Its presence is not limited to floral tissues; it has also been detected in fruits such as guava, mango, and kiwifruit, as well as in allspice and various essential oils.[1][5] The concentration and emission of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[6][7]

Below is a summary of quantitative data on this compound emission from select plant species.

Plant SpeciesTissue/OrganEmission Rate / ConcentrationMethod of AnalysisReference(s)
Antirrhinum majus (Snapdragon)Flower (Petal Lobes)Peak emission: 56.5 µ g/flower/24 hrHeadspace Collection, GC-MS[8]
Flower (Petal Lobes)Daytime emission is four times higher than nighttimeHeadspace Collection, GC-MS[8]
Flower (Petal Lobes)Emission declines significantly after pollinationHeadspace Collection, GC-MS
Hedychium coronariumFlower (Petals)Peak emission at full-opening stageHeadspace Collection, GC-MS[9]
Flower (Sepals and Filaments)Lower emission compared to petalsHeadspace Collection, GC-MS[9]
Leaves, Rhizomes, BractsAlmost undetectableHeadspace Collection, GC-MS[9]
Nicotiana suaveolensFlower (Petal Rim)Emits twice as much as the petal centerHeadspace Collection, GC-MS[10]

Biosynthesis of this compound

The biosynthesis of this compound in plants is intricately linked to the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites.[11][12] The immediate precursor to this compound is benzoic acid, which is synthesized from the amino acid L-phenylalanine. The final step involves the methylation of benzoic acid, a reaction catalyzed by the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) or benzoic acid/salicylic acid carboxyl methyltransferase (BSMT).[6][11]

There are two primary routes for the biosynthesis of benzoic acid from trans-cinnamic acid (derived from L-phenylalanine): the β-oxidative pathway and the non-β-oxidative pathway.[3][11]

Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_beta β-Oxidative Pathway cluster_non_beta Non-β-Oxidative Pathway shikimate Shikimate Pathway l_phenylalanine L-Phenylalanine shikimate->l_phenylalanine trans_cinnamic_acid trans-Cinnamic Acid l_phenylalanine->trans_cinnamic_acid PAL cinnamoyl_coa Cinnamoyl-CoA trans_cinnamic_acid->cinnamoyl_coa CNL benzaldehyde Benzaldehyde trans_cinnamic_acid->benzaldehyde Multiple Steps benzoic_acid Benzoic Acid methylbenzoate This compound benzoic_acid->methylbenzoate BAMT/BSMT hydroxy_phenylpropanoyl_coa 3-Hydroxy-3-phenylpropanoyl-CoA cinnamoyl_coa->hydroxy_phenylpropanoyl_coa CHD oxo_phenylpropanoyl_coa 3-Oxo-3-phenylpropanoyl-CoA hydroxy_phenylpropanoyl_coa->oxo_phenylpropanoyl_coa CHD benzoyl_coa Benzoyl-CoA oxo_phenylpropanoyl_coa->benzoyl_coa KAT benzoyl_coa->benzoic_acid benzaldehyde->benzoic_acid BALDH

Biosynthesis of this compound from the Shikimate Pathway.

Experimental Protocols

The identification and quantification of this compound in plant tissues rely on a combination of meticulous sample preparation and sensitive analytical techniques. The following are detailed methodologies for key experiments.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection

This method is ideal for the non-destructive analysis of volatile compounds emitted from living plant tissues.[13]

Materials:

  • SPME device with a suitable fiber (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB))

  • Gas-tight glass vials with septa

  • Heating block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Excise the plant tissue of interest (e.g., flower, leaf) and place it in a gas-tight vial. For dynamic headspace collection from living plants, enclose the tissue in a collection chamber.

  • Seal the vial with a septum.

  • Gently heat the vial to a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

Experimental Workflow for HS-SPME GC-MS Analysis

HS-SPME GC-MS Workflow sample_prep Plant Tissue in Vial equilibration Headspace Equilibration (Heating) sample_prep->equilibration extraction SPME Fiber Adsorption equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis

References

Biosynthesis of 3-Methylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[TOC]

Abstract

3-Methylbenzoate, a methylated derivative of benzoic acid, is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. While not a common primary metabolite, its biosynthesis can be achieved through engineered microbial pathways or can be understood through the lens of xenobiotic degradation pathways in certain microorganisms. This technical guide provides an in-depth exploration of the known and putative biosynthetic routes to this compound, focusing on the enzymatic reactions, genetic basis, and relevant quantitative data. Detailed experimental protocols for key analytical techniques and enzyme assays are provided to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the microbial production and metabolism of substituted benzoic acids.

Introduction

The biosynthesis of aromatic compounds in microorganisms is a rich field of study with significant implications for metabolic engineering and synthetic biology. While the biosynthesis of primary aromatic metabolites like the aromatic amino acids is well-understood, the pathways leading to substituted or "non-natural" aromatic compounds such as this compound are less characterized. The primary routes for the biological formation of this compound are found in the context of toluene degradation by various bacteria. These catabolic pathways, both aerobic and anaerobic, provide a toolbox of enzymes that can be repurposed for the biosynthesis of this compound. This guide will detail two primary pathways: a proposed de novo biosynthetic pathway and a pathway derived from the aerobic degradation of toluene.

Proposed De Novo Biosynthesis Pathway of this compound

While no natural organism is known to produce this compound as a primary metabolite, a hypothetical biosynthetic pathway can be constructed by drawing parallels to the established biosynthesis of benzoate from phenylalanine. This proposed pathway would commence with a methylated analog of a key precursor from the shikimate pathway.

The proposed pathway begins with 3-methyl-L-phenylalanine and proceeds through a series of reactions analogous to the β-oxidation pathway for cinnamic acid.

Pathway Overview

The hypothetical de novo biosynthesis of this compound involves the following key steps:

  • Deamination: 3-Methyl-L-phenylalanine is deaminated to form 3-methylcinnamic acid.

  • CoA Ligation: 3-Methylcinnamic acid is activated to its coenzyme A (CoA) thioester, 3-methylcinnamoyl-CoA.

  • Hydration: 3-Methylcinnamoyl-CoA is hydrated to 3-hydroxy-3-(3-methylphenyl)propanoyl-CoA.

  • Dehydrogenation: 3-Hydroxy-3-(3-methylphenyl)propanoyl-CoA is oxidized to 3-keto-3-(3-methylphenyl)propanoyl-CoA.

  • Thiolysis: 3-Keto-3-(3-methylphenyl)propanoyl-CoA is cleaved to yield 3-methylbenzoyl-CoA and acetyl-CoA.

  • Thioesterase Activity: The 3-methylbenzoyl-CoA is hydrolyzed to this compound.

Enzymatic Steps and Key Intermediates
  • Phenylalanine Ammonia-Lyase (PAL): This enzyme would catalyze the initial deamination of 3-methyl-L-phenylalanine. PALs are known to have some substrate promiscuity, and it is plausible that a native or engineered PAL could accept the methylated substrate[1][2][3][4][5].

  • Cinnamate-CoA Ligase (CNL): This enzyme would activate 3-methylcinnamic acid. CNLs are known to act on a variety of substituted cinnamic acids[6][7][8].

  • Enoyl-CoA Hydratase: This enzyme would hydrate the double bond of 3-methylcinnamoyl-CoA. Enoyl-CoA hydratases are generally promiscuous towards the acyl chain of their substrates[9][10][11][12].

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme would catalyze the oxidation of the hydroxyl group. These dehydrogenases are known to act on a range of substrates, including those with branched chains[13][14][15].

  • 3-Ketoacyl-CoA Thiolase: This enzyme would perform the final thiolytic cleavage. Thiolases have been shown to act on various 3-oxoacyl-CoAs[16][17][18][19].

  • Thioesterase: A thioesterase would be required to release the final product, this compound, from its CoA ester.

Pathway Diagram

de_novo_biosynthesis_of_3_methylbenzoate cluster_main Proposed De Novo Biosynthesis of this compound 3_Methyl_L_Phenylalanine 3-Methyl-L-Phenylalanine 3_Methylcinnamic_Acid 3-Methylcinnamic Acid 3_Methyl_L_Phenylalanine->3_Methylcinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) 3_Methylcinnamoyl_CoA 3-Methylcinnamoyl-CoA 3_Methylcinnamic_Acid->3_Methylcinnamoyl_CoA Cinnamate-CoA Ligase (CNL) 3_Hydroxy_3_3_methylphenyl_propanoyl_CoA 3-Hydroxy-3-(3-methylphenyl)propanoyl-CoA 3_Methylcinnamoyl_CoA->3_Hydroxy_3_3_methylphenyl_propanoyl_CoA Enoyl-CoA Hydratase 3_Keto_3_3_methylphenyl_propanoyl_CoA 3-Keto-3-(3-methylphenyl)propanoyl-CoA 3_Hydroxy_3_3_methylphenyl_propanoyl_CoA->3_Keto_3_3_methylphenyl_propanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase 3_Methylbenzoyl_CoA 3-Methylbenzoyl-CoA 3_Keto_3_3_methylphenyl_propanoyl_CoA->3_Methylbenzoyl_CoA 3-Ketoacyl-CoA Thiolase 3_Methylbenzoate This compound 3_Methylbenzoyl_CoA->3_Methylbenzoate Thioesterase

A proposed de novo biosynthetic pathway for this compound.

Biosynthesis via Toluene Degradation Pathway

Several aerobic bacteria, most notably species of Pseudomonas and Ralstonia, can degrade toluene. One of the initial steps in some of these pathways involves the monooxygenation of toluene to form cresols. Specifically, toluene-3-monooxygenase produces m-cresol, which can be further metabolized to this compound.

Pathway Overview

This pathway involves the following key steps:

  • Monooxygenation: Toluene is hydroxylated to m-cresol by toluene-3-monooxygenase.

  • Hydroxylation: m-Cresol is further hydroxylated to 3-methylcatechol.

  • Ring Cleavage: The aromatic ring of 3-methylcatechol is cleaved.

  • Side Chain Oxidation: In an alternative branch, the methyl group of m-cresol could theoretically be oxidized to a carboxylic acid, although this is not the primary degradation route. For biosynthetic purposes, enzymes that can perform this conversion would be required. A plausible sequence would involve oxidation to 3-hydroxybenzyl alcohol, then to 3-hydroxybenzaldehyde, and finally to 3-hydroxybenzoic acid. A final methylation step, or starting with a methylated precursor and performing the hydroxylations, is less likely based on known enzyme specificities. A more direct, albeit engineered, route would be the direct oxidation of the methyl group of toluene to a carboxyl group, followed by hydroxylation at the meta position. However, the most characterized pathways proceed via cresol intermediates.

A more direct biosynthetic route from toluene would involve the sequential oxidation of the methyl group to a carboxyl group, which is a known pathway in some toluene-degrading organisms.

  • Toluene Monooxygenase: Toluene is oxidized to benzyl alcohol.

  • Benzyl Alcohol Dehydrogenase: Benzyl alcohol is oxidized to benzaldehyde.

  • Benzaldehyde Dehydrogenase: Benzaldehyde is oxidized to benzoic acid.

  • Benzoate-CoA Ligase: Benzoic acid is activated to benzoyl-CoA.

  • Methylation: A methyltransferase could potentially act on a downstream intermediate, though this is speculative.

A more plausible pathway for the formation of this compound from toluene involves the initial formation of m-toluate (this compound) which is then further metabolized. In a biosynthetic context, the pathway would be halted at this compound.

Enzymatic Steps and Key Intermediates
  • Toluene-3-Monooxygenase (T3MO): This enzyme, found in organisms like Ralstonia pickettii PKO1, hydroxylates toluene to produce m-cresol[20][21][22][23][24][25].

  • Cresol Hydroxylase/Monooxygenase: An enzyme that would further hydroxylate m-cresol.

  • Alcohol Dehydrogenase: An enzyme capable of oxidizing the methyl group of m-cresol to an alcohol.

  • Aldehyde Dehydrogenase: An enzyme that would oxidize the resulting aldehyde to a carboxylic acid.

Pathway Diagram

toluene_degradation_to_3_methylbenzoate cluster_main Biosynthesis of this compound from Toluene Toluene Toluene m_Cresol m-Cresol Toluene->m_Cresol Toluene-3-Monooxygenase 3_Hydroxybenzyl_alcohol 3-Hydroxybenzyl alcohol m_Cresol->3_Hydroxybenzyl_alcohol Methyl Group Hydroxylase (Hypothetical) 3_Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3_Hydroxybenzyl_alcohol->3_Hydroxybenzaldehyde Alcohol Dehydrogenase 3_Hydroxybenzoic_acid 3-Hydroxybenzoic acid 3_Hydroxybenzaldehyde->3_Hydroxybenzoic_acid Aldehyde Dehydrogenase 3_Methylbenzoate This compound 3_Hydroxybenzoic_acid->3_Methylbenzoate Methyltransferase (Hypothetical)

A hypothetical biosynthetic pathway for this compound from toluene.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes that are relevant to the biosynthesis of this compound.

Table 1: Kinetic Parameters of Toluene-3-Monooxygenase from Ralstonia pickettii PKO1
SubstrateApparent Vmax (nmol/min/mg protein)Apparent Km (µM)ProductsReference
Toluene11.5 ± 0.3325090% p-cresol, 10% m-cresol[20][22][23][24][25]

Note: While T3MO from R. pickettii PKO1 was initially reported to be a meta-hydroxylating enzyme, subsequent studies have shown it to be predominantly a para-hydroxylating enzyme. The formation of a small amount of m-cresol is still significant for potential biosynthetic applications.

Table 2: Kinetic Parameters of Benzoate-CoA Ligase from Rhodopseudomonas palustris
SubstrateApparent Km (µM)Specific Activity (µmol/min/mg protein)Reference
Benzoate0.6 - 225[26][27][28]
ATP2 - 3-[26][27][28]
CoA90 - 120-[26][27][28]
2-Fluorobenzoate-High[26][27][28]

Note: This data is for the non-methylated substrate, but provides a baseline for the activity of CoA ligases on aromatic acids.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Toluene-3-Monooxygenase Activity Assay

This protocol is adapted from studies on T3MO from Ralstonia pickettii PKO1[20][21][22][23][24][25].

Objective: To determine the activity of toluene-3-monooxygenase by measuring the formation of cresol products from toluene.

Materials:

  • Whole cells expressing T3MO or purified enzyme.

  • 50 mM Potassium phosphate buffer (pH 7.0).

  • Toluene solution (saturating concentration).

  • NADH solution.

  • Ethyl acetate or other suitable organic solvent for extraction.

  • Anhydrous sodium sulfate.

  • Gas chromatograph with a flame ionization detector (GC-FID) or GC-Mass Spectrometry (GC-MS).

  • Cresol standards (o-, m-, and p-cresol).

Procedure:

  • Cell Preparation:

    • Grow bacterial cells expressing T3MO to the desired optical density.

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.0).

    • Resuspend the cells in the same buffer to a final concentration suitable for the assay (e.g., OD600 of 10).

  • Enzyme Reaction:

    • In a sealed vial, combine the cell suspension (or purified enzyme), phosphate buffer, and NADH to a final concentration of ~1 mM.

    • Initiate the reaction by adding a saturating amount of toluene.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Sample Extraction:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Immediately stop the reaction by adding an equal volume of a quenching solvent (e.g., ice-cold methanol).

    • Extract the products by adding an equal volume of ethyl acetate and vortexing vigorously.

    • Separate the organic phase by centrifugation.

    • Dry the organic phase over anhydrous sodium sulfate.

  • GC Analysis:

    • Inject a sample of the dried organic phase into the GC.

    • Use a suitable column for separating cresol isomers (e.g., a capillary column with a polar stationary phase).

    • Identify and quantify the products by comparing their retention times and peak areas to those of authentic cresol standards.

Benzaldehyde Dehydrogenase Activity Assay

This is a general spectrophotometric assay for NAD(P)+-dependent aldehyde dehydrogenases[29][30][31].

Objective: To measure the activity of benzaldehyde dehydrogenase by monitoring the reduction of NAD(P)+ to NAD(P)H.

Materials:

  • Cell-free extract or purified enzyme.

  • 100 mM Tris-HCl buffer (pH 8.0).

  • 10 mM NAD+ or NADP+ solution.

  • 100 mM Benzaldehyde solution (or 3-methylbenzaldehyde).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and the NAD(P)+ solution.

    • Add the cell-free extract or purified enzyme to the cuvette and mix gently.

  • Spectrophotometric Measurement:

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the benzaldehyde substrate and mix quickly.

    • Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the enzyme activity.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA340/min).

    • Use the molar extinction coefficient of NADH or NADPH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of product formation (µmol/min).

    • Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute.

GC-MS Analysis of Benzoate Derivatives in Bacterial Culture

This protocol provides a general framework for the extraction and analysis of aromatic acids from microbial cultures[6][32][33][34][35][36].

Objective: To identify and quantify this compound and other related aromatic acids in a bacterial culture.

Materials:

  • Bacterial culture supernatant or whole culture.

  • Internal standard (e.g., a structurally similar aromatic acid not expected to be in the sample).

  • Hydrochloric acid (HCl).

  • Ethyl acetate or other suitable organic solvent.

  • Anhydrous sodium sulfate.

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • GC-MS system.

Procedure:

  • Sample Preparation:

    • Take a known volume of the bacterial culture and centrifuge to separate the cells from the supernatant. The supernatant is typically used for analyzing extracellular metabolites.

    • Add a known amount of the internal standard to the supernatant.

    • Acidify the supernatant to a pH of ~2 with HCl to protonate the carboxylic acids.

  • Liquid-Liquid Extraction:

    • Extract the acidified supernatant with an equal volume of ethyl acetate by vigorous vortexing.

    • Repeat the extraction two more times, pooling the organic phases.

    • Dry the pooled organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Derivatization:

    • To the dried extract, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and a small amount of a suitable solvent (e.g., pyridine).

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the acidic protons to trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate the compounds of interest.

    • Identify the compounds based on their retention times and mass spectra, comparing them to those of authentic standards.

    • Quantify the compounds by comparing their peak areas to that of the internal standard and using a calibration curve.

Conclusion

The biosynthesis of this compound in organisms is primarily understood through the degradation of toluene. While a de novo biosynthetic pathway is plausible through metabolic engineering, it remains a hypothetical construct. The enzymes involved in toluene degradation, particularly toluene-3-monooxygenase and subsequent dehydrogenases, provide a starting point for developing biosynthetic routes. Further research is needed to characterize the substrate specificity of the enzymes in the proposed de novo pathway with methylated substrates and to optimize the expression of these enzymes in a suitable host organism. The experimental protocols provided in this guide offer a foundation for researchers to investigate and engineer the biosynthesis of this compound and other substituted aromatic compounds.

References

Microbial Degradation of 3-Methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzoate, a substituted aromatic hydrocarbon, is a compound of significant environmental and industrial relevance. Its presence in the environment stems from both natural sources, such as the degradation of plant lignins, and anthropogenic activities, including its use in the synthesis of various chemicals. The microbial degradation of this compound is a key process in its environmental fate and a subject of intense research for bioremediation applications and the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the core microbial degradation pathways of this compound, focusing on both anaerobic and aerobic mechanisms. It is intended to serve as a comprehensive resource, detailing the enzymatic reactions, genetic organization, and regulatory networks that govern these catabolic routes. Furthermore, this guide includes detailed experimental protocols for key assays and presents quantitative data to facilitate comparative analysis and further research in this field.

Anaerobic Degradation of this compound

The anaerobic degradation of this compound has been extensively studied in the β-proteobacterium Azoarcus sp. CIB.[1][2][3][4][5][6][7] This pathway is of particular interest as it enables the complete mineralization of the aromatic ring in the absence of oxygen, a common condition in contaminated sediments and subsurface environments.

The Central Pathway in Azoarcus sp. CIB

The anaerobic catabolism of this compound in Azoarcus sp. CIB proceeds through a central pathway encoded by the mbd gene cluster.[3][4] This pathway can be divided into an upper and a lower central pathway.

Upper Central Pathway:

  • Activation: The degradation is initiated by the activation of this compound to its coenzyme A (CoA) thioester, 3-methylbenzoyl-CoA. This reaction is catalyzed by a specific this compound-CoA ligase.[3][4]

  • Reductive Dearomatization: The aromatic ring of 3-methylbenzoyl-CoA is then reduced and dearomatized by a multi-enzyme complex. This is a key step that destabilizes the stable aromatic structure.

  • Ring Cleavage: The dearomatized ring is subsequently cleaved hydrolytically, yielding aliphatic intermediates.

Lower Central Pathway:

The aliphatic intermediates generated from ring cleavage are further metabolized through a modified β-oxidation pathway, ultimately feeding into the central carbon metabolism of the cell.[3][4]

Genetic Organization and Regulation

The genes encoding the enzymes of the this compound degradation pathway in Azoarcus sp. CIB are organized in the mbd gene cluster.[3][4] This cluster includes genes for the this compound-CoA ligase, the enzymes of the upper and lower central pathways, and a regulatory protein, MbdR.[4][7]

The expression of the mbd genes is tightly regulated by the transcriptional repressor MbdR, which belongs to the TetR family of regulators.[4][7] In the absence of the substrate, MbdR binds to the promoter regions of the catabolic genes, preventing their transcription. The first intermediate of the pathway, 3-methylbenzoyl-CoA, acts as an inducer molecule.[4][7] It binds to MbdR, causing a conformational change that leads to its dissociation from the DNA and allows for the transcription of the mbd genes.

Anaerobic_Signaling_Pathway cluster_regulation Regulatory Cascade 3_Methylbenzoate 3_Methylbenzoate 3_Methylbenzoyl_CoA 3_Methylbenzoyl_CoA 3_Methylbenzoate->3_Methylbenzoyl_CoA This compound-CoA Ligase MbdR_inactive MbdR (Inactive) 3_Methylbenzoyl_CoA->MbdR_inactive Inducer Binding MbdR_active MbdR (Active Repressor) mbd_genes mbd genes MbdR_active->mbd_genes Repression Degradation_Enzymes Degradation Enzymes mbd_genes->Degradation_Enzymes Transcription & Translation

Caption: Regulatory pathway of anaerobic this compound degradation.

Aerobic Degradation of this compound

Aerobic degradation of this compound is predominantly carried out by bacteria of the genus Pseudomonas.[1][8] These pathways utilize molecular oxygen as a cosubstrate for oxygenase enzymes, which are crucial for the initial activation and subsequent cleavage of the aromatic ring.

The Peripheral Pathways

The aerobic degradation of this compound typically proceeds via one of two main peripheral pathways, the ortho-cleavage pathway or the meta-cleavage pathway, which converge at the level of catechol intermediates.

  • Initial Hydroxylation: The pathway is initiated by a dioxygenase, often a toluate dioxygenase, which hydroxylates this compound to form a cis-dihydrodiol.[9]

  • Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to produce 3-methylcatechol.

  • Ring Cleavage: The aromatic ring of 3-methylcatechol is then cleaved by a catechol dioxygenase. This is the key branching point of the aerobic pathway.

    • Ortho-cleavage: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of the catechol ring.

    • Meta-cleavage: Catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups.[10][11][12][13][14][15][16][17]

The resulting aliphatic products from both cleavage pathways are then funneled into the central metabolism, typically the tricarboxylic acid (TCA) cycle.

Aerobic_Degradation_Pathway cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway 3_Methylbenzoate 3_Methylbenzoate cis_Dihydrodiol cis_Dihydrodiol 3_Methylbenzoate->cis_Dihydrodiol Toluate Dioxygenase 3_Methylcatechol 3_Methylcatechol cis_Dihydrodiol->3_Methylcatechol cis-Dihydrodiol Dehydrogenase Ortho_Product cis,cis-2-Methylmuconate 3_Methylcatechol->Ortho_Product Catechol 1,2-dioxygenase Meta_Product 2-Hydroxy-6-oxohepta-2,4-dienoate 3_Methylcatechol->Meta_Product Catechol 2,3-dioxygenase TCA_Cycle_Ortho TCA Cycle Ortho_Product->TCA_Cycle_Ortho TCA_Cycle_Meta TCA Cycle Meta_Product->TCA_Cycle_Meta

Caption: Aerobic degradation pathways of this compound.

Quantitative Data Summary

MicroorganismPathwaySubstrateParameterValueReference
Pseudomonas putida MT4Aerobic, meta-cleavage3-MethylcatecholRelative Activity (%)33[10]
Pseudomonas putidaAerobic, meta-cleavage3-MethylcatecholKm (µM)10.6[13][18]
Chimeric C23O (NY8)Aerobic, meta-cleavage3-MethylcatecholKm (µM)4.3 ± 0.5[11]
Chimeric C23O (NY8)Aerobic, meta-cleavage3-Methylcatecholkcat (s-1)45 ± 2[11]
Chimeric C23O (NY8)Aerobic, meta-cleavage3-Methylcatecholkinact (s-1)6.3 x 10-3[11]
Rhodopseudomonas palustrisAnaerobicBenzoateKm (µM)0.6 - 2[19]
Rhodopseudomonas palustrisAnaerobicATPKm (µM)2 - 3[19]
Rhodopseudomonas palustrisAnaerobicCoenzyme AKm (µM)90 - 120[19]
Rhodopseudomonas palustrisAnaerobicBenzoate-CoA LigaseSpecific Activity (µmol/min/mg)25[19]
Pseudomonas sp. SCB32AerobicBenzoic AcidDegradation Rate (>97%)800 mg/L in 24h[20]

Experimental Protocols

Anaerobic Cultivation of Azoarcus sp. CIB

Azoarcus sp. CIB can be grown anaerobically at 30°C in MC medium under nitrate-reducing conditions (10 mM nitrate).[2] this compound can be supplied as the sole carbon source. For studies involving volatile aromatic hydrocarbons like toluene or m-xylene, they can be supplied in an inert carrier phase such as 2,2,4,4,6,8,8-heptamethylnonane (HMN).[2]

Anaerobic_Cultivation_Workflow cluster_workflow Anaerobic Cultivation start Inoculate Azoarcus sp. CIB into MC medium add_nitrate Add 10 mM Nitrate start->add_nitrate add_carbon Add this compound (or other carbon source) add_nitrate->add_carbon incubate Incubate anaerobically at 30°C add_carbon->incubate monitor Monitor growth (e.g., OD600) and substrate depletion (e.g., HPLC) incubate->monitor harvest Harvest cells for further analysis monitor->harvest

Caption: Workflow for anaerobic cultivation of Azoarcus sp. CIB.

Assay for Catechol 2,3-Dioxygenase Activity

The activity of catechol 2,3-dioxygenase can be determined spectrophotometrically by monitoring the formation of the ring-cleavage product of 3-methylcatechol.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • 3-Methylcatechol solution

  • Cell-free extract or purified enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5).

  • Add the cell-free extract or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the 3-methylcatechol solution.

  • Immediately monitor the increase in absorbance at 388 nm, which corresponds to the formation of 2-hydroxy-6-oxohepta-2,4-dienoate (ε = 19.4 mM-1 cm-1).[11]

  • Calculate the enzyme activity based on the rate of change in absorbance.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound and Metabolites

HPLC is a powerful technique for quantifying the concentration of this compound and its degradation intermediates in culture supernatants.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., phosphoric acid or formic acid) to ensure proper peak shape.[21][22][23]

Procedure:

  • Prepare samples by centrifuging the cell culture to remove cells and filtering the supernatant.

  • Inject the sample onto the HPLC column.

  • Elute the compounds using a suitable gradient program.

  • Detect the compounds by monitoring the absorbance at a specific wavelength (e.g., 230 nm for benzoate).[24]

  • Quantify the compounds by comparing the peak areas to those of known standards.

Conclusion

The microbial degradation of this compound is a complex process involving distinct and highly regulated pathways in different microorganisms. The anaerobic pathway in Azoarcus sp. CIB provides a model for understanding the breakdown of aromatic compounds in anoxic environments, highlighting the importance of CoA activation and reductive dearomatization. In contrast, aerobic pathways in Pseudomonas species rely on oxygenases to initiate ring cleavage through either ortho or meta fission. The detailed understanding of these pathways, including their enzymatic machinery, genetic control, and kinetics, is crucial for developing effective bioremediation strategies and for harnessing these biocatalytic systems for the production of valuable chemicals. Further research into the diversity of these pathways and the engineering of key enzymes will undoubtedly open up new possibilities in biotechnology and environmental science.

References

Anaerobic Degradation of 3-Methylbenzoate by Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic biodegradation of aromatic compounds is a critical process in carbon cycling in anoxic environments. Among these compounds, methylated benzoates, such as 3-methylbenzoate, are common intermediates in the anaerobic breakdown of substituted aromatic hydrocarbons like m-xylene. Understanding the intricate bacterial pathways for their degradation is essential for applications in bioremediation and for harnessing novel enzymatic activities in biocatalysis and drug development. This technical guide provides a comprehensive overview of the anaerobic degradation of this compound by bacteria, focusing on the underlying biochemical pathways, key enzymatic players, genetic regulation, and detailed experimental methodologies.

Key Microorganisms in this compound Degradation

The anaerobic degradation of this compound has been primarily studied in denitrifying bacteria, with Azoarcus sp. CIB serving as a model organism. Other bacteria, such as Thauera chlorobenzoica, have also been shown to possess the metabolic machinery for this process.

  • Azoarcus sp. CIB: This facultative anaerobic β-proteobacterium is capable of degrading a variety of aromatic compounds, including this compound, using nitrate as an electron acceptor.[1][2][3] It harbors a specific gene cluster, the mbd cluster, which encodes the enzymes for the complete anaerobic catabolism of this compound.[4][5]

  • Thauera chlorobenzoica: This denitrifying bacterium can also utilize this compound as a growth substrate.[6] It possesses a designated 3-methylbenzoyl-CoA reductase, highlighting a specialized enzymatic system for the degradation of methylated benzoates.[6]

While the focus has been on denitrifying bacteria, the genetic potential for anaerobic this compound degradation may exist in other physiological groups of bacteria, such as sulfate-reducing and phototrophic bacteria, though this remains an area for further investigation.

Biochemical Pathway of Anaerobic this compound Degradation

The anaerobic degradation of this compound proceeds through a central metabolic route known as the benzoyl-CoA pathway, with modifications to accommodate the methyl group. The pathway can be divided into an upper pathway, which funnels this compound into a central intermediate, and a lower pathway, which involves ring cleavage and subsequent oxidation to central metabolites.

Upper Pathway: Activation and Dearomatization
  • Transport and Activation: this compound is transported into the bacterial cell, likely via an ABC-type transport system encoded by the mbdB1-B5 genes in Azoarcus sp. CIB.[5][7] Once inside the cell, it is activated to its coenzyme A (CoA) thioester, 3-methylbenzoyl-CoA. This reaction is catalyzed by the this compound-CoA ligase, encoded by the mbdA gene.[4][5]

  • Reductive Dearomatization: The aromatic ring of 3-methylbenzoyl-CoA is then reduced in an ATP-dependent reaction. In Azoarcus sp. CIB, this is carried out by a multi-subunit enzyme complex encoded by the mbdMNOPQWXYZ genes.[4] In Thauera chlorobenzoica, a dedicated 3-methylbenzoyl-CoA reductase performs this step, regioselectively reducing 3-methylbenzoyl-CoA to 3-methyl-1,5-dienoyl-CoA.[6]

Lower Pathway: Ring Cleavage and β-Oxidation

The subsequent steps involve the hydration, oxidation, and eventual hydrolytic cleavage of the alicyclic ring, followed by a modified β-oxidation pathway. In Azoarcus sp. CIB, the upper central pathway is proposed to convert 3-methylbenzoyl-CoA to a hydroxymethylpimelyl-CoA intermediate.[4] The genes orf1-9 in the mbd cluster are predicted to be involved in the lower central pathway, which further degrades this intermediate.[4] The final products are acetyl-CoA and CO2, which can then enter central metabolism.

Anaerobic Degradation of this compound cluster_cell Bacterial Cell MB This compound MBCoA 3-Methylbenzoyl-CoA MB->MBCoA MbdA (this compound-CoA Ligase) + ATP, + CoA MDienoylCoA 3-Methyl-1,5-dienoyl-CoA MBCoA->MDienoylCoA MbdNOPQWXYZ (3-Methylbenzoyl-CoA Reductase) + 2 ATP, + 2[H] HPCoA Hydroxymethyl- pimelyl-CoA MDienoylCoA->HPCoA Hydration & Oxidation BetaOx Modified β-Oxidation HPCoA->BetaOx Ring Cleavage CentralMet Central Metabolism (Acetyl-CoA, CO2) BetaOx->CentralMet MB_out This compound (extracellular) MB_out->MB MbdB1-B5 (ABC Transporter)

Figure 1: Proposed pathway for the anaerobic degradation of this compound in Azoarcus sp. CIB.

Genetic Organization and Regulation

In Azoarcus sp. CIB, the genes for this compound degradation are organized in the mbd gene cluster. This cluster is arranged in at least three operons: mbdB1-mbdA, mbdO-orf9, and mbdR.[4][5]

The expression of the mbd genes is tightly controlled by the transcriptional repressor MbdR, which belongs to the TetR family of regulators.[4] In the absence of an inducer, MbdR binds to operator regions in the promoters of the mbd operons, preventing their transcription. The first intermediate of the catabolic pathway, 3-methylbenzoyl-CoA, acts as the inducer molecule.[4][8] Binding of 3-methylbenzoyl-CoA to MbdR causes a conformational change in the repressor, leading to its dissociation from the DNA and allowing the transcription of the degradation genes.

Regulatory Pathway of mbd genes MB This compound MBCoA 3-Methylbenzoyl-CoA MB->MBCoA MbdA MbdR_inactive MbdR (inactive) MBCoA->MbdR_inactive Binds to MbdR_active MbdR (active) mbd_genes mbd genes (mbdA, mbdO-orf9) MbdR_active->mbd_genes Represses DegradationEnzymes Degradation Enzymes mbd_genes->DegradationEnzymes Transcription & Translation

Figure 2: Transcriptional regulation of the mbd genes in Azoarcus sp. CIB.

Quantitative Data

Quantitative data on the anaerobic degradation of this compound is crucial for understanding the efficiency of the process and for modeling its kinetics. The available data is summarized in the tables below.

ParameterOrganismValueConditionsReference
Doubling TimeThauera chlorobenzoica3.2 hAnaerobic, denitrifying, with this compound[6]
Doubling TimeThauera chlorobenzoica2.8 hAnaerobic, denitrifying, with benzoate[6]

Table 1: Growth Kinetics of Bacteria on this compound.

EnzymeOrganismSpecific ActivitySubstrateReference
Benzoate-CoA LigaseRhodopseudomonas palustris25 µmol/min per mg of proteinBenzoate[9]
3-Hydroxybenzoyl-CoA SynthetaseNitrate-reducing bacterium strain Asl-3190 nmol/min per mg of protein3-Hydroxybenzoate[10]
Benzoyl-CoA SynthetaseNitrate-reducing bacterium strain Asl-386 nmol/min per mg of proteinBenzoate[10]

Table 2: Specific Activities of Key and Related Enzymes.

EnzymeOrganismSubstrateApparent KmReference
Benzoate-CoA LigaseRhodopseudomonas palustrisBenzoate0.6 to 2 µM[9]
Benzoate-CoA LigaseRhodopseudomonas palustrisATP2 to 3 µM[9]
Benzoate-CoA LigaseRhodopseudomonas palustrisReduced CoA90 to 120 µM[9]

Table 3: Kinetic Parameters of a Related Benzoate-CoA Ligase.

Experimental Protocols

Anaerobic Cultivation of Azoarcus sp. CIB

This protocol is adapted from methodologies used for the cultivation of Azoarcus sp. CIB.[1]

Materials:

  • MC minimal medium

  • This compound (as carbon source)

  • Potassium nitrate (as electron acceptor)

  • Resazurin (as redox indicator)

  • Sodium sulfide or cysteine-HCl (as reducing agent)

  • Anaerobic serum bottles with butyl rubber stoppers and aluminum crimps

  • Nitrogen gas (oxygen-free)

  • Syringes and needles (sterile)

Procedure:

  • Medium Preparation: Prepare the MC minimal medium without the carbon source and electron acceptor.

  • Dispensing and Gassing: Dispense the medium into serum bottles. Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Anoxia: Make the medium anaerobic by flushing the headspace with oxygen-free nitrogen gas for at least 15 minutes while heating the medium to drive out dissolved oxygen.

  • Autoclaving: Autoclave the sealed bottles.

  • Additions: After cooling to room temperature, aseptically add sterile, anaerobic stock solutions of the carbon source (this compound), electron acceptor (potassium nitrate), vitamins, trace elements, and a reducing agent. The medium should be colorless, indicating anaerobic conditions.

  • Inoculation: Inoculate the medium with a pre-culture of Azoarcus sp. CIB grown under similar anaerobic conditions using a sterile syringe and needle.

  • Incubation: Incubate the cultures at 30°C in the dark.

Synthesis and Purification of 3-Methylbenzoyl-CoA

This protocol is based on the chemical synthesis of CoA esters.[4]

Materials:

  • 3-methylbenzoic acid

  • N-hydroxysuccinimide

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (lithium salt)

  • Potassium phosphate buffer

  • Acetonitrile

  • Reversed-phase HPLC system with a C18 column

Procedure:

  • Synthesis of Succinimide Ester: React 3-methylbenzoic acid with N-hydroxysuccinimide and DCC to form the succinimide ester of this compound.

  • Reaction with CoA: React the purified succinimide ester with the lithium salt of coenzyme A in a suitable buffer (e.g., potassium phosphate buffer) to form 3-methylbenzoyl-CoA.

  • Purification: Purify the synthesized 3-methylbenzoyl-CoA by preparative reversed-phase HPLC using a C18 column and a gradient of acetonitrile in potassium phosphate buffer.

  • Verification: Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.

Assay for this compound-CoA Ligase (MbdA) Activity

This is a general spectrophotometric assay for CoA ligases that can be adapted for MbdA. The assay couples the formation of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.

Materials:

  • Tris-HCl buffer

  • ATP

  • MgCl₂

  • Coenzyme A

  • This compound

  • Phosphoenolpyruvate

  • NADH

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Cell-free extract of Azoarcus sp. CIB grown on this compound

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, phosphoenolpyruvate, and NADH.

  • Enzyme Addition: Add the coupling enzymes (myokinase, pyruvate kinase, and lactate dehydrogenase) and the cell-free extract.

  • Initiation: Start the reaction by adding this compound.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the activity of the this compound-CoA ligase.

Assay for 3-Methylbenzoyl-CoA Reductase Activity

This is a general spectrophotometric assay for benzoyl-CoA reductases that can be adapted for the MbdNOPQWXYZ complex. The assay monitors the oxidation of a reduced artificial electron donor.

Materials:

  • Anaerobic cuvettes

  • Buffer (e.g., Tris-HCl) made anaerobic

  • ATP

  • MgCl₂

  • Reduced methyl viologen or titanium(III) citrate (as electron donor)

  • Cell-free extract of Azoarcus sp. CIB grown on this compound

  • 3-methylbenzoyl-CoA (synthesized as described above)

  • Spectrophotometer

Procedure:

  • Anaerobic Conditions: Perform all steps under strictly anaerobic conditions in a glove box or using anaerobic techniques.

  • Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing the anaerobic buffer, ATP, MgCl₂, and the reduced electron donor.

  • Enzyme Addition: Add the cell-free extract.

  • Initiation: Start the reaction by adding 3-methylbenzoyl-CoA.

  • Measurement: Monitor the increase in absorbance at the wavelength corresponding to the oxidized electron donor (e.g., 600 nm for methyl viologen). The rate of oxidation is proportional to the reductase activity.

Experimental Workflow cluster_cultivation Bacterial Cultivation cluster_prep Sample Preparation cluster_analysis Biochemical Analysis Cultivation Anaerobic cultivation of Azoarcus sp. CIB with This compound Harvest Harvest cells Cultivation->Harvest MetaboliteAnalysis Metabolite Analysis (HPLC, GC-MS) Cultivation->MetaboliteAnalysis Culture Supernatant CFE Prepare cell-free extract Harvest->CFE EnzymeAssay Enzyme Assays (Ligase, Reductase) CFE->EnzymeAssay

Figure 3: A typical experimental workflow for studying this compound degradation.

Conclusion and Future Directions

The anaerobic degradation of this compound by denitrifying bacteria, particularly Azoarcus sp. CIB, is a well-regulated process involving a dedicated set of enzymes encoded by the mbd gene cluster. The pathway proceeds via activation to 3-methylbenzoyl-CoA, followed by reductive dearomatization and subsequent ring cleavage and β-oxidation. While the upper part of the pathway and its regulation are relatively well understood, the specific enzymatic reactions of the lower pathway and the complete characterization of all involved enzymes, including their kinetic properties, remain areas for further investigation.

Future research should focus on:

  • Elucidating the complete enzymatic cascade of the lower degradation pathway in Azoarcus sp. CIB.

  • Characterizing the kinetic parameters of the key enzymes, MbdA and the MbdNOPQWXYZ complex.

  • Investigating the diversity of this compound degradation pathways in other anaerobic bacteria, such as sulfate-reducers and phototrophs.

A deeper understanding of these aspects will not only advance our fundamental knowledge of microbial metabolism but also open up new possibilities for the biotechnological application of these unique biocatalysts.

References

The Role of Benzoates in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-Methylbenzoate: Extensive literature review reveals no direct evidence for the involvement of this compound in the endogenous synthesis of insect pheromones. Its precursor, 3-methylbenzoic acid, is a known intermediate in the synthesis of the commercial insect repellent N,N-Diethyl-meta-toluamide (DEET)[1]. This guide will therefore focus on the well-documented role of the closely related compound, methyl benzoate, in insect chemical communication.

Executive Summary

Methyl benzoate is a volatile organic compound prevalent in the floral scents of over 80 plant species[2][3]. It plays a significant role as a semiochemical, influencing the behavior of a wide range of insects[2]. This technical guide provides an in-depth analysis of the role of methyl benzoate in insect chemical communication, with a particular focus on its function as a precursor in the synthesis of pheromones in certain insect groups. The document details the biosynthesis of methyl benzoate in plants, its effects on insect behavior, and comprehensive experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development.

Biosynthesis of Methyl Benzoate in Plants

Methyl benzoate is synthesized in plants from the aromatic amino acid L-phenylalanine via the phenylpropanoid pathway[2][3][4][5]. The biosynthesis primarily occurs in the petal tissues of flowers and is a multi-step enzymatic process[2]. The key final step is the methylation of benzoic acid, catalyzed by the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT)[2][3].

Biosynthetic Pathway of Methyl Benzoate

Methyl Benzoate Biosynthesis Figure 1: Biosynthetic Pathway of Methyl Benzoate in Plants cluster_legend Enzyme Abbreviations L_Phenylalanine L-Phenylalanine PAL PAL L_Phenylalanine->PAL trans_Cinnamic_Acid trans-Cinnamic Acid CNL CNL trans_Cinnamic_Acid->CNL Cinnamoyl_CoA Cinnamoyl-CoA CHD_KAT CHD/KAT Cinnamoyl_CoA->CHD_KAT Benzoyl_CoA Benzoyl-CoA TE TE Benzoyl_CoA->TE Benzoic_Acid Benzoic Acid BAMT BAMT Benzoic_Acid->BAMT Methyl_Benzoate Methyl Benzoate PAL->trans_Cinnamic_Acid CNL->Cinnamoyl_CoA CHD_KAT->Benzoyl_CoA TE->Benzoic_Acid BAMT->Methyl_Benzoate PAL_legend PAL: Phenylalanine Ammonia-Lyase CNL_legend CNL: Cinnamoyl-CoA Ligase CHD_KAT_legend CHD/KAT: Cinnamoyl-CoA Hydratase-Dehydrogenase / 3-Ketoacyl-CoA Thiolase TE_legend TE: Thioesterase BAMT_legend BAMT: Benzoic Acid Carboxyl Methyltransferase

Caption: Biosynthesis of Methyl Benzoate in Plants.

Role of Methyl Benzoate in Insect Pheromone Synthesis and Chemical Communication

Methyl benzoate functions as a kairomone, a semiochemical emitted by one species that benefits another[2]. Its primary role in insect pheromone synthesis is as a collected precursor, most notably by male orchid bees (Hymenoptera: Apidae: Euglossini)[6][7]. These bees collect methyl benzoate from orchids and other sources to create complex, species-specific perfume bouquets that are used in mating displays to attract females[6][7].

Beyond its role as a pheromone precursor, methyl benzoate exhibits a range of effects on various insect species, acting as an attractant, repellent, or oviposition deterrent[2][4].

Quantitative Data on the Effects of Methyl Benzoate on Insects

The following table summarizes the observed effects of methyl benzoate on different insect species.

Insect SpeciesOrder: FamilyObserved EffectQuantitative DataReference
Euglossa spp. (Orchid Bees)Hymenoptera: ApidaeAttractant / Pheromone PrecursorA primary component of collected perfumes used in mating displays.[6][7]
Cimex lectularius (Bed Bug)Hemiptera: CimicidaeRepellentTreatment resulted in a significant reduction in time spent in the target zone.[2][8]
Halyomorpha halys (Brown Marmorated Stink Bug)Hemiptera: PentatomidaeRepellentSignificantly reduced trap catches by 72%.[2]
Spodoptera frugiperda (Fall Armyworm)Lepidoptera: NoctuidaeAttractant for parasitoidsHerbivore-induced plant volatile attractive to the parasitoid Cotesia marginiventris.[3]
Tuta absoluta (Tomato Leaf Miner)Lepidoptera: GelechiidaeIndicator of infestationEmitted at significantly higher levels from infested plants.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of methyl benzoate and other insect semiochemicals.

Protocol 1: Collection and Analysis of Volatile Organic Compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for the analysis of insect pheromones and floral volatiles[9][10].

Objective: To identify and quantify volatile compounds, such as methyl benzoate, from a biological source.

Materials:

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with caps and septa

  • Heating block or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Hexane (or other suitable organic solvent)

  • Microsyringe

  • Nitrogen gas supply

Procedure:

  • Sample Collection:

    • Headspace SPME (for volatile compounds):

      • Place the biological sample (e.g., insect gland, flower) into a headspace vial and seal it.

      • Heat the vial (e.g., to 60°C) to facilitate the release of volatiles[9].

      • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatiles.

    • Solvent Extraction (for less volatile compounds):

      • Dissect the pheromone gland or relevant tissue.

      • Place the tissue in a vial with a small volume of a suitable solvent (e.g., 50 µL of hexane) and allow it to extract for a set time (e.g., 30 minutes)[9].

  • GC-MS Analysis:

    • For SPME:

      • Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes)[9][10].

    • For Solvent Extract:

      • Inject a small volume of the extract (e.g., 1 µL) directly into the GC-MS injector[9].

    • GC-MS Parameters:

      • Set the GC oven temperature program to achieve optimal separation of the compounds of interest.

      • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for targeted analysis[10].

  • Data Analysis:

    • Identify compounds by comparing their mass spectra and retention times with those of authentic standards and spectral libraries.

    • Quantify the compounds by comparing their peak areas to those of an internal standard.

Protocol 2: Electroantennography (EAG) for Screening Insect Olfactory Responses

This protocol is based on established EAG methodologies to measure the electrophysiological response of an insect's antenna to volatile compounds[11][12][13][14].

Objective: To determine if an insect can detect a specific volatile compound.

Materials:

  • Live insects

  • Dissecting microscope and tools

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Glass capillary electrodes

  • Saline solution (e.g., Kaissling saline)

  • Volatile compounds of interest dissolved in a solvent (e.g., pentane or mineral oil)

  • Filter paper strips

  • Pasteur pipettes

Procedure:

  • Antenna Preparation:

    • Immobilize a live insect.

    • Under a microscope, carefully excise an antenna at its base.

    • Mount the antenna between the two electrodes, ensuring good contact with the saline solution.

  • Stimulus Preparation:

    • Prepare solutions of the test compounds at desired concentrations[11][13].

    • Apply a known volume (e.g., 10 µL) of a test solution onto a filter paper strip and insert it into a Pasteur pipette[11][13].

  • EAG Recording:

    • Deliver a continuous stream of purified and humidified air over the antennal preparation.

    • Introduce a puff of air carrying the volatile stimulus from the Pasteur pipette into the continuous air stream.

    • Record the resulting electrical potential change (the EAG response) from the antenna using the data acquisition software.

    • Present a solvent blank and a standard reference compound periodically to ensure the preparation is viable and to normalize responses.

  • Data Analysis:

    • Measure the amplitude of the EAG responses (in millivolts).

    • Compare the responses to the test compounds with the responses to the solvent control to determine if the compound elicits a significant olfactory response.

Workflow and Pathway Diagrams

Experimental Workflow for Investigating Insect Response to Methyl Benzoate

Insect Response to Methyl Benzoate Workflow Figure 2: Experimental Workflow for Investigating Insect Response to Methyl Benzoate start Start compound_prep Prepare Methyl Benzoate Solutions start->compound_prep eag Electroantennography (EAG) Screening compound_prep->eag behavioral_assay Behavioral Bioassay (e.g., Olfactometer) eag->behavioral_assay If EAG response is positive data_analysis Data Analysis behavioral_assay->data_analysis conclusion Conclusion on Behavioral Effect data_analysis->conclusion

Caption: Workflow for studying insect responses to methyl benzoate.

Conclusion

While this compound does not appear to be directly involved in insect pheromone synthesis, methyl benzoate is a key semiochemical in the chemical ecology of many insects. Its role as a floral attractant and a precursor for pheromone synthesis in orchid bees highlights the intricate relationships between plants and insects. The methodologies detailed in this guide provide a framework for the continued investigation of methyl benzoate and other semiochemicals, offering potential avenues for the development of novel pest management strategies and a deeper understanding of insect behavior and evolution.

References

Toxicological profile of 3-Methylbenzoate and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of 3-Methylbenzoate and its Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive toxicological overview of this compound (m-toluate), the anion of 3-methylbenzoic acid, and its principal metabolites. It is intended to serve as a technical resource for professionals in research, drug development, and toxicology. This guide synthesizes available data on acute toxicity, irritation, sensitization, and genotoxicity. Key metabolic pathways are illustrated, and standardized experimental methodologies are described to provide context for the presented data. All quantitative information is organized into clear, comparative tables, and logical workflows are visualized using diagrams to enhance understanding.

Introduction

3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid.[1] Its salt and ester form is this compound. It serves as a metabolite of m-xylene, a common industrial solvent found in paints, lacquers, and gasoline.[2][3] Human exposure to m-xylene from environmental or occupational sources leads to the formation of 3-methylbenzoic acid, which is then metabolized further.[3] Understanding the toxicological profile of this compound and its downstream metabolites is crucial for assessing the risk associated with xylene exposure and for the safety evaluation of products where these compounds may be present. This guide details the metabolic fate of this compound and the toxicological characteristics of the parent compound and its key metabolites, 3-methylhippuric acid and 3-hydroxybenzoic acid.

Metabolism of this compound

The primary metabolic pathway for 3-methylbenzoic acid in the body involves conjugation with the amino acid glycine. This reaction results in the formation of 3-methylhippuric acid, which is then excreted in the urine.[3] This biotransformation is a common detoxification pathway for xenobiotic carboxylic acids. The level of 3-methylhippuric acid in urine is frequently used as a biomarker to quantify recent exposure to m-xylene.[3][4]

Metabolic Pathway of this compound cluster_exposure Exposure cluster_metabolism Metabolism m-Xylene m-Xylene 3-Methylbenzoic Acid 3-Methylbenzoic Acid m-Xylene->3-Methylbenzoic Acid Oxidation 3-Methylhippuric Acid 3-Methylhippuric Acid 3-Methylbenzoic Acid->3-Methylhippuric Acid Conjugation Glycine Glycine Glycine->3-Methylhippuric Acid

Caption: Metabolic conversion of m-xylene to 3-methylhippuric acid.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for 3-methylbenzoic acid and its key metabolites.

Table 1: Acute Toxicity
CompoundTestSpeciesRouteValueReference
3-Methylbenzoic AcidLD50RatOral>2000 mg/kg[5]
3-Methylbenzoic AcidLD50MouseOral1630 mg/kg[6]
3-Hydroxybenzoic AcidLD50MouseOral2000 mg/kg[7]
Methyl BenzoateLD50RatOral1177 mg/kg[8][9]
Methyl BenzoateLD50RabbitOral1177 mg/kg[10]
Table 2: Irritation and Sensitization
CompoundTestResultReference
3-Methylbenzoic AcidSkin IrritationNot classified as an irritant[5]
3-Methylbenzoic AcidEye IrritationCauses serious eye damage[5][11]
3-Hydroxybenzoic AcidSkin IrritationCauses skin irritation[7][12]
3-Hydroxybenzoic AcidEye IrritationCauses serious eye irritation[7][12]
3-Hydroxybenzoic AcidSkin SensitizationMay cause an allergic skin reaction[7]
3-Methylhippuric AcidSkin IrritationCauses skin irritation (GHS Warning)[13][14]
3-Methylhippuric AcidEye IrritationCauses serious eye irritation (GHS Warning)[13][14]
3-Methylhippuric AcidRespiratory IrritationMay cause respiratory irritation (GHS Warning)[13][14]
Methyl this compoundSkin IrritationCauses skin irritation[15]
Methyl this compoundEye IrritationCauses serious eye irritation[15]
Table 3: Genotoxicity and Carcinogenicity
CompoundTestResultReference
3-Methylbenzoic AcidGenotoxicityShall not be classified as a germ cell mutagen[5]
m-CresolGenotoxicityNot genotoxic[16]
m-CresolCarcinogenicityECHA-CoRAP evaluation suggests no carcinogenic hazard to humans[16]
Benzoic AcidGenotoxicityNot genotoxic[17]
Benzoic AcidCarcinogenicityStudies were insufficient for quantification of carcinogenic effects[18]

Experimental Protocols

Detailed experimental protocols for the studies cited are often proprietary. However, this section describes the standardized methodologies typically employed for the toxicological assays mentioned.

Acute Oral Toxicity (LD50) - OECD 423

The acute oral toxicity test provides information on the hazardous effects likely to arise from a single oral dose of a substance. The LD50 (Lethal Dose 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.

  • Test Animals: Typically, young adult rats of a single strain are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Procedure: A stepwise procedure is used with a group of three animals per step. The starting dose is selected based on a preliminary assessment of toxicity. The outcome (survival or death) in one step determines the dose for the next step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated from the results of the stepwise dosing.

In Vitro Cytotoxicity Assay - Neutral Red Uptake (NRU)

In vitro cytotoxicity assays are used to assess the toxic effects of substances on cultured cells.[19] The Neutral Red Uptake (NRU) assay is a common method for determining basal cytotoxicity.[20]

  • Cell Culture: A suitable cell line (e.g., human kidney HEK293, human neuroblastoma SH-SY5Y) is cultured in appropriate media and conditions until a confluent monolayer is formed in 96-well plates.[21]

  • Exposure: The test compound is dissolved in a suitable solvent (e.g., acetone, DMSO) and diluted in the cell culture medium to various concentrations.[21] The cells are then exposed to these concentrations for a defined period (e.g., 48 hours).[21]

  • Neutral Red Staining: After exposure, the medium is replaced with a medium containing Neutral Red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.

  • Extraction: After incubation with the dye, the cells are washed, and the incorporated dye is extracted from the viable cells using a destaining solution.

  • Measurement: The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of viability compared to untreated control cells. The IC50 value (the concentration causing 50% inhibition of cell viability) is then calculated.

In Vitro Cytotoxicity Workflow cluster_prep Preparation cluster_exp Exposure cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate (24h) A->B D Expose cells to compound (48h) B->D C Prepare test compound dilutions C->D E Add Neutral Red dye D->E F Incubate & Wash E->F G Extract dye F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: General workflow for an in vitro cytotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[22] It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

  • Bacterial Strains: Multiple strains are used (e.g., TA97a, TA98, TA100, TA102) to detect different types of mutations.[22]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme extract, to simulate mammalian metabolism.[22]

  • Exposure: The tester strains are exposed to the test substance at various concentrations, with appropriate controls.

  • Plating: The bacteria are then plated onto a minimal agar medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of these revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion

The available data indicates that 3-methylbenzoic acid possesses moderate to low acute oral toxicity.[5][6] Its primary toxicological concerns are related to its potential to cause serious eye damage.[5][11] The related metabolite, 3-hydroxybenzoic acid, also demonstrates moderate acute toxicity and is an irritant to the skin and eyes, with a potential for skin sensitization.[7][12] Another key metabolite, 3-methylhippuric acid, is primarily used as a biomarker for xylene exposure, though it is classified as a potential irritant.[13][14] Genotoxicity data for the parent compound and related benzoate structures do not indicate a significant mutagenic or carcinogenic risk.[5][16][17] This technical guide provides a foundational understanding for professionals engaged in chemical safety assessment and drug development, highlighting the key toxicological endpoints and metabolic pathways of this compound and its derivatives.

References

A Deep Dive into the Solubility of 3-Methylbenzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 3-methylbenzoate esters, specifically methyl this compound and ethyl this compound, in water and various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the physicochemical properties of these compounds.

Understanding this compound

The term "this compound" refers to an ester derivative of 3-methylbenzoic acid. These esters are characterized by the presence of a methyl group at the third position of the benzene ring, relative to the carboxylate group. The general structure consists of a substituted aromatic ring attached to an ester functional group. For the purpose of this guide, we will focus on two common esters: methyl this compound and ethyl this compound. Their solubility is a critical parameter in various applications, including reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

The solubility of a compound is dependent on its molecular structure, polarity, and the nature of the solvent. The presence of the non-polar benzene ring and the moderately polar ester group in this compound esters results in a characteristic solubility profile. The following table summarizes the available quantitative solubility data for methyl this compound, ethyl this compound, and the related, unsubstituted parent compounds, methyl benzoate and ethyl benzoate, for comparative analysis.

CompoundSolventTemperature (°C)Solubility
Methyl this compound WaterNot SpecifiedInsoluble[1]
Ethyl this compound Water25233.3 mg/L (estimated)[2]
AlcoholNot SpecifiedSoluble[2]
Methyl Benzoate Water202100 mg/L[3]
Water22.5< 0.1 g/100 mL[4][5]
Water252038 mg/L[3]
EthanolRoom TemperatureMiscible[3]
MethanolNot SpecifiedSoluble[3][4]
Diethyl EtherNot SpecifiedMiscible[3][4]
Carbon TetrachlorideNot SpecifiedSoluble[3]
GlycerolNot SpecifiedInsoluble[4][6]
Ethyl Benzoate WaterNot SpecifiedSlightly Soluble[7]
WaterNot SpecifiedAlmost Insoluble[8]
Organic SolventsNot SpecifiedMiscible[8]
AlcoholsNot SpecifiedHighly Soluble[7]
Ethyl AcetateNot SpecifiedHighly Soluble[7]
ChloroformNot SpecifiedHighly Soluble[7]
HexaneNot SpecifiedHighly Soluble[7]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Both qualitative and quantitative methods can be employed.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in a given solvent and is useful for initial screening.

Procedure:

  • Place approximately 25 mg (for a solid) or 0.05 mL (for a liquid) of the this compound ester into a small test tube.[9]

  • Add 0.75 mL of the chosen solvent in small portions.[9]

  • After each addition, shake the test tube vigorously for 10-20 seconds.[9]

  • Observe the mixture. If the compound dissolves completely, it is considered soluble. If a separate phase (solid or liquid) remains, it is deemed insoluble. For liquid samples, the formation of two distinct layers indicates immiscibility.

Quantitative Solubility Determination (Saturated Solution Method)

This method provides a precise measurement of a compound's solubility.

Procedure:

  • Add an excess amount of the this compound ester to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Allow any undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Determine the concentration of the dissolved ester in the supernatant using a suitable analytical technique, such as:

    • Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solute.

    • Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

    • Chromatography (HPLC, GC): These techniques can separate the solute from the solvent and provide a highly accurate quantification.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a this compound ester.

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis start Start with this compound Ester test_water Test Solubility in Water start->test_water observe_water Observe Miscibility test_water->observe_water soluble_water Soluble/Miscible observe_water->soluble_water Homogeneous insoluble_water Insoluble/Immiscible observe_water->insoluble_water Heterogeneous prep_saturated Prepare Saturated Solution soluble_water->prep_saturated test_organic Test Solubility in Organic Solvent insoluble_water->test_organic observe_organic Observe Miscibility test_organic->observe_organic soluble_organic Soluble/Miscible observe_organic->soluble_organic Homogeneous insoluble_organic Insoluble/Immiscible observe_organic->insoluble_organic Heterogeneous soluble_organic->prep_saturated equilibrate Equilibrate at Constant Temp. prep_saturated->equilibrate separate_phases Separate Supernatant equilibrate->separate_phases analyze_conc Analyze Concentration (e.g., HPLC, Gravimetric) separate_phases->analyze_conc report_solubility Report Quantitative Solubility analyze_conc->report_solubility

Fig. 1: Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylbenzoate is a valuable chemical intermediate in the synthesis of a variety of organic compounds, finding applications in the pharmaceutical, agrochemical, and fragrance industries. Its preparation from 3-methylbenzoic acid is a fundamental esterification reaction. This document provides detailed protocols for the synthesis of methyl this compound via two common methods: Fischer-Speier esterification and diazomethane esterification. The selection of the appropriate method depends on factors such as scale, availability of reagents, and sensitivity of the substrate to acidic conditions.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of methyl this compound, providing a comparison between the Fischer-Speier esterification and diazomethane esterification methods.

ParameterFischer-Speier EsterificationDiazomethane Esterification
Starting Materials 3-Methylbenzoic acid, Methanol3-Methylbenzoic acid, Diazomethane (or TMS-diazomethane)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)None (or co-solvent like methanol)
Reaction Temperature Reflux (typically 65-70°C)0°C to room temperature
Reaction Time 1-5 hours< 1 hour
Typical Yield 69-87%[1]>95% (often quantitative)[2]
Purity Good to high after purificationVery high, often requires minimal purification
Key Advantages Inexpensive reagents, scalable.[3]High yield, mild conditions, fast reaction.[4]
Key Disadvantages Equilibrium reaction, requires excess reagent or water removal, harsh acidic conditions.[3]Diazomethane is toxic and potentially explosive, requiring specialized handling.[4]

Experimental Protocols

Method 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.

Materials:

  • 3-Methylbenzoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine 10.0 g of 3-methylbenzoic acid and 30 mL of anhydrous methanol.

    • Carefully and slowly add 1.5 mL of concentrated sulfuric acid to the mixture while swirling.

    • Add a magnetic stir bar or boiling chips to the flask.

    • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Reaction:

    • Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of water.

    • Rinse the reaction flask with 30 mL of diethyl ether and add this to the separatory funnel.

    • Shake the funnel vigorously, venting frequently to release pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

    • The resulting crude methyl this compound can be further purified by distillation if necessary.

Expected Outcome:

This procedure is expected to yield a colorless liquid with a characteristic sweet, fruity odor. The yield is typically in the range of 69-87%.[1]

Method 2: Diazomethane Esterification

This method offers a high-yield, mild alternative for the synthesis of methyl esters. Diazomethane is a highly reactive and hazardous reagent that should be handled with extreme caution in a well-ventilated fume hood. An in-situ generation or the use of a safer alternative like trimethylsilyldiazomethane (TMS-diazomethane) is recommended.[2]

Materials:

  • 3-Methylbenzoic acid

  • Diazomethane solution in diethyl ether (or TMS-diazomethane)

  • Diethyl ether

  • Methanol (as a co-solvent for TMS-diazomethane)

  • Beaker or Erlenmeyer flask

Procedure:

  • Reaction Setup:

    • Dissolve 3-methylbenzoic acid in a minimal amount of diethyl ether in a beaker or Erlenmeyer flask.

    • If using TMS-diazomethane, a co-solvent of methanol is typically added.[2]

  • Reaction:

    • Cool the solution of the carboxylic acid to 0°C in an ice bath.

    • Slowly add the diazomethane solution dropwise with stirring until the yellow color of diazomethane persists and nitrogen gas evolution ceases. This indicates the complete consumption of the carboxylic acid.[4]

  • Work-up and Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Carefully quench any excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

    • The solvent can be removed under reduced pressure to yield the methyl ester.

Expected Outcome:

This method typically provides a quantitative yield of methyl this compound with very high purity, often not requiring further purification.[2]

Mandatory Visualizations

Synthesis_Workflow Start 3-Methylbenzoic Acid Reaction Fischer Esterification (Reflux) Start->Reaction Methanol Methanol Methanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Product Methyl this compound Purification->Product

Caption: Fischer Esterification Workflow for Methyl this compound Synthesis.

Diazomethane_Workflow Start 3-Methylbenzoic Acid Reaction Esterification (0°C to RT) Start->Reaction Diazomethane Diazomethane Diazomethane->Reaction Quench Quench Excess Diazomethane Reaction->Quench Isolation Solvent Removal Quench->Isolation Product Methyl this compound Isolation->Product

Caption: Diazomethane Esterification Workflow for Methyl this compound Synthesis.

References

Application Note and Protocol: Fischer Esterification for the Synthesis of Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer esterification is a cornerstone reaction in organic synthesis, providing a direct and efficient method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1] This process is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant, usually the alcohol, or by removing water as it is formed.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the acid catalyst protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol.[3][4]

This application note provides a detailed protocol for the synthesis of methyl 3-methylbenzoate, an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The described methodology is adapted from established procedures for the synthesis of methyl benzoate and is suitable for laboratory-scale preparations.[5][6][7]

Data Presentation

The following table summarizes the key quantitative parameters for the Fischer esterification of 3-methylbenzoic acid.

ParameterValueReference
Reactants
3-Methylbenzoic Acid10 mmol (1.36 g)Adapted from[6]
Methanol100 mmol (3.2 g, 4.0 mL)Adapted from[8]
Catalyst
Concentrated Sulfuric Acid~1-2 mLAdapted from[5][7]
Reaction Conditions
TemperatureReflux (~65-70 °C)Adapted from[8][9]
Reaction Time1-4 hoursAdapted from[6][10]
Work-up & Purification
Diethyl Ether or Ethyl Acetate (for extraction)35-50 mL[5]
5% Sodium Bicarbonate or Sodium Carbonate Solution20-40 mL[5][11]
Saturated Sodium Chloride Solution (Brine)20 mL[6]
Yield
Expected Yield of Methyl this compound70-95%Adapted from[9][12]

Experimental Protocol

Materials:

  • 3-Methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • 5% Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: a. In a 100 mL round-bottom flask, combine 3-methylbenzoic acid (10 mmol, 1.36 g) and methanol (100 mmol, 4.0 mL). Methanol is used in excess to drive the reaction equilibrium towards the formation of the ester.[3] b. Cool the mixture in an ice-water bath. c. Slowly and carefully add concentrated sulfuric acid (~1-2 mL) to the cooled mixture with swirling.[3][5] d. Add a boiling chip or a magnetic stir bar to the flask. e. Attach a reflux condenser to the round-bottom flask.

  • Reaction: a. Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or an oil bath. b. Allow the reaction to proceed under reflux with stirring for 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.[5] c. Rinse the reaction flask with 35-50 mL of diethyl ether or ethyl acetate and add this to the separatory funnel to extract the ester.[5] d. Shake the funnel vigorously, venting frequently to release any pressure. e. Allow the layers to separate and drain the lower aqueous layer. f. Wash the organic layer with 20-40 mL of 5% sodium bicarbonate or sodium carbonate solution to neutralize the acidic catalyst and remove any unreacted 3-methylbenzoic acid.[5][11] Carbon dioxide gas will evolve, so vent the separatory funnel frequently. g. Separate the aqueous layer. h. Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.[6] i. Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. b. Decant or filter the dried organic solution to remove the drying agent. c. Remove the solvent (diethyl ether or ethyl acetate) using a rotary evaporator to yield the crude methyl this compound.

  • Purification (Optional): a. The crude ester can be purified by simple distillation if necessary. Collect the fraction boiling at the expected boiling point of methyl this compound.

Visualizations

G a 1. Reaction Setup - Combine 3-methylbenzoic acid and methanol. - Add sulfuric acid catalyst. b 2. Reflux - Heat the mixture to reflux (65-70 °C). - Maintain for 1-4 hours. a->b c 3. Work-up - Cool and transfer to separatory funnel. - Extract with ether/ethyl acetate. b->c d 4. Neutralization & Washing - Wash with NaHCO₃/Na₂CO₃ solution. - Wash with brine. c->d e 5. Drying & Solvent Removal - Dry organic layer with Na₂SO₄. - Evaporate solvent. d->e f 6. Purification (Optional) - Purify by distillation. e->f g Methyl this compound f->g

Caption: Experimental workflow for the synthesis of Methyl this compound.

Caption: Mechanism of Fischer Esterification.

References

Application Note: Synthesis of Methyl 3-Nitrobenzoate via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. In this process, a nitro group (-NO2) is introduced onto the aromatic ring of methyl benzoate. The ester group (-COOCH3) of methyl benzoate is a deactivating group and a meta-director. Consequently, the incoming electrophile, the nitronium ion (NO2+), is directed to the meta position of the benzene ring, yielding methyl 3-nitrobenzoate. The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. This synthesis is a fundamental procedure in organic chemistry with applications in the preparation of various derivatives and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantities and conditions used in the nitration of methyl benzoate to produce methyl 3-nitrobenzoate. Several sources are referenced to provide a comprehensive overview of common laboratory-scale procedures.

ParameterProcedure 1[1]Procedure 2[2]Procedure 3[3]Procedure 4[4]
Methyl Benzoate 2.0 g4.0 cm³204 g0.7 mL
Conc. Sulfuric Acid 4.0 cm³9.0 cm³400 cm³1.0 mL
Nitrating Mixture
- Conc. Nitric Acid1.5 cm³3.0 cm³125 cm³0.4 mL
- Conc. Sulfuric Acid1.5 cm³3.0 cm³125 cm³0.4 mL
Reaction Temperature < 6 °C during addition5 - 15 °C during addition5 - 15 °C during addition~0 °C during addition
Reaction Time 15 min addition, 15 min at room temp.15 min addition, 10 min at room temp.~1 hr addition, 15 min stirring5-10 min addition, 5-10 min in ice bath, 10 min at room temp.
Work-up Pour onto ~20 g crushed icePour onto 40 g crushed icePour onto 1300 g cracked icePour into beaker with ice
Purification Solvent Ethanol/Water[1][5]Hot Ethanol[2]Ice-cold Methanol wash[3]Methanol or Methanol/Water
Expected Melting Point 78 °C[6][2]78 °C[2]--

Experimental Protocol

This protocol provides a detailed methodology for the nitration of methyl benzoate to synthesize methyl 3-nitrobenzoate.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Distilled water

  • Ethanol or Methanol (for recrystallization)

  • 50 cm³ or 100 cm³ conical flask or Erlenmeyer flask

  • Test tubes

  • Glass dropping pipette or Pasteur pipet

  • Ice-water bath

  • Beaker

  • Büchner funnel and flask for vacuum filtration

  • Stirring rod

  • Thermometer

  • Hot plate

Procedure:

Part 1: Nitration Reaction

  • In a 50 cm³ conical flask, place 2.0 g of methyl benzoate.[1]

  • Carefully and slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling the flask to ensure thorough mixing.[1]

  • Cool this mixture in an ice-water bath.[1]

  • In a separate, dry test tube, prepare the nitrating mixture by cautiously adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid.[6] Cool this nitrating mixture in the ice-water bath as well.

  • Using a dropping pipette, add the cold nitrating mixture dropwise to the cold solution of methyl benzoate and sulfuric acid over a period of about 15 minutes.[1][6] It is crucial to maintain the temperature of the reaction mixture below 6 °C during this addition.[6]

  • After the addition is complete, allow the flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[1][6]

Part 2: Isolation of the Crude Product

  • Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[1]

  • Stir the mixture until all the ice has melted. A solid precipitate of crude methyl 3-nitrobenzoate will form.[1]

  • Collect the crude product by vacuum filtration using a Büchner funnel.[6]

  • Wash the solid product with a small amount of ice-cold water to remove any residual acid.[1]

Part 3: Purification by Recrystallization

  • Transfer the crude methyl 3-nitrobenzoate to a clean conical flask.

  • For recrystallization from an ethanol/water mixture, add about 10 cm³ of distilled water and heat the mixture.[1][5] Then, add hot ethanol dropwise until the solid just dissolves.[1][5]

  • Alternatively, for recrystallization from methanol, add a minimal amount of hot methanol to the crude product until it dissolves.[7]

  • Allow the hot solution to cool slowly to room temperature, which will cause crystals of the purified product to form.

  • To maximize crystal formation, place the flask in an ice-water bath once it has reached room temperature.[7]

  • Collect the purified crystals by vacuum filtration.[7]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent (ethanol/water or methanol).[7]

  • Dry the purified crystals, for instance, in a low-temperature oven (below 50 °C).[1][5]

Part 4: Characterization

  • Determine the melting point of the dried, purified methyl 3-nitrobenzoate. The literature melting point is 78 °C.[2]

  • Calculate the percentage yield of the reaction.

Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Methyl Benzoate + Conc. H₂SO₄ C Cooling in Ice Bath A->C B Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) B->C D Slow Addition of Nitrating Mixture (maintain low temp.) C->D Reactants E Reaction at Room Temperature D->E F Pour onto Crushed Ice E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Crude Product H->I J Recrystallization (Ethanol/Water or Methanol) I->J K Vacuum Filtration J->K L Drying K->L M Pure Methyl 3-Nitrobenzoate L->M

Caption: Workflow for the synthesis of methyl 3-nitrobenzoate.

References

Application Notes and Protocols for the Use of 3-Methylbenzoate as a Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in chromatographic techniques, the use of a reliable standard is paramount for accurate and reproducible quantification of target analytes. 3-Methylbenzoate, also known as methyl m-toluate, is a benzoate ester that can serve as an excellent internal or external standard in gas chromatography (GC) for the analysis of various volatile and semi-volatile organic compounds. Its chemical properties, including good thermal stability and a distinct chromatographic peak, make it a suitable candidate for these applications. This document provides detailed application notes and protocols for the effective use of this compound as a standard in GC-based analytical methods.

Physicochemical Properties and Chromatographic Data of this compound

A comprehensive understanding of the physicochemical properties of a standard is crucial for its appropriate application. The following table summarizes key data for this compound.

PropertyValue
Chemical Name Methyl this compound
Synonyms Methyl m-toluate, m-Toluic acid methyl ester
CAS Number 99-36-5
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Boiling Point 216-217 °C
Density 1.04 g/cm³
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and diethyl ether.
Kovats Retention Index (Standard Non-Polar Column) 1190, 1171
Kovats Retention Index (Standard Polar Column) 1744

Experimental Protocols

The following protocols are provided as a representative guide for the use of this compound as an internal standard for the quantification of a hypothetical analyte, for instance, a flavor compound in a food matrix, by Gas Chromatography-Flame Ionization Detection (GC-FID).

Protocol 1: Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate concentrations of this compound internal standard (IS) and the target analyte for calibration.

Materials:

  • This compound (analytical grade, ≥99% purity)

  • Target Analyte (analytical grade, ≥99% purity)

  • Methanol (GC grade)

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

Procedure:

  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. This results in a 10 mg/mL stock solution.

  • Analyte Stock Solution (Analyte Stock):

    • Accurately weigh approximately 100 mg of the target analyte into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. This results in a 10 mg/mL stock solution.

  • Working Internal Standard Solution (IS Working):

    • Dilute the IS Stock solution to a final concentration of 1 mg/mL in methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of the Analyte Stock solution into volumetric flasks and adding a constant amount of the IS Working solution. A representative calibration series is detailed in the table below.

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Working (µL)Final Volume (mL, with Methanol)Analyte Concentration (µg/mL)IS Concentration (µg/mL)
110100101010
225100102510
350100105010
41001001010010
52501001025010
Protocol 2: Sample Preparation

Objective: To extract the target analyte from the sample matrix and spike it with the internal standard.

Materials:

  • Sample matrix (e.g., food product)

  • Extraction solvent (e.g., ethyl acetate)

  • IS Working solution (from Protocol 1)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 5 mL of ethyl acetate.

  • Add 100 µL of the 1 mg/mL IS Working solution.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic layer.

  • Carefully transfer the supernatant (ethyl acetate layer) to a clean GC vial for analysis.

Protocol 3: Gas Chromatography (GC) Analysis

Objective: To chromatographically separate and detect the target analyte and this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-FID Conditions (Example):

ParameterSetting
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60 °C (hold for 2 min)Ramp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 280 °C (hold for 5 min)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to the target analyte and this compound based on their retention times, as determined from the analysis of the standard solutions.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification of Analyte in Sample: Calculate the peak area ratio of the analyte to the internal standard in the sample chromatogram. Use the equation of the calibration curve to determine the concentration of the analyte in the prepared sample. Finally, calculate the concentration of the analyte in the original sample, taking into account the initial sample weight and extraction volume.

Visualizations

Experimental Workflow for GC Analysis using an Internal Standard

The following diagram illustrates the general workflow for quantitative analysis using an internal standard in gas chromatography.

GC_Internal_Standard_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Analysis cluster_data 3. Data Analysis prep Sample Preparation weigh Weigh Sample extract Add Extraction Solvent weigh->extract spike Spike with Internal Standard (this compound) extract->spike vortex Vortex/Mix spike->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant to GC Vial centrifuge->transfer inject Inject Sample into GC transfer->inject gc_analysis GC Analysis separate Chromatographic Separation inject->separate detect Detection (e.g., FID) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas (Analyte & IS) chromatogram->integrate data_analysis Data Analysis ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Apply Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for GC analysis with an internal standard.

Conclusion

This compound is a versatile and reliable standard for quantitative gas chromatography. Its physical and chemical properties make it suitable for use with a wide range of analytes and GC conditions. The protocols and data presented in this application note provide a solid foundation for the development and validation of robust analytical methods in research, quality control, and drug development settings. Proper implementation of these guidelines will contribute to the generation of accurate and precise analytical results.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 3-Methylbenzoate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is a representative isocratic reversed-phase HPLC procedure, suitable for the determination of this compound in various sample matrices.

Introduction

This compound is an aromatic ester with applications in the chemical and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of such compounds. This application note details a robust HPLC method for the determination of this compound.

Data Presentation

The following tables summarize the chromatographic conditions and the quantitative data for the HPLC analysis of this compound. This data is representative of the performance expected from the described method.

Table 1: Chromatographic Conditions

ParameterValue
Instrument HPLC system with UV-Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Table 2: Quantitative Data Summary (Illustrative)

ParameterResult
Retention Time (tR) Approximately 5.2 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98 - 102%

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Methanol (HPLC grade, for sample and standard preparation)

  • 0.45 µm syringe filters

Preparation of Mobile Phase
  • To prepare a 1 L solution of the mobile phase, carefully measure 600 mL of acetonitrile and 400 mL of HPLC grade water.

  • Add 1.0 mL of phosphoric acid to the water before mixing with acetonitrile.

  • Combine the acetonitrile and acidified water in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.

  • The target concentration of this compound in the final solution should fall within the linear range of the method (1 - 100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter that could damage the column.[1]

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure that there are no interfering peaks at the retention time of this compound.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

Data Analysis
  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Use the calibration curve to determine the concentration of this compound in the sample solutions.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development cluster_initial Initial Considerations cluster_optimization Method Optimization cluster_validation Method Validation AnalyteProperties Analyte Properties (this compound) ColumnSelection Column Selection (e.g., C18) AnalyteProperties->ColumnSelection DetectorSelection Detector Selection (UV-Vis) AnalyteProperties->DetectorSelection MobilePhaseComp Mobile Phase Composition ColumnSelection->MobilePhaseComp DetectorSelection->MobilePhaseComp FlowRate Flow Rate MobilePhaseComp->FlowRate ColumnTemp Column Temperature FlowRate->ColumnTemp InjectionVol Injection Volume ColumnTemp->InjectionVol Specificity Specificity InjectionVol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ

Caption: Logical relationships in HPLC method development.

References

Application Note and Protocol for the Detection of 3-Methylbenzoate in Environmental Samples by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid that can be found in the environment due to its use in the synthesis of pharmaceuticals, herbicides, and other chemicals. Monitoring its presence in environmental matrices such as water and soil is crucial for assessing environmental contamination and potential ecological impact. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of such semi-volatile organic compounds.[1] However, due to the polar nature of the carboxylic acid group, direct analysis of 3-Methylbenzoic acid by GC-MS can be challenging, often requiring a derivatization step to increase its volatility and improve chromatographic performance.[2][3]

This application note provides a detailed protocol for the detection and quantification of 3-Methylbenzoate in environmental water and soil samples using GC-MS. The method involves sample extraction, a derivatization step to convert the acid to its methyl ester (this compound), followed by GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the analysis of benzoic acid derivatives in environmental samples using GC-MS. While specific data for this compound is limited in the public domain, the presented values for related compounds provide an expected range of performance for the described protocol.

AnalyteSample MatrixExtraction MethodDerivatization MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Methyl BenzoateIndoor Building MaterialsSPMENot Applicable3 ppb--[4]
Chlorobenzoic AcidsSoilAccelerated Solvent ExtractionMethylation with Diazomethane1 - 10 ng/g--[5]
Various VOCsWaterHeadspaceNot Applicable0.1 ppb--[6]
Parabens, TriclosanWaterStir-bar Sorptive ExtractionIn-situ Acetic Anhydride0.64 - 4.12 ng/L->79% (most analytes)[7]

Experimental Protocol

This protocol is divided into three main sections: sample preparation (including extraction and derivatization), GC-MS analysis, and quality control.

1. Sample Preparation

1.1. Water Sample Extraction (Liquid-Liquid Extraction - LLE)

  • Collect 500 mL of water sample in a pre-cleaned amber glass bottle. If not analyzed immediately, store at 4°C.

  • Acidify the sample to pH < 2 with concentrated sulfuric acid.

  • Transfer the acidified sample to a 1 L separatory funnel.

  • Spike the sample with an appropriate internal standard (e.g., deuterated benzoic acid).

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh 50 mL portions of DCM.

  • Combine the three organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

1.2. Soil/Sediment Sample Extraction (Accelerated Solvent Extraction - ASE)

  • Homogenize the soil or sediment sample and weigh 10 g (dry weight equivalent) into an extraction cell.[8]

  • Mix the sample with a drying agent like anhydrous sodium sulfate.

  • Spike the sample with an appropriate internal standard.

  • Place the cell into the ASE system.

  • Perform the extraction using a mixture of dichloromethane and acetone (1:1 v/v) under the following conditions:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 minutes

    • Number of cycles: 2

  • Collect the extract and concentrate it to 1 mL under a gentle stream of nitrogen.[8]

1.3. Derivatization (Methylation)

Caution: Diazomethane is highly toxic and explosive. This procedure should be performed in a well-ventilated fume hood by experienced personnel. Safer alternatives like trimethylsilylation (e.g., using BSTFA) or methylation with methanol and an acid catalyst can also be considered.[5][9][10]

  • Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Gently bubble nitrogen through the solution to remove the excess diazomethane.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.

GC Parameter Setting
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11]
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
MS Parameter Setting
Ion Source Temp 230°C[12]
Quadrupole Temp 150°C[11]
Ionization Mode Electron Impact (EI) at 70 eV[11]
Acquisition Mode Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound To be determined from the mass spectrum of a standard (likely m/z 150, 119, 91)

3. Quality Control

  • Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

  • Matrix Spike: A known amount of 3-Methylbenzoic acid is added to a sample before extraction to assess matrix effects and recovery.

  • Calibration: A multi-point calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) should be prepared using derivatized standards of 3-Methylbenzoic acid.[11]

  • Internal Standard: An internal standard should be used to correct for variations in extraction efficiency and instrument response.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in this protocol.

experimental_workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Water Water Sample LLE Liquid-Liquid Extraction (LLE) (DCM) Water->LLE Soil Soil/Sediment Sample ASE Accelerated Solvent Extraction (ASE) (DCM/Acetone) Soil->ASE Concentration Concentration (to 1 mL) LLE->Concentration ASE->Concentration Methylation Methylation (e.g., Diazomethane) Concentration->Methylation GCMS GC-MS Analysis Methylation->GCMS Data Quantification & Reporting GCMS->Data logical_relationship Analyte 3-Methylbenzoic Acid (Polar, Non-volatile) Derivatization Derivatization (Methylation) Analyte->Derivatization increases volatility Goal GC-MS Analysis Product This compound (Less Polar, Volatile) Derivatization->Product converts to Product->Goal enables

References

Application of 3-Methylbenzoate as an Insect Attractant in Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzoate, a volatile organic compound found in a variety of plants, has demonstrated significant potential as a semiochemical for modifying insect behavior.[1][2][3] Its role as an attractant for specific insect species makes it a valuable tool in pest management strategies, ecological studies, and the development of novel attract-and-kill or monitoring systems. These application notes provide an overview of the use of this compound as an insect attractant, alongside detailed protocols for key experimental procedures to evaluate its efficacy. While this compound can also act as a repellent or toxicant to certain insects, this document will focus on its application as an attractant.[1][2]

Target Insect Species

Research has indicated that this compound is an effective attractant for a range of insects, primarily those that utilize floral cues for foraging or host location. This includes, but is not limited to:

  • Pollinators: Orchid bees (e.g., Euglossa spp.) are strongly attracted to this compound, which they appear to gather for pheromone synthesis.[3]

  • Lepidoptera: Certain species of hawk moths are attracted to the floral scent of this compound.[3]

  • Hymenoptera: Parasitoid wasps, such as Cotesia marginiventris, are attracted to this compound as it can be an indicator of the presence of their hosts.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and related compounds on insects. It is important to note that much of the existing quantitative data focuses on the toxic and repellent properties of methyl benzoate. Data specifically quantifying its attractant properties is less common in the reviewed literature.

Table 1: Repellency and Toxicity Data for Methyl Benzoate against Various Insect Species

Insect SpeciesAssay TypeConcentration/DoseObserved EffectSource
Bemisia tabaci (Whitefly)Choice Test2% solution96.1% repellency at 24h[1]
Bemisia tabaci (Whitefly)Choice Test2% solution98.2% oviposition deterrence at 24h[1]
Callosobruchus chinensis (Azuki bean weevil)FumigationLC₅₀ = 5.36 mg/L airFumigant toxicity[1]
Tetranychus urticae (Two-spotted spider mite)Leaf-dippingLC₅₀ = 0.38% (v/v)Adult mortality[1]
Drosophila suzukii (Spotted wing drosophila)Contact1% solution100% mortality after 2 days[4]
Halyomorpha halys (Brown marmorated stink bug)FumigationLC₅₀ = 1.01 to 2.39 µL/vialNymph mortality[4]
Plutella xylostella (Diamondback moth)OvicidalLC₅₀ = 0.001 mg/cm²Egg mortality[4]

Table 2: Attraction Data for Lure Mixtures Containing Floral Compounds (for comparative purposes)

Insect SpeciesLure CompositionTrap TypeMean Catch Increase (vs. Control/Single Component)Source
Amata phegeaPhenylacetaldehyde + Eugenol + Benzyl acetateNot specified~4 times more than Phenylacetaldehyde alone[5]
Bactrocera dorsalis & B. zonata40% Cue-lure : 60% Methyl eugenolBaited trapsMost efficient mixture for these species
Zeugodacus cucurbitae10% Cue-lure : 90% Methyl eugenolBaited trapsMost efficient mixture for this species

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. A significant EAG response to this compound indicates that the insect can detect the compound.

Protocol for Electroantennography (EAG)

  • Insect Preparation:

    • Select a healthy adult insect (3-4 days old, mated females are often used for host-seeking studies).[6]

    • Gently restrain the insect in a holder, such as a modified pipette tip, with the head and antennae exposed.[6]

    • Excise one antenna at the base using micro-scissors.[7]

    • Mount the excised antenna between two electrodes using a conductive gel. The basal end of the antenna is connected to the reference electrode and the distal tip to the recording electrode.[7][8] A small portion of the distal tip may be removed to ensure good contact.[7]

  • Stimulus Preparation:

    • Prepare a solution of this compound at a concentration of 5 mg/mL in a suitable solvent like pentane or paraffin oil.[6]

    • Pipette 10 µL of the solution onto a filter paper disc.[6]

    • Allow the solvent to evaporate for approximately 2 minutes.[6]

    • Insert the filter paper into a Pasteur pipette. Seal the pipette with parafilm until use.[6]

    • Prepare a control pipette with solvent only.

  • EAG Recording:

    • Place the antennal preparation under a continuous stream of humidified, charcoal-filtered air (e.g., 200 ml/min).[9]

    • Position the tip of the stimulus pipette so that it can deliver a puff of air over the antenna.

    • Record the baseline electrical activity of the antenna.

    • Deliver a short puff of air (e.g., 1-2 seconds) from the stimulus pipette through the main airstream and over the antenna.[6]

    • Record the resulting depolarization of the antennal potential (the EAG response).

    • Allow a recovery period of at least 1 minute between stimulations to prevent antennal fatigue.[6]

    • Present the control and this compound stimuli in a randomized order.

    • Analyze the amplitude of the EAG responses to this compound relative to the control.

Y-Tube Olfactometer Assay

A Y-tube olfactometer is a behavioral assay used to determine an insect's preference between two odor sources.

Protocol for Y-Tube Olfactometer Assay

  • Apparatus Setup:

    • Use a glass Y-tube olfactometer. The size of the olfactometer should be appropriate for the insect being tested.

    • Connect each arm of the Y-tube to a separate odor source chamber.

    • Pump purified, humidified air through each arm at a constant flow rate (e.g., 300 ml/min).[3]

  • Stimulus and Control Preparation:

    • In one odor source chamber, place a filter paper treated with a known amount of this compound (e.g., 10 µL of a 1% solution).

    • In the other chamber, place a filter paper treated with the solvent alone as a control.

  • Behavioral Assay:

    • Introduce a single adult insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.[3]

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified period (e.g., 30 seconds).[10]

    • Insects that do not make a choice within the allotted time are recorded as "no choice".

    • After each trial, clean the Y-tube thoroughly with solvent (e.g., ethanol) and bake it to remove any residual odors.[10]

    • Rotate the position of the stimulus and control arms between trials to avoid positional bias.[10]

  • Data Analysis:

    • Calculate the percentage of insects choosing the arm with this compound versus the control arm.

    • Use a chi-square test or a binomial test to determine if the preference for this compound is statistically significant.

Field Trapping Experiment

Field trapping experiments are essential for evaluating the effectiveness of an attractant under natural conditions.

Protocol for Field Trapping Experiment

  • Trap and Lure Preparation:

    • Select an appropriate trap type for the target insect (e.g., funnel traps, sticky traps).[11][12]

    • Prepare lures by dispensing a specific amount of this compound onto a carrier, such as a cotton wick or a rubber septum. The release rate of the lure is a critical factor.

    • Prepare control traps with lures containing only the carrier material.

  • Experimental Design:

    • Select a suitable field site where the target insect is known to be present.

    • Use a randomized complete block design with multiple replicates (e.g., 10 blocks).[11]

    • In each block, place one trap with the this compound lure and one control trap.

    • Space the traps within a block at a sufficient distance to prevent interference (e.g., 8-12 meters apart).[11]

    • Space the blocks far enough apart to be considered independent replicates (e.g., 12-25 meters apart).[11]

  • Trap Deployment and Data Collection:

    • Deploy the traps at a height and location appropriate for the target insect's behavior.[13][11]

    • Collect the trapped insects at regular intervals (e.g., weekly).[14]

    • Identify and count the number of target insects and non-target insects in each trap.

    • Replace the lures at appropriate intervals based on their expected field life.

  • Data Analysis:

    • Compare the mean number of target insects captured in traps baited with this compound to the control traps using a t-test or ANOVA.

    • Analyze the specificity of the lure by calculating the proportion of target insects to non-target insects.

Visualizations

Signaling Pathway and Experimental Workflows

a cluster_0 Olfactory Signaling Pathway cluster_1 Behavioral Response MB This compound OR Odorant Receptor MB->OR Binds to OSN Olfactory Sensory Neuron OR->OSN Activates AL Antennal Lobe OSN->AL Signal Transduction Brain Brain AL->Brain Processed in Attraction Attraction Brain->Attraction Results in

Caption: Olfactory signaling pathway of this compound.

b cluster_0 Electroantennography (EAG) Workflow A Prepare Insect and Excise Antenna B Mount Antenna on Electrodes A->B C Prepare this compound Stimulus B->C D Deliver Air Puff over Antenna C->D E Record EAG Response D->E F Analyze Signal Amplitude E->F

Caption: Workflow for Electroantennography (EAG).

c cluster_1 Y-Tube Olfactometer Workflow G Setup Y-Tube and Airflow H Introduce Stimulus (3-MB) and Control G->H I Release Insect at Base H->I J Observe and Record Choice I->J K Analyze Preference Data J->K

Caption: Workflow for Y-Tube Olfactometer Assay.

d cluster_2 Field Trapping Workflow L Prepare Lures and Control Traps M Deploy Traps in Randomized Blocks L->M N Collect Trapped Insects Periodically M->N O Identify and Count Target Species N->O P Analyze Trap Capture Data O->P

Caption: Workflow for Field Trapping Experiment.

References

Application Notes and Protocols: 3-Methylbenzoate and its Analogs as Novel Biopesticides for Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methylbenzoate and the closely related, extensively studied compound, Methyl Benzoate (MB), as effective biopesticides against a range of agricultural pests. This document outlines their insecticidal activity, summarizes key efficacy data, and provides detailed experimental protocols for laboratory and greenhouse evaluation.

Introduction

The increasing demand for sustainable agricultural practices has driven research into environmentally benign alternatives to synthetic pesticides.[1][2][3] Methyl benzoate (MB) and its analogs, such as this compound, are naturally occurring plant volatiles that have demonstrated significant potential as biopesticides.[1][2][4] These compounds exhibit multiple modes of action, including contact toxicity, fumigant activity, repellency, and oviposition deterrence, against various economically important insect pests.[1][3][4] Furthermore, studies have indicated their low toxicity to non-target organisms, making them promising candidates for integrated pest management (IPM) programs.[5][6]

Data Presentation: Efficacy of Methyl Benzoate and Analogs

The following tables summarize the quantitative data on the pesticidal activity of Methyl Benzoate and its analogs against several key agricultural pests.

Table 1: Contact and Fumigant Toxicity of Methyl Benzoate (MB) and this compound against Various Insect Pests

Pest SpeciesActive IngredientAssay TypeLC50 / LD50Exposure TimeReference
Spodoptera frugiperda (Fall Armyworm)Methyl BenzoateLarval Mortality100% mortality at 0.25%4 days[7]
Bemisia tabaci (Sweetpotato Whitefly)Methyl BenzoateAdult Contact ToxicityLC50: 0.2%-[8]
Bemisia tabaci (Sweetpotato Whitefly)Methyl BenzoateNymph Contact ToxicityLC50: 0.2%-[8]
Bemisia tabaci (Sweetpotato Whitefly)Methyl BenzoateOvicidal ActivityLC50: 0.3%-[8]
Aphis gossypii (Cotton Aphid)Methyl BenzoateAdult Contact ToxicityLC50: 0.32% (v/v)24 hours[4]
Aphis gossypii (Cotton Aphid)Methyl BenzoateNymph Contact ToxicityLC50: 0.18% (v/v)24 hours[4]
Solenopsis invicta (Red Imported Fire Ant)Methyl-3-methylbenzoateFumigant ToxicityLC50: 0.62 µg/ml-[9][10]
Solenopsis invicta (Red Imported Fire Ant)Methyl BenzoateFumigant ToxicityLC50: 0.75 µg/ml-[9][10]
Plodia interpunctella (Indian Meal Moth)Methyl BenzoateFumigant ToxicityLC50: 0.1 µL/L air-[11]
Halyomorpha halys (Brown Marmorated Stink Bug)Methyl BenzoateOvicidal ToxicityLC50: 0.020 mg/cm²-[1]
Manduca sexta (Tobacco Hornworm)Methyl BenzoateOvicidal ToxicityLC50: 0.015 mg/cm²-[1]
Plutella xylostella (Diamondback Moth)Methyl BenzoateOvicidal ToxicityLC50: 0.001 mg/cm²-[1]

Table 2: Behavioral Effects of Methyl Benzoate (MB) on Agricultural Pests

Pest SpeciesEffectConcentrationResultExposure TimeReference
Spodoptera frugiperdaRepellency-56.72% repellency-[5][6]
Spodoptera frugiperdaOviposition Deterrence-69.40% deterrence rate-[5][6]
Bemisia tabaciRepellency2%82.1% repellency3 hours[8]
Bemisia tabaciRepellency (on plants)2%96.1% repellency24 hours[8]
Bemisia tabaciOviposition Deterrence2%98.2% deterrence24 hours[8]

Proposed Mechanism of Action: Signaling Pathway

While the exact molecular targets of methyl benzoate are still under investigation, evidence suggests that it may act on the insect nervous system.[1] One proposed mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[12] Inhibition of AChE leads to the accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and eventual death of the insect. Other potential targets in the insect nervous system include octopamine and gamma-aminobutyric acid (GABA) receptors.[1]

G cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to MB This compound / MB MB->AChE Inhibits Signal Continuous Nerve Signal (Paralysis, Death) AChR->Signal Initiates

Caption: Proposed mechanism of action of Methyl Benzoate (MB) via inhibition of Acetylcholinesterase (AChE).

Experimental Protocols

The following are detailed protocols for assessing the insecticidal and behavioral effects of this compound and its analogs.

Contact Toxicity Bioassay (Leaf-Dipping Method)

This protocol is adapted from methodologies used to test the efficacy of methyl benzoate against aphids and whiteflies.[4][8]

Objective: To determine the concentration-dependent mortality of a target pest upon direct contact with the test compound.

Materials:

  • This compound or other benzoate analogs

  • Surfactant (e.g., Tween 20 or Tween 80)[13]

  • Distilled water

  • Host plant leaves

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel hair brush

  • Beakers and graduated cylinders

  • Pipettes

  • Test insects (e.g., aphids, whitefly nymphs)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent if necessary.

    • Prepare a series of dilutions (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0% v/v) in distilled water containing a surfactant (e.g., 0.1% Tween 80) to ensure even spreading.

    • A control solution should be prepared with distilled water and the surfactant only.

  • Leaf Treatment:

    • Excise fresh, undamaged leaves from the host plant.

    • Individually dip each leaf into a test solution for 5-10 seconds, ensuring complete coverage.

    • Allow the leaves to air-dry for approximately 1-2 hours on a clean surface.

  • Insect Infestation:

    • Place a piece of moistened filter paper in the bottom of each Petri dish.

    • Place one treated leaf in each Petri dish.

    • Using a fine camel hair brush, carefully transfer a known number of insects (e.g., 20-30 third-instar nymphs) onto the treated leaf.

  • Incubation and Data Collection:

    • Seal the Petri dishes and incubate them in a controlled environment chamber (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it does not move when prodded with the brush.

    • Each concentration and the control should be replicated at least three times.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to calculate the LC50 and LC95 values with their 95% confidence intervals.

G start Start prep_sol Prepare Test Solutions (0.1% to 2.0%) start->prep_sol treat_leaf Dip Host Plant Leaves in Solutions prep_sol->treat_leaf dry_leaf Air-dry Leaves (1-2 hours) treat_leaf->dry_leaf setup_petri Setup Petri Dishes with Moist Filter Paper dry_leaf->setup_petri infest Transfer Insects to Treated Leaves setup_petri->infest incubate Incubate in Controlled Environment infest->incubate record Record Mortality at 24, 48, 72 hours incubate->record analyze Analyze Data (Probit Analysis for LC50) record->analyze end End analyze->end

Caption: Experimental workflow for the contact toxicity bioassay (leaf-dipping method).

Fumigant Toxicity Bioassay

This protocol is based on methods used to assess the fumigant activity of methyl benzoate against stored product pests and fire ants.[4][9][10]

Objective: To evaluate the toxicity of the volatile phase of the test compound to a target pest in an enclosed space.

Materials:

  • This compound or other benzoate analogs

  • Glass vials or jars of a known volume (e.g., 20 ml vials or 1 L jars)

  • Filter paper discs

  • Micropipette

  • Test insects (e.g., red imported fire ants, stored product beetles)

  • Airtight lids or seals for the containers

Procedure:

  • Preparation:

    • Place a known number of insects (e.g., 10-20 adult insects) into each glass container.

    • A small piece of filter paper is attached to the underside of the lid.

  • Application of Test Compound:

    • Apply a precise amount of the test compound onto the filter paper using a micropipette to achieve the desired concentration in the air volume of the container (e.g., expressed as µg/ml or µL/L air).

    • For the control, apply only the solvent (if used) or leave the filter paper untreated.

  • Sealing and Incubation:

    • Immediately and securely seal the container to prevent vapor loss.

    • Incubate the containers at a constant temperature (e.g., 25 ± 1°C).

  • Data Collection:

    • Record insect mortality at specified time points (e.g., 2, 4, 8, 12, 24 hours).

    • Each concentration and the control should be replicated multiple times.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and time point.

    • Use probit analysis to determine the LC50 and LT50 (median lethal time) values.

Repellency and Oviposition Deterrence Bioassay (Choice Test)

This protocol is designed based on choice tests conducted to evaluate the behavioral effects of methyl benzoate on Bemisia tabaci.[8]

Objective: To assess the ability of the test compound to repel adult insects and deter egg-laying on treated surfaces.

Materials:

  • Test compound solutions (as prepared in 4.1)

  • Host plants in pots

  • Cages for housing the plants and insects

  • Sprayer for applying the solutions

  • Adult insects of the target pest

Procedure:

  • Plant Treatment:

    • In each cage, place two host plants of similar size and vigor.

    • Spray one plant to the point of runoff with a test solution.

    • Spray the other plant with the control solution (water + surfactant).

    • Allow the plants to dry for about 2 hours.

  • Insect Release:

    • Release a known number of adult insects (e.g., 100 adults) into the center of the cage, equidistant from both plants.

  • Data Collection (Repellency):

    • At designated time intervals (e.g., 24 and 48 hours), count the number of insects on each plant.

    • Calculate the percent repellency (PR) using the formula: PR = [(C - T) / (C + T)] x 100, where C is the number of insects on the control plant and T is the number of insects on the treated plant.

  • Data Collection (Oviposition Deterrence):

    • After the repellency counts, remove a specific number of leaves from each plant (e.g., 3-5 leaves from the upper, middle, and lower parts).

    • Using a microscope, count the number of eggs laid on the leaves from both the treated and control plants.

    • Calculate the percent oviposition deterrence (POD) using the formula: POD = [(C - T) / C] x 100, where C is the number of eggs on the control plant and T is the number of eggs on the treated plant.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences in insect numbers and egg counts between treated and control plants.

G cluster_repellency Repellency Assessment cluster_oviposition Oviposition Deterrence Assessment start Start prep_plants Prepare Two Host Plants per Cage start->prep_plants treat_plants Spray One Plant with Test Solution, One with Control prep_plants->treat_plants release_insects Release Adult Insects in Cage Center treat_plants->release_insects count_insects Count Insects on Each Plant at 24 & 48 hours release_insects->count_insects count_eggs Count Eggs on Leaves from Each Plant release_insects->count_eggs calc_repel Calculate Percent Repellency (PR) count_insects->calc_repel analyze Statistical Analysis (t-test or ANOVA) calc_repel->analyze calc_ovip Calculate Percent Oviposition Deterrence (POD) count_eggs->calc_ovip calc_ovip->analyze end End analyze->end

Caption: Logical workflow for the choice test to assess repellency and oviposition deterrence.

Conclusion

This compound and its analogs, particularly Methyl Benzoate, represent a promising class of biopesticides with significant activity against a broad spectrum of agricultural pests. Their multiple modes of action and favorable safety profile highlight their potential for inclusion in sustainable pest management strategies. The protocols provided herein offer a standardized framework for researchers to further evaluate these compounds against other target pests and to optimize their application for effective field performance. Further research into their precise molecular mechanisms of action will facilitate the development of even more effective and selective biorational pesticides.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity Assays of 3-Methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal activities of 3-methylbenzoate derivatives. This document includes a summary of their efficacy, detailed protocols for in vitro assays, and insights into their potential mechanisms of action. The information presented is intended to guide researchers in the screening and development of new antimicrobial and antifungal agents based on the this compound scaffold.

Quantitative Data Summary

The antimicrobial and antifungal activities of this compound derivatives have been evaluated against a range of pathogenic microorganisms. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against Candida Species

The following data summarizes the in vitro antifungal activity of a series of eleven 3-methyl-4-nitrobenzoate derivatives against four clinically relevant Candida strains. The results highlight that the antifungal efficacy is dependent on the specific chemical structure of the derivative and the fungal strain being tested.[1][2]

CompoundChemical NameC. albicans ATCC 90028 MIC (µM)C. glabrata ATCC 90030 MIC (µM)C. krusei ATCC 34125 MIC (µM)C. guilliermondii ATCC 207 MIC (µM)
1 Methyl 3-methyl-4-nitrobenzoate>500>50025039
2 Ethyl 3-methyl-4-nitrobenzoate>500>500>500125
3 Propyl 3-methyl-4-nitrobenzoate>500>500>50062.5
4 Isopropyl 3-methyl-4-nitrobenzoate>500>500>500250
5 Butyl 3-methyl-4-nitrobenzoate>500>50025062.5
6 Pentyl 3-methyl-4-nitrobenzoate>500>50012531
7 Isopentyl 3-methyl-4-nitrobenzoate>500>50025062.5
8 Hexyl 3-methyl-4-nitrobenzoate>500>50012562.5
9 Heptyl 3-methyl-4-nitrobenzoate>500>50012562.5
10 Octyl 3-methyl-4-nitrobenzoate>500>50062.562.5
11 Decyl 3-methyl-4-nitrobenzoate>500>50062.5125

Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives.[2]

Table 2: Antibacterial and Antifungal Activity of this compound Metal Complexes

This table presents the zone of inhibition data for transition metal complexes of 3-methylbenzoic acid against various bacterial and fungal strains. The well diffusion assay was used, and the diameter of the zone of inhibition indicates the extent of antimicrobial activity.[1]

CompoundE. coli (mm)S. aureus (mm)S. paratyphi (mm)B. subtilis (mm)C. albicans (mm)A. niger (mm)A. fumigatus (mm)
3-Methylbenzoic acid810910111011
[Co(N₂H₄)₂(mb)₂]·H₂O11131214131213
[Ni(N₂H₄)₂(mb)₂]10121113121112
[Zn(N₂H₄)₂(mb)₂]·H₂O12141315141314
[Cd(N₂H₄)(mb)₂]·H₂O14161517161516
[Cu(mb)₂]·H₂O10111012111011
[Zn(mb)₂H₂O]·H₂O11131214131213

mb = this compound

Experimental Protocols

The following are detailed protocols for standard antimicrobial and antifungal susceptibility testing. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Preparation of Test Compound:

    • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial two-fold dilutions of the stock solution in the appropriate broth medium.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Microdilution Plate Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of each row and mix.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • Inoculate each well (except for the sterility control) with 10 µL of the prepared inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria.

    • Incubate the plates at 35°C for 24-48 hours for Candida species and at 28-35°C for 48-72 hours for filamentous fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol for Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Test compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar plates

  • Bacterial or fungal strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the this compound derivative solution.

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is performed after the MIC determination to ascertain whether a compound is microbicidal or microbistatic.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Visualizations: Workflows and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow for antimicrobial screening and the proposed mechanisms of action for this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output prep_compound Prepare this compound Derivative Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC (Lowest Concentration with no Growth) incubate->read_mic determine_mcfc Determine MBC/MFC (Subculture from Clear Wells) read_mic->determine_mcfc report Report Antimicrobial/ Antifungal Activity determine_mcfc->report

Caption: Experimental workflow for antimicrobial and antifungal susceptibility testing.

antifungal_mechanism cluster_process Proposed Antifungal Mechanism compound 3-Methyl-4-nitrobenzoate Derivative enzyme Thymidylate Kinase (TPMK) compound->enzyme compound->enzyme inhibition Inhibition dna_synthesis Fungal DNA Synthesis enzyme->dna_synthesis enzyme->dna_synthesis growth_inhibition Inhibition of Fungal Growth dna_synthesis->growth_inhibition Disruption leads to inhibition->inhibition_point Inhibits inhibition->mid_point          Inhibits

Caption: Proposed antifungal mechanism of action for 3-methyl-4-nitrobenzoate derivatives.[2]

antibacterial_mechanisms cluster_mechanisms Proposed Antibacterial Mechanisms cluster_membrane Membrane Disruption cluster_synthesis Inhibition of Macromolecular Synthesis compound This compound Derivative (e.g., Paraben Analogs) membrane Bacterial Cell Membrane compound->membrane dna_rna DNA/RNA Synthesis compound->dna_rna transport Disruption of Transport Processes membrane->transport bacterial_death Bacterial Cell Death transport->bacterial_death inhibit_synthesis Inhibition of Synthesis dna_rna->inhibit_synthesis inhibit_synthesis->bacterial_death

References

Protocol for recrystallization and purification of synthesized 3-Methylbenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Synthesized 3-Methylbenzoate by Low-Temperature Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of synthesized methyl this compound. Given that this compound is a liquid at ambient temperature, a preliminary aqueous workup is described to remove common impurities, followed by a specialized low-temperature recrystallization protocol. An alternative purification method, vacuum distillation, is also briefly discussed.

Introduction

Methyl this compound (also known as methyl m-toluate) is an aromatic ester commonly synthesized via Fischer esterification of 3-methylbenzoic acid with methanol. The crude product typically contains unreacted starting materials, such as 3-methylbenzoic acid, and residual acid catalyst. While vacuum distillation is a common method for purifying liquid esters, low-temperature recrystallization can be an effective alternative for achieving high purity, particularly when dealing with smaller scales or thermally sensitive impurities. This protocol first details an aqueous workup to remove acidic impurities and then provides a comprehensive guide to purification by low-temperature recrystallization.

Compound Data

A summary of the physical and chemical properties of methyl this compound is presented below. This data is essential for guiding the purification process.

PropertyValueCitation(s)
Chemical Name Methyl this compound[1][2]
Synonyms Methyl m-toluate, 3-Methylbenzoic acid methyl ester[2]
CAS Number 99-36-5[1][2]
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 221 °C @ 760 mmHg, 113 °C @ 27 mmHg[1][3]
Density 1.063 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.516[1][2]
Solubility in Water Insoluble[1][2][4]
Solubility in Solvents Expected to be soluble in common organic solvents like alcohols, ether, and chlorinated solvents.[5][6][7]

Experimental Protocols

Protocol 1: Preliminary Purification via Aqueous Workup

This initial step is crucial for removing acidic impurities like unreacted 3-methylbenzoic acid and the acid catalyst, which could interfere with the recrystallization process.

Materials and Equipment:

  • Crude methyl this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude methyl this compound in approximately 5-10 volumes of diethyl ether. Transfer the solution to a separatory funnel.

  • Neutralization Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it, venting frequently to release the pressure from the evolved CO₂ gas. Shake gently and continue to vent until gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.[8]

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water. Allow the layers to separate and discard the aqueous layer.[8]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate to the solution and swirl. The drying agent should be free-flowing; if it clumps together, add more until some particles remain mobile. Let it stand for 10-15 minutes.[8]

  • Filtration and Solvent Removal: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, pre-purified methyl this compound as an oil.

Protocol 2: Purification by Low-Temperature Recrystallization

This protocol is designed for compounds that are liquids or oils at room temperature. The key is to find a solvent in which the compound is soluble at room temperature but has very low solubility at significantly reduced temperatures.

2.1. Solvent Selection: The ideal solvent will dissolve the pre-purified oil at room temperature, and upon cooling to a low temperature (e.g., -20 °C to -78 °C), will promote the formation of crystals.

  • Suggested Solvents for Screening: Methanol, Hexane, Pentane, or a mixed solvent system like diethyl ether/pentane.

  • Screening Procedure:

    • Place a few drops of the pre-purified oil into a small test tube.

    • Add the chosen solvent dropwise at room temperature until the oil dissolves completely.

    • Cool the test tube in a low-temperature bath (e.g., ice-salt bath, freezer, or dry ice/acetone bath).

    • Observe for crystal formation. The ideal solvent will yield a good quantity of solid crystals. Scratching the inside of the test tube with a glass rod can help induce crystallization.

2.2. Recrystallization Procedure: Materials and Equipment:

  • Pre-purified methyl this compound oil

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flask with a stopper or ground glass joint

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Büchner funnel and filter flask, pre-cooled

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the pre-purified oil in an Erlenmeyer flask. At room temperature, add the minimum amount of the chosen solvent required to just dissolve the oil completely.

  • Cooling and Crystallization: Loosely stopper the flask and place it in the low-temperature bath. Allow the solution to cool slowly and without disturbance to promote the formation of larger, purer crystals. This may take from 30 minutes to several hours.[9]

  • Crystal Collection (Cold Filtration):

    • Set up a Büchner funnel with filter paper and place it on a filter flask. Pre-cool the entire apparatus in a freezer or by washing it with a small amount of the ice-cold recrystallization solvent.

    • Once crystallization is complete, quickly pour the cold crystalline slurry into the pre-cooled Büchner funnel.

    • Apply vacuum to filter the crystals and collect the mother liquor.

    • Wash the crystals with a very small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Keep the crystals under vacuum on the filter for a few minutes to partially dry them. Then, transfer the purified solid to a watch glass or a suitable container and dry under vacuum to remove all traces of the solvent.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of the product by comparing the chromatogram of the crude material with the purified product.

Materials and Equipment:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate - this may require optimization)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Spotting: On a TLC plate, spot the crude (pre-workup) material, the pre-purified (post-workup) material, and the final recrystallized product.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: The purified product should ideally show a single spot with a specific Rf value, while the crude material may show multiple spots corresponding to impurities.

Alternative Purification Method: Vacuum Distillation

For larger quantities or if low-temperature recrystallization proves inefficient, vacuum distillation is the preferred method for purifying high-boiling liquids like methyl this compound.[10][11][12] This technique allows the compound to boil at a much lower temperature, preventing thermal decomposition. The fraction collected at a constant temperature corresponding to the compound's boiling point at that pressure will be the purified product.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the purification and decision-making process.

start Crude Synthesized Methyl this compound workup Protocol 1: Aqueous Workup (Wash with NaHCO3 & Brine) start->workup dry Dry with Anhydrous MgSO4 & Remove Solvent workup->dry pre_purified Pre-Purified Oil dry->pre_purified decision Purification Method? pre_purified->decision recryst Protocol 2: Low-Temperature Recrystallization decision->recryst Small Scale / Heat Sensitive distill Alternative: Vacuum Distillation decision->distill Large Scale purity_check Protocol 3: Purity Assessment (TLC, Refractive Index) recryst->purity_check distill->purity_check final_product Pure Methyl This compound purity_check->final_product

Caption: Workflow for the purification of methyl this compound.

cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation dissolve Dissolve Oil in Minimal Solvent (Room Temp) cool Slowly Cool in Low-Temp Bath (-78 °C) dissolve->cool induce Induce Crystallization (Scratching, Seeding) cool->induce filter Cold Vacuum Filtration induce->filter wash Wash Crystals with Ice-Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Solid Product dry->end

Caption: Detailed steps of the low-temperature recrystallization protocol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methylbenzoate Synthesis via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on increasing the yield of this compound (also known as methyl m-toluate) through Fischer esterification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in maximizing the yield of this compound in a Fischer esterification?

The Fischer esterification is a reversible equilibrium reaction.[1] The primary challenge is the presence of water as a byproduct, which can hydrolyze the ester product back to the starting materials, 3-methylbenzoic acid and methanol, thereby limiting the yield.[2] To achieve a high yield, the equilibrium must be shifted towards the product side.[3]

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by two main strategies:

  • Using an excess of a reactant: Typically, a large excess of the alcohol (methanol) is used as it is often the less expensive reagent and can also serve as the solvent.[4] Increasing the concentration of one reactant drives the reaction forward to consume the excess.[5]

  • Removing a product as it forms: The continuous removal of water from the reaction mixture will drive the equilibrium towards the formation of more ester.[6]

Q3: What are the most common acid catalysts used for this reaction, and how does their concentration impact the yield?

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][6] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. While a catalyst is essential to increase the reaction rate, an excessively high concentration can lead to side reactions and decrease the yield. The optimal concentration is typically a small catalytic amount.

Q4: What are potential side reactions that can lower the yield of this compound?

The main "side reaction" is the reverse reaction, hydrolysis of the ester. Other potential side reactions, though generally less common under typical Fischer esterification conditions, could include the dehydration of methanol to form dimethyl ether, especially at very high temperatures in the presence of a strong acid. However, the primary cause of low yield is typically an unfavorable equilibrium position.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound The reaction has reached equilibrium with significant amounts of unreacted starting materials.1. Increase the excess of methanol: If you are using a low excess, try increasing the molar ratio of methanol to 3-methylbenzoic acid. 2. Remove water: Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.[6] 3. Use a drying agent: Add molecular sieves to the reaction mixture to absorb water.[1]
Incomplete reaction due to insufficient reaction time or temperature.1. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Reaction times can range from 1 to 10 hours.[1] 2. Ensure proper reflux temperature: The reaction should be maintained at the boiling point of the alcohol (methanol, approx. 65°C) or the azeotropic mixture if using a Dean-Stark trap.[1]
Loss of product during workup and purification.1. Careful extraction: Ensure complete separation of the organic and aqueous layers during extraction. Multiple extractions with a suitable solvent will maximize recovery. 2. Minimize transfers: Each transfer of the product between flasks can result in loss. 3. Optimize distillation: If purifying by distillation, ensure the apparatus is set up correctly to avoid loss of the product, which has a boiling point of approximately 199°C.
Product is an oil and does not solidify (if expecting a solid) Presence of impurities such as unreacted starting materials or byproducts.1. Thorough washing: During the workup, wash the organic layer with a sodium bicarbonate solution to remove any unreacted 3-methylbenzoic acid. Follow with a brine wash to help remove water. 2. Effective drying: Use a sufficient amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove all traces of water from the organic layer before solvent evaporation. 3. Recrystallization: If the product is still impure, consider recrystallization from a suitable solvent.
Broad melting point range of the purified product The product is still impure.1. Repeat purification: The presence of isomeric byproducts or residual starting material can depress and broaden the melting point. A second recrystallization or another purification method like column chromatography may be necessary.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of methyl benzoates, based on general principles of Fischer esterification.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Methanol : 3-Methylbenzoic Acid)Expected Yield (%)
1 : 1~67%
3 : 1>85%
10 : 1>95%
(Data is illustrative based on studies of similar esterifications. Actual yields may vary.)[5]

Table 2: Effect of Catalyst on Yield of Substituted Methyl Benzoates

CatalystSubstrateYield (%)
Zr/Ti Solid Acidp-methylbenzoic acidHigh
Zr/Ti Solid Acidp-chlorobenzoic acidHigh
Zr/Ti Solid Acido-nitrobenzoic acid20.1%
(This data from a specific study with a solid acid catalyst illustrates that while the catalyst is effective, the substrate structure (e.g., steric hindrance from ortho groups) significantly impacts yield.)[7]

Experimental Protocols

Protocol 1: Standard Fischer Esterification of 3-Methylbenzoic Acid

This protocol employs an excess of methanol to drive the reaction equilibrium.

Materials:

  • 3-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 3-methylbenzoic acid.

    • Add a significant molar excess of methanol (e.g., 5-10 equivalents). Methanol will act as both the reactant and the solvent.

    • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the stirred mixture.

    • Add a magnetic stir bar or boiling chips.

    • Attach a reflux condenser to the round-bottom flask.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle.

    • Allow the reaction to proceed under reflux with stirring for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a large excess of methanol was used, remove most of it using a rotary evaporator.

    • Transfer the residue to a separatory funnel.

    • Dilute the residue with diethyl ether or ethyl acetate.

    • Add a 5% sodium bicarbonate solution to the separatory funnel to neutralize the acidic catalyst and remove any unreacted 3-methylbenzoic acid. Shake the funnel gently, venting frequently to release any pressure from CO₂ evolution.

    • Separate the aqueous layer.

    • Wash the organic layer with water, followed by a saturated sodium chloride solution (brine).

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Decant or filter the dried organic solution to remove the drying agent.

    • Remove the solvent (diethyl ether or ethyl acetate) using a rotary evaporator to yield the crude methyl this compound.

  • Purification:

    • The crude product can be further purified by distillation if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine 3-Methylbenzoic Acid, excess Methanol, and Sulfuric Acid Catalyst reflux_setup Assemble Reflux Apparatus reactants->reflux_setup reflux Heat to Reflux (1-4 hours) reflux_setup->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Ether & Wash with NaHCO3 cool->extract wash Wash with Water & Brine extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate distill Purify by Distillation (Optional) evaporate->distill product Pure this compound distill->product Troubleshooting_Yield start Low Yield of This compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_completion Is the reaction complete? check_equilibrium->check_completion No solution_equilibrium Shift Equilibrium: - Increase Methanol Excess - Remove Water (Dean-Stark) check_equilibrium->solution_equilibrium Yes check_workup Was there product loss during workup? check_completion->check_workup Yes solution_completion Drive to Completion: - Increase Reaction Time - Ensure Proper Reflux Temp. check_completion->solution_completion No solution_workup Optimize Purification: - Careful Extractions - Minimize Transfers check_workup->solution_workup Yes

References

Optimizing temperature and catalyst for 3-Methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylbenzoate. The focus is on optimizing reaction conditions, particularly temperature and catalyst selection, to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and established method for synthesizing this compound is the Fischer esterification of 3-methylbenzoic acid with methanol. This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and using an excess of methanol helps to shift the equilibrium towards the formation of the ester product.[3]

Q2: How do I choose the right catalyst for my synthesis?

A2: Catalyst selection depends on factors like desired reaction speed, sensitivity of your substrate, and environmental considerations.

  • Strong Mineral Acids (e.g., H₂SO₄): Concentrated sulfuric acid is a common, inexpensive, and effective catalyst.[1] However, it can be corrosive, difficult to remove completely during work-up, and can lead to side reactions if not used carefully.[4]

  • Organic Acids (e.g., p-TsOH): p-Toluenesulfonic acid is another effective catalyst that is often easier to handle than sulfuric acid.[5]

  • Solid Acid Catalysts (e.g., Zr/Ti oxides, Zeolites): These are becoming more popular as they are environmentally friendlier.[4][6] Their main advantages are that they are recoverable, reusable, and can reduce the generation of acidic wastewater.[4] They may, however, require higher reaction temperatures.[4]

Q3: What is the optimal reaction temperature?

A3: The optimal temperature is highly dependent on the chosen catalyst and reaction setup.

  • For standard Fischer esterification using sulfuric acid and methanol, the reaction is typically run at the reflux temperature of the methanol, which is approximately 65°C.[5]

  • When using certain solid acid catalysts, such as a zirconium-titanium solid acid, higher temperatures (e.g., 120°C in an oil bath) may be required to achieve good catalytic activity.[4]

  • Microwave-assisted synthesis can significantly accelerate the reaction, achieving high conversion at temperatures around 70°C in as little as 10 minutes.[6]

Q4: My reaction is proceeding very slowly. How can I increase the rate?

A4: To increase a slow reaction rate, you can:

  • Increase the Temperature: Higher temperatures generally accelerate reaction rates. Be mindful of the boiling points of your reactants and the potential for increased side product formation.[5]

  • Increase Catalyst Concentration: A higher concentration of the acid catalyst can speed up the reaction. However, excessive amounts can promote side reactions like the dehydration of methanol to form dimethyl ether.[5]

  • Select a More Effective Catalyst: If you are using a mild catalyst, switching to a stronger one like concentrated sulfuric acid could improve the rate.

Q5: I am getting a low yield. What are the common causes and solutions?

A5: Low yields are a common issue and can stem from several factors:

  • Equilibrium: Fischer esterification is a reversible reaction. To maximize product formation, use a large excess of the alcohol (methanol) or actively remove the water byproduct as it forms.[3]

  • Wet Reagents: The presence of water in your 3-methylbenzoic acid or methanol will inhibit the forward reaction. Ensure all reagents and glassware are thoroughly dry.[7]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and consider extending the reflux time.[5]

  • Work-up Issues: Product can be lost during the extraction and washing steps. Ensure you are using the correct solvents and that the pH is properly adjusted during the neutralization step to avoid losing the ester.

Q6: I am observing unexpected side products. What are they and how can I prevent them?

A6: A primary side reaction, especially at higher temperatures, is the acid-catalyzed dehydration of the alcohol to form an ether (e.g., dimethyl ether from methanol).[5] To minimize this:

  • Control the Temperature: Avoid using excessively high temperatures beyond what is necessary for a reasonable reaction rate.[5]

  • Use a Milder Catalyst: If ether formation is significant, consider switching from a strong mineral acid to a solid acid catalyst.[5]

Q7: I am having difficulty with the work-up and purification. What are some common pitfalls?

A7: A frequent issue during work-up is the formation of an emulsion when washing the organic layer with a basic solution like sodium bicarbonate.[5] This makes separating the aqueous and organic layers difficult. To resolve this:

  • Add Brine: Washing the emulsion with a saturated sodium chloride (brine) solution can help break it up.

  • Gentle Mixing: When neutralizing the acid, swirl the separatory funnel gently at first to allow the CO₂ gas to evolve before shaking vigorously.[2]

  • Filtration: In some cases, filtering the emulsified layer through a pad of celite or glass wool can be effective.

Data Presentation

Table 1: Comparison of Common Catalysts for this compound Synthesis

CatalystTypical ConditionsAdvantagesDisadvantagesCitations
Sulfuric Acid (H₂SO₄) Catalytic amount, Reflux (~65°C)Inexpensive, highly effective, fast reaction rates.Corrosive, generates acidic waste, can cause charring or side reactions at high temperatures.[1][5]
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount, Reflux (~65°C) or higher (95-105°C)Solid (easier to handle), effective.More expensive than H₂SO₄.[5][8]
Zr/Ti Solid Acid 10 wt% of limiting reagent, 120°CRecoverable, reusable, environmentally friendly.May require higher temperatures and longer reaction times, higher initial cost.[4]
Zeolite Hβ Microwave, 70°CHigh conversion in short time, heterogeneous (easy to separate).Requires specialized microwave equipment.[6]

Table 2: Optimized Temperature and Reaction Conditions

MethodCatalystTemperature (°C)Reaction TimeKey OutcomesCitations
Conventional Reflux Sulfuric Acid~65°C (Methanol Reflux)2-8 hoursStandard, reliable method.[5]
Conventional High Temp p-Toluenesulfonic Acid95-105°C, then 75-90°C3-5 hours totalHigh yield, reduced methanol usage claimed in patent.[8]
Solid Acid Catalyst Zr/Ti Solid Acid120°C24 hoursGood yields for various substituted benzoates, reusable catalyst.[4]
Microwave-Assisted Sulfuric Acid70°C10 minutes99.99% conversion, 86% selectivity.[6]
Microwave-Assisted Zeolite Hβ70°C10 minutesHigh conversion, 67% selectivity.[6]

Experimental Protocols

Protocol 1: Classical Fischer Esterification using Sulfuric Acid

This protocol is a standard method for synthesizing methyl esters from carboxylic acids.

  • Reactant Setup: In a dry round-bottom flask, combine 3-methylbenzoic acid (1 equivalent), methanol (5-10 equivalents), and a few boiling chips.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 0.15 mL per gram of carboxylic acid) with swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Continue refluxing for 2-8 hours.[5] Monitor the reaction's progress by TLC.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Add an organic solvent such as diethyl ether or ethyl acetate to the separatory funnel to dissolve the ester.[5]

  • Neutralization: Carefully add a saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid and any unreacted 3-methylbenzoic acid.[5] Swirl gently and vent the funnel frequently to release the CO₂ gas produced.

  • Washing: Separate the organic layer. Wash it sequentially with deionized water and then with a saturated brine solution to remove residual impurities and help break any emulsions.

  • Drying and Evaporation: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation if necessary.

Protocol 2: Synthesis using a Zr/Ti Solid Acid Catalyst

This protocol, adapted from the synthesis of similar methyl benzoates, utilizes a reusable solid acid catalyst.[4]

  • Reactant Setup: To a 25 mL single-mouth flask, add 3-methylbenzoic acid (e.g., 2 mmol), methanol (15 mL), and the Zr/Ti solid acid catalyst (e.g., 0.027 g).

  • Reflux: Place the flask in an oil bath preheated to 120°C and stir the mixture vigorously to ensure strong reflux. The reaction is typically run for 24 hours.[4]

  • Catalyst Removal: After the reaction is complete and the mixture has cooled, remove the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Work-up and Purification: The resulting filtrate contains the product. The excess methanol can be removed using a rotary evaporator. The product can then be isolated and purified using column chromatography with a suitable mobile phase (e.g., petroleum ether/ethyl acetate).[4]

Visualizations

Synthesis_Workflow Reactants 1. Mix Reactants (3-Methylbenzoic Acid, Methanol, Catalyst) Reaction 2. Heat to Reflux (e.g., 65-120°C) Reactants->Reaction Workup 3. Work-up (Quench, Extract, Neutralize) Reaction->Workup Purification 4. Purification (Dry, Evaporate, Distill) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Start: Low Yield Observed CheckTLC Was reaction monitored by TLC? Start->CheckTLC Incomplete Cause: Incomplete Reaction Solution: Increase reflux time or temperature. CheckTLC->Incomplete No / Spot remained Complete Reaction appeared complete. CheckTLC->Complete Yes CheckReagents Were reagents and glassware completely dry? Complete->CheckReagents WetReagents Cause: Wet Reagents Solution: Use anhydrous reagents and dry glassware. CheckReagents->WetReagents No DryReagents Reagents were dry. CheckReagents->DryReagents Yes CheckWorkup Was an emulsion formed during work-up? DryReagents->CheckWorkup Emulsion Cause: Product Loss in Emulsion Solution: Use brine to break emulsion; ensure proper pH. CheckWorkup->Emulsion Yes NoEmulsion Cause: Other Purification Loss Solution: Re-evaluate extraction and distillation procedures. CheckWorkup->NoEmulsion No

Caption: Troubleshooting logic for diagnosing the cause of low product yield.

References

Side products in the nitration of methyl benzoate and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of methyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and side products in the nitration of methyl benzoate?

The primary and desired product of the nitration of methyl benzoate is methyl 3-nitrobenzoate. This is due to the electron-withdrawing nature of the methyl ester group (-COOCH₃), which deactivates the benzene ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1][2][3][4]

The main side products formed during this reaction are:

  • Ortho- and Para-isomers: Methyl 2-nitrobenzoate and methyl 4-nitrobenzoate are formed in smaller quantities.[4]

  • Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second nitro group can be added to the ring, leading to the formation of dinitrated methyl benzoate isomers.[3][5]

Q2: How can I minimize the formation of these side products?

The most critical factor in minimizing side product formation is strict temperature control .[2][5] The reaction is highly exothermic, and allowing the temperature to rise significantly increases the formation of ortho- and para-isomers and, most notably, dinitrated byproducts.[4][5] It is crucial to maintain a low reaction temperature, ideally below 15°C, and for optimal results, below 6°C, throughout the addition of the nitrating mixture.[5]

Other factors that can help minimize side products include:

  • Slow and controlled addition of the nitrating mixture: Adding the nitric acid/sulfuric acid mixture dropwise to the methyl benzoate solution ensures that the heat generated can be effectively dissipated.[1]

  • Efficient stirring: Continuous and efficient stirring of the reaction mixture helps to maintain a uniform temperature and concentration, preventing localized "hot spots" where side reactions are more likely to occur.

  • Appropriate stoichiometry: Using a modest excess of the nitrating agent can help drive the reaction to completion without promoting excessive dinitration.

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low yield of methyl 3-nitrobenzoate - Incomplete reaction. - Loss of product during workup and purification. - Reaction temperature was too high, favoring side product formation.- Ensure the reaction is allowed to proceed for the recommended time after the addition of the nitrating mixture. - Be careful during the transfer and washing steps to avoid mechanical loss of the product. - Strictly maintain the recommended low temperature (ideally below 15°C) during the addition of the nitrating mixture.
Presence of significant amounts of ortho- and para-isomers in the product - The reaction temperature was not kept sufficiently low.- Improve the cooling of the reaction vessel using an ice-salt bath for better temperature control. - Add the nitrating mixture more slowly to allow for efficient heat dissipation.
Formation of a significant amount of oily, yellow-brown byproduct (dinitrated compounds) - The reaction temperature was allowed to rise significantly above 15°C. - The reaction time was excessively long. - The concentration of the nitrating mixture was too high.- The most critical step is to maintain a low temperature. Use a reliable thermometer and an efficient cooling bath. - Adhere to the recommended reaction time; prolonged reaction times can lead to dinitration. - Use the recommended concentrations and ratios of nitric acid and sulfuric acid.
Product fails to solidify upon pouring onto ice - A large amount of unreacted starting material (methyl benzoate) remains. - The presence of a high concentration of oily dinitrated byproducts.- Ensure that a sufficient amount of the nitrating mixture was added and that the reaction was allowed to proceed to completion. - Re-evaluate the reaction temperature control; high temperatures favor the formation of oily dinitrated products. - Vigorously stir the mixture after pouring it onto ice to induce crystallization. Scratching the inside of the beaker with a glass rod can also help initiate solidification.

Data Presentation

The regioselectivity of the nitration of methyl benzoate is highly dependent on the reaction temperature. While precise quantitative data from a single source is varied across literature, the general trend is a significant increase in side product formation with elevated temperatures. The following table summarizes the expected product distribution based on typical laboratory outcomes.

Reaction Temperature (°C)Methyl 3-nitrobenzoate (meta) Yield (%)Methyl 2-nitrobenzoate (ortho) & Methyl 4-nitrobenzoate (para) Yield (%)Dinitrated Products Yield (%)
0 - 10 High (typically 70-85%)LowVery Low
10 - 20 Moderate to HighIncreasingLow
> 20 DecreasingModerateIncreasing
> 50 LowSignificantSignificant (often as an oily mixture)

Experimental Protocols

Protocol for Selective Mononitration of Methyl Benzoate

This protocol is designed to maximize the yield of methyl 3-nitrobenzoate while minimizing the formation of side products.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

  • Methanol (for recrystallization)

Procedure:

  • Preparation of the Methyl Benzoate Solution: In a flask, carefully add 6.0 mL of concentrated sulfuric acid to 3.0 g of methyl benzoate while stirring. Cool this mixture to below 10°C in an ice bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, cautiously add 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirring methyl benzoate solution. It is crucial to maintain the reaction temperature below 15°C throughout the addition. This can be achieved by controlling the rate of addition and ensuring the flask is well-immersed in the ice bath.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 15 minutes.

  • Product Isolation: Carefully pour the reaction mixture over about 25 g of crushed ice in a beaker. The crude methyl 3-nitrobenzoate will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with two portions of cold water, followed by a small portion of ice-cold methanol to remove residual acids and some impurities.

  • Purification: The crude product can be further purified by recrystallization from methanol to yield a crystalline solid.

Visualizations

Reaction Pathway and Side Product Formation

The following diagram illustrates the main reaction pathway for the nitration of methyl benzoate and the formation of the principal side products.

Nitration_of_Methyl_Benzoate Nitration of Methyl Benzoate Pathway cluster_reactants Reactants cluster_products Products MB Methyl Benzoate Meta Methyl 3-nitrobenzoate (Major Product) MB->Meta Low Temperature (< 15°C) Ortho Methyl 2-nitrobenzoate (Side Product) MB->Ortho Higher Temperature Para Methyl 4-nitrobenzoate (Side Product) MB->Para Higher Temperature Nitrating_Mixture HNO₃ / H₂SO₄ Dinitro Dinitrated Products (Side Product) Meta->Dinitro High Temperature / Excess Nitrating Agent

Caption: Reaction pathway for the nitration of methyl benzoate.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for troubleshooting common issues during the nitration of methyl benzoate.

Troubleshooting_Nitration Troubleshooting Flowchart Start Start Experiment Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? (Ortho/Para/Dinitro) Low_Yield->Impure_Product No Check_Temp Check Temperature Control Low_Yield->Check_Temp Yes Check_Workup Review Workup Procedure Low_Yield->Check_Workup Impure_Product->Check_Temp Yes Check_Time Check Reaction Time Impure_Product->Check_Time No Impure_Product->Check_Workup Check Purification Improve_Cooling Improve Cooling (Ice-Salt Bath) Check_Temp->Improve_Cooling Slow_Addition Slower Addition of Nitrating Mixture Check_Temp->Slow_Addition Optimize_Time Optimize Reaction Time Check_Time->Optimize_Time Careful_Transfer Ensure Careful Transfer and Washing Check_Workup->Careful_Transfer Success Successful Synthesis Improve_Cooling->Success Slow_Addition->Success Optimize_Time->Success Careful_Transfer->Success

Caption: Troubleshooting logic for methyl benzoate nitration.

References

Troubleshooting poor separation of 3-Methylbenzoate in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 3-Methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor separation of this compound?

Poor separation in the RP-HPLC analysis of this compound can manifest as peak tailing, fronting, broadening, or splitting. The primary causes often relate to issues with the mobile phase, the column, or the sample itself. Specifically, problems can arise from:

  • Mobile Phase Issues: Incorrect pH, improper solvent composition, or inadequate buffering can all negatively impact separation.[1][2]

  • Column-Related Problems: Column contamination, degradation of the stationary phase, or the presence of voids in the column packing can lead to distorted peak shapes.[2]

  • Sample and Injection Problems: Overloading the column with too much sample, or using an injection solvent that is too strong, can cause peak distortion.[2]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue where the peak is asymmetrical, with a drawn-out trailing edge. This can compromise the accuracy of your analysis.

  • Secondary Interactions: For silica-based columns, a primary cause is the interaction of the analyte with residual silanol groups on the stationary phase surface. The ester and methyl groups in this compound can participate in these secondary interactions.

    • Solution: Lowering the mobile phase pH to around 2-3 can help to protonate the silanol groups and reduce these interactions.[3][4] Using a high-purity, end-capped column can also minimize silanol activity.

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Column Contamination: Accumulation of contaminants on the column can also cause tailing.

    • Solution: A thorough column wash is recommended.

Q3: I am seeing poor resolution between this compound and other components in my sample. How can I improve this?

Poor resolution, where peaks overlap, can make accurate quantification difficult.

  • Optimize Mobile Phase Composition: The ratio of the organic solvent (like acetonitrile or methanol) to the aqueous buffer is critical for achieving good resolution.

    • Solution: If using a gradient elution, try decreasing the initial percentage of the organic solvent or using a shallower gradient. For isocratic methods, systematically decrease the percentage of the organic solvent in small increments (e.g., 2-5%).

  • Adjust Mobile Phase pH: The pH of the mobile phase significantly affects the retention of ionizable compounds. While this compound itself is not readily ionizable, its potential impurities, such as 3-Methylbenzoic acid, are.

    • Solution: For acidic impurities, ensure the mobile phase pH is about 2 pH units below their pKa to keep them in their protonated, non-ionized form. A pH of 2.5-3.0 is often effective.[4]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't provide the desired resolution, consider using a column with a different stationary phase that may offer different selectivity.

Q4: My retention times for this compound are shifting between runs. What could be the cause?

Inconsistent retention times can be caused by several factors:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

  • Changes in Mobile Phase Composition: Evaporation of a more volatile solvent or improper mixing can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[5]

  • System Leaks: Leaks in the HPLC system can lead to fluctuations in flow rate and pressure, affecting retention times.

    • Solution: Systematically check all fittings and connections for any signs of leaks.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention of Benzoic Acid Derivatives (Illustrative Data)

This table provides an example of how changes in mobile phase composition can affect the retention factor (k') of benzoic acid derivatives. While specific data for this compound is limited in the literature, this data for related compounds can serve as a starting point for method development.

CompoundMobile Phase (Methanol:Water)Retention Factor (k')
Benzoic Acid40:603.5
Benzoic Acid50:502.1
Benzoic Acid60:401.2
Methyl Benzoate50:504.8
Methyl Benzoate60:403.2
Methyl Benzoate70:301.9

Data is illustrative and based on general chromatographic principles.

Table 2: Influence of Mobile Phase pH on Peak Asymmetry of a Weak Acid (Illustrative Example)

This table illustrates the effect of mobile phase pH on the peak asymmetry factor of a weak acid. A lower asymmetry factor indicates a more symmetrical peak.

pHAsymmetry Factor
2.51.1
3.51.3
4.51.8
5.52.5

Data is illustrative. For acidic compounds, a mobile phase pH well below the pKa generally results in better peak shape.[4]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Separation

Objective: To systematically adjust the mobile phase composition to improve the resolution of this compound from interfering peaks.

Methodology:

  • Initial Conditions: Start with a mobile phase of 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Vary Organic Modifier Concentration:

    • Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 40%, 45%, 55%, 60%).

    • Equilibrate the column with each mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Evaluate the resolution between this compound and adjacent peaks for each condition.

  • Adjust pH (if necessary):

    • If co-eluting peaks are suspected to be acidic or basic, prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer (e.g., phosphate buffer).

    • Repeat the injections and evaluate the separation.

Protocol 2: Column Washing for Peak Tailing Issues

Objective: To remove contaminants from the HPLC column that may be causing peak tailing.

Methodology for Reversed-Phase C18 Columns:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Buffer-Free Mobile Phase: Flush the column with the mobile phase composition but without any buffer salts (e.g., Acetonitrile:Water) for at least 20 column volumes.

  • Strong Solvent Wash: Flush the column with 100% Acetonitrile for at least 20 column volumes.

  • Intermediate Solvent Wash: Flush the column with Isopropanol for at least 20 column volumes.

  • Re-equilibration:

    • Flush with 100% Acetonitrile for 10 column volumes.

    • Flush with the buffer-free mobile phase for 10 column volumes.

    • Reconnect the column to the detector and equilibrate with the original mobile phase (including buffer) until a stable baseline is achieved.

Mandatory Visualization

Troubleshooting_Poor_Separation cluster_symptoms Observed Problem cluster_diagnosis Initial Diagnosis cluster_causes Potential Causes cluster_solutions Recommended Solutions Poor_Separation Poor Separation of This compound Peak_Tailing Peak Tailing Poor_Separation->Peak_Tailing Poor_Resolution Poor Resolution Poor_Separation->Poor_Resolution Shifting_RT Shifting Retention Times Poor_Separation->Shifting_RT Secondary_Interactions Secondary Interactions (Silanol Groups) Peak_Tailing->Secondary_Interactions Column_Overload Column Overload Peak_Tailing->Column_Overload Column_Contamination Column Contamination Peak_Tailing->Column_Contamination Mobile_Phase_Comp Incorrect Mobile Phase Composition Poor_Resolution->Mobile_Phase_Comp Mobile_Phase_pH Suboptimal Mobile Phase pH Poor_Resolution->Mobile_Phase_pH Shifting_RT->Mobile_Phase_Comp Column_Equilibration Inadequate Column Equilibration Shifting_RT->Column_Equilibration Temp_Fluctuations Temperature Fluctuations Shifting_RT->Temp_Fluctuations System_Leaks System Leaks Shifting_RT->System_Leaks Adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-3.0) Secondary_Interactions->Adjust_pH Dilute_Sample Dilute Sample / Reduce Injection Volume Column_Overload->Dilute_Sample Wash_Column Perform Column Wash (Protocol 2) Column_Contamination->Wash_Column Optimize_MP Optimize Mobile Phase (Protocol 1) Mobile_Phase_Comp->Optimize_MP Mobile_Phase_pH->Adjust_pH Equilibrate_Column Ensure Proper Column Equilibration Column_Equilibration->Equilibrate_Column Use_Column_Oven Use a Column Oven Temp_Fluctuations->Use_Column_Oven Check_Fittings Check System for Leaks System_Leaks->Check_Fittings

Caption: Troubleshooting workflow for poor separation of this compound.

Experimental_Workflow_Optimization cluster_start Start cluster_steps Optimization Steps cluster_end Finish Start Initial HPLC Method Vary_Organic Vary Organic Solvent % Start->Vary_Organic Check_Resolution1 Resolution OK? Vary_Organic->Check_Resolution1 Adjust_pH Adjust Mobile Phase pH Check_Resolution1->Adjust_pH No Optimized_Method Optimized Method Check_Resolution1->Optimized_Method Yes Check_Resolution2 Resolution OK? Adjust_pH->Check_Resolution2 Change_Column Change Column/ Stationary Phase Check_Resolution2->Change_Column No Check_Resolution2->Optimized_Method Yes Change_Column->Start Re-evaluate

Caption: Workflow for mobile phase and column optimization.

References

Improving peak shape for 3-Methylbenzoate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of 3-Methylbenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to achieve symmetrical, sharp peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing, where the peak's trailing edge is extended, is a common issue when analyzing polar compounds like this compound. The primary causes involve unwanted interactions within the GC system.

  • Active Sites: The most frequent cause is the interaction of the polar ester group with active sites, such as exposed silanol groups (-Si-OH), in the GC flow path. These sites can be found on the inlet liner, at the head of the column, or on glass wool packing.[1] These interactions delay the elution of a portion of the analyte, causing a tail.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites that lead to peak tailing.[1][2][3][4]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and turbulence, resulting in peak distortion.[1][5][6] A clean, 90° cut is essential for good peak shape.[5][7]

  • Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, leading to slow transfer to the column and potential tailing.

  • Incomplete Derivatization: If the this compound was formed by derivatizing 3-methylbenzoic acid, any remaining underivatized acid will exhibit significant tailing due to its high polarity.[8][9]

Q2: What causes my this compound peak to show fronting?

A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is typically caused by column overload.[10][11]

  • High Analyte Concentration: Injecting too much sample for the column's capacity is a common cause.[10][11] The stationary phase becomes saturated, and excess analyte molecules travel down the column more quickly, resulting in a fronting peak.

  • Solvent-Phase Mismatch: If the polarity of the injection solvent is significantly different from the stationary phase, it can affect how the sample is focused on the column head, sometimes leading to fronting.[4]

Q3: My this compound peak is split. What should I investigate?

A3: Split peaks can arise from both physical and chemical issues in the injection process.[5]

  • Improper Column Cut/Installation: A jagged or angled column cut can cause the sample to enter the column in a disordered way, leading to a split peak.[6][7][10]

  • Inlet and Injection Technique: For splitless injections, a fast autosampler injection into a liner without packing material (like glass wool) can cause the sample to splash, resulting in a split peak.[11] The initial oven temperature also plays a critical role; if it's too high, it can prevent proper solvent focusing and lead to split or broad peaks.[5][6]

  • Backflash: If the sample volume expands to be greater than the liner volume upon vaporization, it can flow back into the carrier gas lines. This phenomenon, known as backflash, can cause contamination and split peaks.[11]

Q4: How does the inlet liner affect the peak shape of this compound?

A4: The inlet liner is a critical component that can be a major source of peak shape problems.

  • Activity: Standard glass liners have active silanol groups on the surface that can strongly interact with polar analytes, causing peak tailing.[1] Using a deactivated liner is crucial for analyzing polar compounds.

  • Contamination: The liner is the first point of contact for the sample and can accumulate non-volatile matrix components. This residue can act as active sites, leading to adsorption and peak tailing.[3][7] Regular replacement of the liner is essential for maintaining good performance.[4]

  • Liner Geometry and Packing: The design of the liner and the presence of glass wool can influence vaporization and mixing, affecting peak shape. For some applications, a liner with glass wool can help trap non-volatile residues and ensure complete vaporization, preventing peak splitting.[11]

Q5: What type of GC column is best for analyzing this compound?

A5: The choice of stationary phase is the most important factor in column selection.[12][13] For an aromatic ester like this compound, a mid-polarity column is generally a good starting point.

  • Stationary Phase: A 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS, Rxi-5Sil MS) is a versatile, low-polarity phase suitable for a wide range of compounds. For increased retention and selectivity based on polarity, a mid-polarity phase containing a higher percentage of phenyl or a cyanopropyl functional group (e.g., DB-35, BPX35) could be beneficial.[13][14]

  • Column Dimensions: A standard column with dimensions of 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness is a good starting point for many applications, offering a balance of efficiency and sample capacity.[12][15]

Q6: Could derivatization help improve the peak shape?

A6: this compound is already an ester, which is a derivatized form of 3-methylbenzoic acid. This process is done specifically to improve chromatographic behavior by increasing volatility and reducing polarity.[9][16][17] If you are starting with 3-methylbenzoic acid, ensuring the derivatization (esterification) reaction goes to completion is critical.[17] Incomplete reaction will leave behind the highly polar carboxylic acid, which is a common cause of severe peak tailing.[1][8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.

G start Poor this compound Peak Shape peak_shape Identify Peak Shape start->peak_shape tailing Tailing Peak peak_shape->tailing Asymmetry > 1.5 fronting Fronting Peak peak_shape->fronting Asymmetry < 1.0 splitting Split Peak peak_shape->splitting Double Peak cause_tailing1 Active Sites (Liner, Column Head) tailing->cause_tailing1 cause_tailing2 Column Contamination tailing->cause_tailing2 cause_tailing3 Improper Column Installation tailing->cause_tailing3 cause_tailing4 Incomplete Derivatization (Residual Acid) tailing->cause_tailing4 sol_tailing1 Use Deactivated Liner & Glass Wool cause_tailing1->sol_tailing1 sol_tailing2 Trim 10-20 cm from Column Inlet cause_tailing1->sol_tailing2 cause_tailing2->sol_tailing2 sol_tailing3 Bake Out Column cause_tailing2->sol_tailing3 sol_tailing4 Re-cut and Re-install Column Correctly cause_tailing3->sol_tailing4 sol_tailing5 Optimize Derivatization Protocol cause_tailing4->sol_tailing5 cause_fronting Column Overload fronting->cause_fronting sol_fronting1 Reduce Injection Volume or Dilute Sample cause_fronting->sol_fronting1 sol_fronting2 Increase Split Ratio cause_fronting->sol_fronting2 cause_splitting1 Poor Column Cut or Installation splitting->cause_splitting1 cause_splitting2 Improper Injection (Technique, Temp) splitting->cause_splitting2 sol_splitting1 Re-cut and Re-install Column Correctly cause_splitting1->sol_splitting1 sol_splitting2 Use Packed Liner Reduce Injection Speed cause_splitting2->sol_splitting2 sol_splitting3 Lower Initial Oven Temp (20°C below solvent BP) cause_splitting2->sol_splitting3

Figure 1. A troubleshooting workflow for diagnosing and correcting poor peak shape for this compound in GC analysis.

Recommended GC Parameters & Data

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale / Notes
GC System Agilent 7890A or equivalent---
Column Mid-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)A 5% phenyl phase provides good selectivity for aromatic compounds.[14]
Carrier Gas Helium or Hydrogen, constant flow modeProvides good efficiency. Hydrogen can allow for faster analysis times.
Inlet Split/Splitless---
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Vol. 1.0 µLAdjust based on sample concentration to avoid column overload.
Split Ratio 50:1 to 100:1A higher split ratio can help prevent column overload and peak fronting.[10]
Oven Program Initial: 80 °C, hold 1 minRamp: 10 °C/min to 280 °C, hold 5 minAn oven ramp is necessary to elute compounds over a range of boiling points. This program should be optimized.[15]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust for general quantification. MS provides mass information for identification.
Detector Temp. 280-300 °CMust be hot enough to prevent condensation of the analyte.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

Routine inlet maintenance is crucial for preventing peak tailing caused by contamination.[4]

  • Cool Down: Set the inlet temperature to ambient (~40 °C) and turn off the oven and detector heating. Wait for the inlet to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum retaining nut from the top of the inlet.

  • Replace Septum: Remove the old septum with tweezers and replace it with a new one. Do not overtighten the nut, as this can cause coring.

  • Remove Column: Carefully loosen the column nut inside the oven and gently lower the column from the inlet.

  • Open Inlet: Unscrew the main inlet body to access the liner.

  • Replace Liner: Use tweezers to remove the old liner and O-ring. Insert a new, deactivated liner and a new O-ring.

  • Reassemble: Reassemble the inlet, reinstall the column to the correct height, and tighten all fittings.

  • Leak Check: Restore carrier gas flow and perform an electronic leak check on all fittings.

  • Equilibrate: Heat the inlet back to its setpoint and allow the system to equilibrate.

Protocol 2: GC Column Conditioning

Conditioning a new column or a column that has been stored is necessary to remove contaminants and ensure low bleed.

  • Installation: Install the column in the GC inlet, but leave the detector end disconnected and open inside the oven.

  • Set Gas Flow: Set a carrier gas flow rate of approximately 1-2 mL/min through the column.

  • Purge: Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen.

  • Temperature Program: Set the oven to ramp at 5-10 °C/min from ambient to 20 °C above your final method temperature (do not exceed the column's maximum temperature limit).

  • Hold: Hold at the final temperature for 1-2 hours.

  • Cool Down: Cool the oven down.

  • Connect to Detector: Trim a small piece from the detector end of the column, install it in the detector, and perform a leak check.

  • Equilibrate: Heat the system to your method's starting conditions and run a blank to ensure a stable baseline.

Protocol 3: Derivatization of 3-Methylbenzoic Acid to this compound

This protocol describes a common method for preparing methyl esters for GC analysis.[9]

  • Sample Preparation: Place a known amount (e.g., 1-10 mg) of the 3-methylbenzoic acid sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of Boron Trifluoride-Methanol (BF3-Methanol, 14% w/v) solution to the vial.

  • Reaction: Tightly cap the vial and heat it at 60-100 °C for 10-30 minutes.[9][16]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial. Vortex vigorously for 1 minute to extract the this compound into the hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC.

References

Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS analysis and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification of this compound. Signal enhancement can occur when matrix components, often non-volatile, accumulate in the GC inlet, creating active sites that improve the transfer of the analyte to the column. Conversely, signal suppression can happen if matrix components compete with the analyte for ionization in the MS source.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: To diagnose matrix effects, you can perform a simple comparison. First, prepare a calibration standard of this compound in a pure solvent (e.g., hexane or ethyl acetate). Next, prepare a matrix-matched standard by spiking a known concentration of this compound into a blank sample extract (a sample of the same matrix type that is known to be free of the analyte). Analyze both samples under the same GC-MS conditions. A significant difference in the peak area or response of this compound between the two samples indicates the presence of matrix effects.

Q3: What are the most common strategies to overcome matrix effects for this compound analysis?

A3: The most effective strategies involve a combination of thorough sample preparation, appropriate calibration methods, and optimized instrumental parameters. Key approaches include:

  • Robust Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before injection.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to ensure that both the samples and standards experience similar matrix effects, thus compensating for signal variations.[3][4]

  • Stable Isotope Dilution: Using a stable isotope-labeled internal standard of this compound, which behaves chemically similarly to the analyte and can correct for both extraction inefficiencies and matrix effects.[5]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. However, it's crucial to ensure the diluted concentration of this compound remains above the method's limit of quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound that may be related to matrix effects.

Symptom Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet liner or column due to matrix accumulation.- Co-elution with a matrix component.- Clean or Replace the GC Inlet Liner: A contaminated liner is a common source of peak shape issues.- Trim the GC Column: Remove the first 10-15 cm of the column to eliminate non-volatile residue buildup.- Optimize the GC Temperature Program: Adjust the temperature ramp to improve separation from interfering peaks.
Signal Suppression (Lower than expected peak area) - Competition for ionization in the MS source from co-eluting matrix components.- Analyte loss during sample preparation due to strong interaction with the matrix.- Improve Sample Cleanup: Implement a more rigorous SPE or QuEChERS cleanup protocol to remove interfering compounds.- Use Matrix-Matched Standards: This will compensate for predictable signal suppression.- Dilute the Sample: This can reduce the concentration of interfering components.
Signal Enhancement (Higher than expected peak area) - Matrix components creating active sites in the GC inlet, leading to better analyte transfer.- Co-eluting matrix component with a similar mass fragment that is enhancing the signal.- Use Matrix-Matched Standards: This is the most effective way to correct for signal enhancement.- Clean the GC Inlet: Regular maintenance can prevent the buildup of matrix components.- Select a More Specific Mass Fragment: Choose a unique fragment for this compound that is less likely to have interference.
Inconsistent Results (Poor Reproducibility) - Variable matrix effects between samples.- Inconsistent sample preparation.- Standardize Sample Preparation: Ensure all samples are treated identically.- Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting variability.- Implement a Quality Control (QC) Sample: Analyze a QC sample with a known concentration of this compound with each batch of samples to monitor performance.

Data Presentation

The following tables provide illustrative data on the effectiveness of different strategies for overcoming matrix effects in the analysis of this compound in a complex matrix (e.g., a cosmetic cream formulation).

Table 1: Comparison of Calibration Strategies for this compound Quantification

Calibration MethodConcentration (µg/mL)Measured Peak Area (Solvent)Measured Peak Area (Matrix)Calculated Concentration in Matrix (µg/mL)Accuracy (%)
Solvent-Based Calibration10500,000750,00015150% (Enhancement)
Matrix-Matched Calibration10-750,00010.2102%

Table 2: Recovery of this compound Using Different Sample Preparation Techniques

Sample Preparation MethodSpiked Concentration (µg/g)Measured Concentration (µg/g)Recovery (%)RSD (%) (n=3)
Liquid-Liquid Extraction (LLE)53.8768.5
Solid-Phase Extraction (SPE)54.6924.2
QuEChERS54.8963.1

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is designed to isolate this compound from a liquid matrix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Dilute the sample with water to reduce viscosity and load it onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of a less polar solvent, such as ethyl acetate or dichloromethane, into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound

This protocol is adapted for the extraction of this compound from solid or semi-solid matrices.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and an internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering salt). Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds and centrifuge.

  • Analysis: The resulting supernatant can be directly injected into the GC-MS or diluted if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample homogenize Homogenization start->homogenize extraction Extraction (LLE, SPE, or QuEChERS) homogenize->extraction cleanup Cleanup (d-SPE or SPE) extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_flowchart cluster_peak_shape Peak Shape Issues cluster_signal_intensity Signal Intensity Issues start Inconsistent or Inaccurate This compound Results check_peak Check Peak Shape (Tailing/Fronting)? start->check_peak check_signal Check Signal Intensity (Suppression/Enhancement)? check_peak->check_signal No clean_inlet Clean/Replace Inlet Liner check_peak->clean_inlet Yes improve_cleanup Improve Sample Cleanup (SPE/QuEChERS) check_signal->improve_cleanup Yes end Accurate & Reproducible Results check_signal->end No trim_column Trim GC Column clean_inlet->trim_column optimize_gc Optimize GC Program trim_column->optimize_gc optimize_gc->end use_mmc Use Matrix-Matched Calibration improve_cleanup->use_mmc use_is Use Stable Isotope Internal Standard use_mmc->use_is dilute Dilute Sample use_is->dilute dilute->end

Caption: Troubleshooting flowchart for matrix effects in this compound analysis.

References

Technical Support Center: Microbial Degradation Assay of 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microbial degradation assay of 3-Methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common microorganisms used for this compound degradation studies?

A1: Several bacterial strains have been identified as capable of degrading this compound. Pseudomonas species, particularly Pseudomonas putida, are frequently studied for their ability to metabolize aromatic compounds, including methylbenzoates.[1][2][3] Azoarcus sp. are also well-documented for their role in the anaerobic degradation of this compound.[4][5][6]

Q2: What are the expected major metabolic pathways for this compound degradation?

A2: this compound is typically degraded through two main pathways depending on the oxygen availability:

  • Aerobic Pathway: In the presence of oxygen, the pathway often proceeds via the formation of 3-methylcatechol, followed by ring cleavage. This is a common route in Pseudomonas species.[3][7]

  • Anaerobic Pathway: Under anaerobic conditions, the degradation is initiated by the activation of this compound to 3-methylbenzoyl-CoA. This is then followed by a series of reduction and ring-opening reactions, as observed in Azoarcus sp.[4][5][6]

Q3: What analytical techniques are most suitable for monitoring this compound degradation?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the disappearance of this compound and the appearance of its metabolites over time.[8][9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the identification of volatile or derivatized metabolites.[12]

Q4: Can this compound be toxic to the microorganisms?

A4: Yes, at high concentrations, this compound and its metabolic intermediates can be toxic to bacteria, potentially inhibiting their growth and degradative activity.[12] It is crucial to determine the optimal substrate concentration for your specific microbial strain to avoid inhibitory effects.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or slow degradation of this compound Inappropriate microbial strain.Ensure the selected microorganism is capable of degrading this compound under your experimental conditions. Perform a literature search for suitable strains or screen new isolates.
Non-optimal culture conditions (pH, temperature, aeration).Optimize the culture medium's pH and temperature based on the known preferences of your microbial strain. Ensure adequate aeration for aerobic degradation. For anaerobic studies, strictly maintain anoxic conditions.[12][13]
Substrate toxicity.Reduce the initial concentration of this compound. Perform a dose-response experiment to determine the optimal, non-inhibitory concentration.[12]
Lack of essential nutrients.Ensure the growth medium contains all necessary macro- and micronutrients for bacterial growth and metabolism.
Acclimation period required.Some microorganisms require an acclimation period to induce the necessary enzymes for degradation. Extend the incubation time.
Accumulation of intermediate metabolites Incomplete degradation pathway.The microorganism may lack the enzymes to fully mineralize this compound, leading to the buildup of intermediates. Analyze for and identify the accumulating metabolites.
Co-metabolism of other substrates leading to dead-end products.If using a mixed substrate culture, be aware of potential negative interactions. For example, co-metabolism of 3-chlorobenzoate with this compound can lead to the formation of dead-end products.[14]
Enzyme inhibition.High concentrations of intermediates can sometimes inhibit enzymes earlier in the pathway. Monitor metabolite concentrations over time.
Inconsistent or irreproducible results Variability in inoculum preparation.Standardize the inoculum preparation, including the age and density of the bacterial culture.
Fluctuations in experimental conditions.Maintain strict control over pH, temperature, and aeration/anaerobiosis throughout the experiment.
Issues with analytical methods (e.g., HPLC).See the HPLC Troubleshooting section below.
HPLC Analysis Problems Poor peak shape (tailing, fronting, splitting).Tailing: May be due to interactions between the analyte and active sites on the column. Try a different column or adjust the mobile phase pH. Fronting: Often caused by sample overload. Reduce the injection volume or sample concentration. Splitting: Can result from a partially blocked frit, a void in the column, or solvent mismatch between the sample and mobile phase.[7]
Baseline noise or drift.Noise: Could be due to air bubbles in the system, a failing detector lamp, or contaminated mobile phase. Degas the mobile phase, purge the pump, and check the lamp. Drift: Often caused by a change in mobile phase composition or temperature, or a contaminated column. Ensure proper mixing and temperature control, and clean the column.
Inaccurate quantification.Ensure proper calibration with a standard curve. Check for co-elution of interfering compounds from the culture medium.

Quantitative Data Summary

Table 1: Optimal Conditions for Benzoate Degradation by Pseudomonas sp. SCB32 *

ParameterOptimal ValueDegradation Rate (%)Reference
Initial Concentration800 mg/L> 97.0% in 24h[12]
pH7.0> 94.7%[12]
Temperature30°C> 94.3%[12]

Note: This data is for benzoate, a closely related compound, and can serve as a starting point for optimizing this compound degradation.

Experimental Protocols

Bacterial Growth Curve Assay

This protocol is used to determine the growth of a bacterial strain using this compound as the sole carbon source.

Materials:

  • Bacterial strain of interest

  • Minimal salts medium (e.g., M9 medium)

  • Sterile this compound stock solution

  • Sterile flasks or culture tubes

  • Spectrophotometer

  • Incubator shaker

Procedure:

  • Prepare a fresh culture of the bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) overnight.

  • Harvest the cells by centrifugation and wash them twice with sterile minimal salts medium to remove any residual rich medium.

  • Resuspend the cells in the minimal salts medium.

  • Inoculate a fresh flask of minimal salts medium containing a known concentration of this compound as the sole carbon source with the washed bacterial suspension to a starting optical density (OD) at 600 nm of approximately 0.05.

  • Incubate the culture at the optimal temperature and shaking speed for the strain.

  • At regular time intervals (e.g., every 2-4 hours), aseptically remove a sample and measure the OD at 600 nm.

  • Plot the OD600 values against time to generate a growth curve.

Substrate Depletion Assay

This protocol measures the disappearance of this compound from the culture medium over time.

Materials:

  • Bacterial culture grown on this compound (from the growth curve assay)

  • Sterile centrifuge tubes

  • HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, acid for pH adjustment)

  • 0.22 µm syringe filters

  • This compound standard solution

Procedure:

  • At each time point when measuring the OD for the growth curve, aseptically collect a 1 mL aliquot of the culture.

  • Centrifuge the aliquot to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.

  • Analyze the filtered supernatant using HPLC to quantify the concentration of this compound.

  • Prepare a standard curve of this compound to accurately determine its concentration in the samples.

  • Plot the concentration of this compound against time to observe its depletion.

Metabolite Analysis

This protocol is for the identification of metabolites produced during the degradation of this compound.

Materials:

  • Culture supernatant samples from the substrate depletion assay

  • HPLC or GC-MS system

  • Appropriate standards for expected metabolites (if available)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup and concentration)

Procedure:

  • Analyze the culture supernatant samples collected at different time points using HPLC or GC-MS.

  • For HPLC analysis, use a gradient elution method to separate potential metabolites with different polarities. A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and identification.

  • For GC-MS analysis, derivatization of the metabolites may be necessary to increase their volatility.

  • Compare the retention times and mass spectra of the peaks in the samples with those of authentic standards to identify the metabolites.

  • If standards are not available, tentative identification can be made based on mass spectral libraries and fragmentation patterns.

Visualizations

Microbial_Degradation_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_results 4. Results Inoculum Bacterial Inoculum Incubation Incubate at Optimal Conditions Inoculum->Incubation Medium Minimal Medium + This compound Medium->Incubation Sampling Collect Samples Over Time Incubation->Sampling OD_Measurement Measure OD600 (Growth Curve) Sampling->OD_Measurement HPLC_Analysis HPLC Analysis (Substrate Depletion) Sampling->HPLC_Analysis Metabolite_ID Metabolite Identification (HPLC/GC-MS) Sampling->Metabolite_ID Degradation_Profile Degradation Profile OD_Measurement->Degradation_Profile HPLC_Analysis->Degradation_Profile Metabolic_Pathway Metabolic Pathway Elucidation Metabolite_ID->Metabolic_Pathway Aerobic_Degradation_Pathway This compound This compound 3-Methylcatechol 3-Methylcatechol This compound->3-Methylcatechol Dioxygenase 2-Hydroxy-6-oxo-hepta-2,4-dienoate 2-Hydroxy-6-oxo-hepta-2,4-dienoate 3-Methylcatechol->2-Hydroxy-6-oxo-hepta-2,4-dienoate Catechol 2,3-dioxygenase (meta-cleavage) TCA Cycle Intermediates TCA Cycle Intermediates 2-Hydroxy-6-oxo-hepta-2,4-dienoate->TCA Cycle Intermediates Further Metabolism Anaerobic_Degradation_Pathway This compound This compound 3-Methylbenzoyl-CoA 3-Methylbenzoyl-CoA This compound->3-Methylbenzoyl-CoA CoA Ligase Ring Reduction & Cleavage Ring Reduction & Cleavage 3-Methylbenzoyl-CoA->Ring Reduction & Cleavage Series of Enzymatic Steps Central Metabolism Central Metabolism Ring Reduction & Cleavage->Central Metabolism Further Metabolism Troubleshooting_Logic Start Problem: No/Slow Degradation Check_Strain Is the strain capable of 3-MB degradation? Start->Check_Strain Check_Conditions Are culture conditions (pH, temp, O2) optimal? Check_Strain->Check_Conditions Yes Solution_Strain Solution: Select appropriate strain Check_Strain->Solution_Strain No Check_Toxicity Is 3-MB concentration inhibitory? Check_Conditions->Check_Toxicity Yes Solution_Conditions Solution: Optimize conditions Check_Conditions->Solution_Conditions No Check_Nutrients Are essential nutrients present? Check_Toxicity->Check_Nutrients No Solution_Toxicity Solution: Lower 3-MB concentration Check_Toxicity->Solution_Toxicity Yes Solution_Nutrients Solution: Amend medium Check_Nutrients->Solution_Nutrients No

References

Technical Support Center: Enhancing 3-Methylbenzoate Degradation by Microbial Consortia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of 3-Methylbenzoate.

Troubleshooting Guides

Issue 1: Low or No Degradation of this compound

Question: My microbial consortium is showing low or no degradation of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to inefficient this compound degradation. Follow this guide to diagnose and resolve the issue.

Possible Causes and Solutions:

  • Inappropriate Microbial Consortium: The initial microbial source may lack effective this compound degraders.

    • Solution: Enrich a new consortium from a contaminated site with a history of aromatic compound pollution. Utilize a mineral salt medium with this compound as the sole carbon source.[1][2]

  • Sub-optimal Environmental Conditions: pH, temperature, and oxygen levels significantly impact microbial activity.[3][4]

    • Solution: Optimize the culture conditions. Refer to Table 1 for recommended starting parameters based on related compounds. Systematically vary pH and temperature to find the optimal range for your consortium. For anaerobic degradation, ensure strict anoxic conditions.

  • Substrate Inhibition: High concentrations of this compound can be toxic to microorganisms.[3]

    • Solution: Start with a lower concentration of this compound (e.g., 50-100 mg/L) and gradually increase it as the consortium adapts.

  • Nutrient Limitation: The growth medium may lack essential nutrients.

    • Solution: Ensure the mineral salt medium contains adequate sources of nitrogen, phosphorus, and trace elements.

  • Presence of Inhibitory Compounds: Co-contaminants in the sample may inhibit the degradation process. For instance, chlorinated benzoates can act as inhibitors of methylbenzoate degradation.[5][6]

    • Solution: Analyze your sample for potential inhibitors. If present, consider a pre-treatment step or enriching a consortium that is resistant to the specific inhibitors.

Issue 2: Accumulation of Intermediates and Incomplete Degradation

Question: I observe the initial disappearance of this compound, but the degradation is incomplete, and I detect intermediate metabolites. What could be the problem?

Answer:

The accumulation of intermediates suggests a bottleneck in the degradation pathway.

Possible Causes and Solutions:

  • Missing Metabolic Pathways: The consortium may lack the genetic machinery to degrade certain intermediates.

    • Solution: Introduce a microbial strain known to degrade the accumulating intermediate. This creates a more robust consortium with complementary metabolic capabilities.

  • Enzyme Inhibition: An intermediate or a co-contaminant might be inhibiting a key enzyme in the degradation pathway. Cometabolism of compounds like 3-chlorobenzoate can lead to the production of catechols that block catechol 2,3-dioxygenase, a key enzyme in some methylbenzoate degradation pathways.[5][6]

    • Solution: Identify the accumulating intermediate using analytical techniques like HPLC-MS. If a known inhibitory compound is identified, try to remove it from the feedstock or enrich for a consortium that utilizes an alternative degradation pathway.

  • Suboptimal Conditions for Downstream Enzymes: The optimal conditions for the enzymes responsible for degrading intermediates may differ from those for the initial degradation step.

    • Solution: Experiment with varying pH and temperature to see if the degradation of the intermediate can be enhanced.

Frequently Asked Questions (FAQs)

Q1: What is a typical degradation rate for this compound by a microbial consortium?

A1: The degradation rate can vary significantly depending on the microbial consortium, culture conditions, and initial substrate concentration. While specific kinetic data for this compound consortia is limited in publicly available literature, studies on similar compounds like benzoic acid have shown degradation rates of over 97% of 800 mg/L within 24 hours by a pure culture of Pseudomonas sp.[3] For consortia degrading other aromatic compounds, degradation rates can range from 10 to over 100 mg/L/day. It is recommended to determine the degradation kinetics for your specific consortium empirically.

Q2: What are the optimal pH and temperature for this compound degradation?

A2: The optimal pH and temperature can vary between different microbial consortia. For the degradation of similar aromatic compounds like benzyl benzoate and phenol, the optimal conditions are often found to be around pH 7.0 and a temperature of 30°C.[4][7] However, some consortia may exhibit optimal activity in a pH range of 6.0 to 8.0.[3] It is crucial to perform optimization experiments for your specific consortium.

Q3: How can I enrich a microbial consortium capable of degrading this compound?

A3: A common method is to use an enrichment culture technique.[1][2] A detailed protocol is provided in the "Experimental Protocols" section below. The basic principle involves using a mineral salt medium with this compound as the sole carbon and energy source and inoculating it with a sample from a contaminated environment (e.g., soil or wastewater from an industrial site). Through successive transfers to fresh medium, microorganisms capable of utilizing this compound will be selectively enriched.

Q4: What analytical methods are suitable for monitoring this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a widely used and effective method for quantifying this compound and its potential aromatic intermediates.[2][8] A detailed HPLC protocol is provided in the "Experimental Protocols" section. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification, especially for more volatile intermediates.

Q5: Can cometabolism enhance the degradation of this compound?

A5: Cometabolism, where microorganisms degrade a non-growth-supporting substrate while growing on another substrate, can sometimes play a role. However, it can also lead to the formation of dead-end products or inhibitory intermediates.[5][6] For example, the presence of 3-chlorobenzoate can inhibit the degradation of this compound.[6] A well-defined consortium with synergistic interactions, where different members carry out different steps of the degradation pathway, is generally more efficient and reliable for complete mineralization.

Data Presentation

Table 1: Optimal Conditions for Degradation of Related Aromatic Compounds

CompoundMicroorganism/ConsortiumOptimal pHOptimal Temperature (°C)Degradation Rate/EfficiencyReference
Benzoic AcidPseudomonas sp. SCB327.030>97% of 800 mg/L in 24h[3]
Benzyl BenzoatePseudomonas desmolyticum NCIM 21127.030Not specified[4]
PhenolPseudomonas putida BCRC 143657.030Max. rate: 2.84 mg/L-h[7]
3-NitrobenzoateBacillus flexus XJU-47.030Not specified[9]
Dibutyl Phthalate (DBP)Pandoraea sp. & Microbacterium sp. consortium5.5 - 8.530>92% in 3 days[10]

Experimental Protocols

Protocol 1: Enrichment and Isolation of this compound Degrading Microbial Consortia

This protocol is adapted from methods used for enriching degraders of other aromatic compounds.[1][2]

Materials:

  • Soil or water sample from a site contaminated with aromatic compounds.

  • Mineral Salt Medium (MSM): (NH₄)₂SO₄ 1.0 g/L, KH₂PO₄ 0.5 g/L, K₂HPO₄ 1.5 g/L, NaCl 1.0 g/L, MgSO₄·7H₂O 0.2 g/L. Adjust pH to 7.0. Autoclave to sterilize.

  • This compound stock solution (e.g., 10 g/L), filter-sterilized.

  • Sterile flasks and culture tubes.

  • Shaking incubator.

Procedure:

  • Enrichment:

    • Add 1 g of soil or 10 mL of water sample to a 250 mL flask containing 100 mL of sterile MSM.

    • Add this compound from the stock solution to a final concentration of 50-100 mg/L.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days.

  • Subculturing:

    • After incubation, transfer 10 mL of the enrichment culture to a new flask with 90 mL of fresh MSM and this compound.

    • Repeat this transfer every 7-14 days for at least 3-5 cycles to enrich for a stable consortium.

  • Isolation of Pure Cultures (Optional):

    • To isolate individual strains, perform serial dilutions of the enriched culture and plate on MSM agar plates containing this compound as the sole carbon source.

    • Incubate the plates at 30°C until colonies appear.

    • Pick individual colonies and re-streak on fresh plates to ensure purity.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is a general guideline and may need optimization for your specific instrument and column.[2][8]

Materials:

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase: Acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility).

  • This compound standard solutions of known concentrations.

  • Syringe filters (0.22 µm).

  • Autosampler vials.

Procedure:

  • Sample Preparation:

    • Collect a sample from your microbial culture.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A typical starting point is a gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 15 minutes). The addition of a small amount of acid (e.g., 0.1% phosphoric acid) helps with peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 230 nm).

  • Quantification:

    • Prepare a calibration curve by running standard solutions of this compound at different concentrations.

    • Quantify the concentration of this compound in your samples by comparing the peak area to the calibration curve.

Mandatory Visualization

This compound Anaerobic Degradation Pathway cluster_activation Activation cluster_upper_pathway Upper Central Pathway cluster_lower_pathway Lower Pathway (Ring Cleavage) This compound This compound 3-Methylbenzoyl-CoA 3-Methylbenzoyl-CoA This compound->3-Methylbenzoyl-CoA This compound-CoA ligase Intermediate_1 Intermediate_1 3-Methylbenzoyl-CoA->Intermediate_1 Dearomatizing enzyme Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Hydratase Ring_Cleavage_Product Ring_Cleavage_Product Intermediate_2->Ring_Cleavage_Product Dehydrogenase Central_Metabolism Central_Metabolism Ring_Cleavage_Product->Central_Metabolism β-oxidation-like steps

Caption: Anaerobic degradation pathway of this compound.

Experimental_Workflow Sample_Collection 1. Sample Collection (Contaminated Soil/Water) Enrichment_Culture 2. Enrichment Culture (MSM + this compound) Sample_Collection->Enrichment_Culture Subculturing 3. Successive Subculturing Enrichment_Culture->Subculturing Degradation_Assay 4. Degradation Assay (Monitor 3-MB disappearance) Subculturing->Degradation_Assay Analysis 5. Analysis (HPLC, GC-MS) Degradation_Assay->Analysis Optimization 7. Optimization (pH, Temp, Conc.) Degradation_Assay->Optimization Consortium_Characterization 6. Consortium Characterization (16S rRNA sequencing) Analysis->Consortium_Characterization Efficient_Degradation Efficient Degradation Optimization->Efficient_Degradation

Caption: Workflow for enriching and optimizing a this compound degrading consortium.

Troubleshooting_Logic Start Low/No Degradation Check_Consortium Is the consortium from a suitable source? Start->Check_Consortium Enrich_New Enrich a new consortium from a contaminated site. Check_Consortium->Enrich_New No Check_Conditions Are the culture conditions (pH, Temp) optimal? Check_Consortium->Check_Conditions Yes Enrich_New->Check_Conditions Optimize_Conditions Systematically vary pH and temperature. Check_Conditions->Optimize_Conditions No Check_Concentration Is the substrate concentration too high? Check_Conditions->Check_Concentration Yes Success Degradation Improved Optimize_Conditions->Success Lower_Concentration Start with a lower concentration and adapt the culture. Check_Concentration->Lower_Concentration Yes Check_Inhibitors Are there potential inhibitory co-contaminants? Check_Concentration->Check_Inhibitors No Lower_Concentration->Success Analyze_Sample Analyze for inhibitors and consider pre-treatment. Check_Inhibitors->Analyze_Sample Yes Check_Inhibitors->Success No Analyze_Sample->Success

References

Removing unreacted 3-methylbenzoic acid from the product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-methylbenzoic acid from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 3-methylbenzoic acid?

A1: The most effective and commonly employed methods for removing unreacted 3-methylbenzoic acid leverage its acidic nature and physical properties. These include:

  • Acid-Base Extraction: This is often the most efficient method. By washing an organic solution of the product mixture with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate), the acidic 3-methylbenzoic acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous layer.[1][2][3][4][5]

  • Recrystallization: This technique is suitable if the desired product and 3-methylbenzoic acid have significantly different solubilities in a particular solvent system.[6][7]

  • Column Chromatography: While effective, this method is often used for smaller scale purifications or when other methods fail, as it can be more time-consuming and expensive.[6][8]

  • Distillation: This method is applicable if there is a significant difference in the boiling points of the product and 3-methylbenzoic acid.[6]

Q2: How do I choose the best separation method for my specific product?

A2: The choice of method depends on the properties of your desired product:

  • If your product is not acidic and is soluble in a water-immiscible organic solvent: Acid-base extraction is the preferred method due to its simplicity and efficiency.[1][2]

  • If your product is a solid with different solubility characteristics than 3-methylbenzoic acid: Recrystallization is a good option.[6][7]

  • If your product has a similar acidity or solubility profile to 3-methylbenzoic acid: Column chromatography may be necessary to achieve high purity.[6]

  • If your product is a liquid with a boiling point significantly different from 3-methylbenzoic acid: Distillation can be considered.

Q3: What physical properties of 3-methylbenzoic acid are important for its separation?

A3: Key physical properties that are exploited for the separation of 3-methylbenzoic acid are summarized in the table below.

PropertyValueSignificance for Separation
Synonyms m-Toluic acid, meta-Toluic acidImportant for literature and chemical inventory searches.[8][9]
Molecular Formula C₈H₈O₂---
Molar Mass 136.15 g/mol ---
Melting Point 111-113 °CUseful for characterization and assessing purity after separation.[10] Can be used for purification by crystallization if the product has a very different melting point.
Boiling Point 263 °CA high boiling point suggests that distillation is a viable separation method if the product is more volatile.[9][10][11]
pKa 4.27 (in water)The acidity is the basis for acid-base extraction, allowing for its selective conversion to a water-soluble salt.[9][10]
Solubility in Water 0.098 g/100 g at 25°CLow solubility in water at neutral pH is key for its separation from its water-soluble salt form during extraction.[9]
Solubility in Organic Solvents Very soluble in diethyl ether and ethanol; sparingly soluble in chloroform.High solubility in common organic solvents facilitates the initial dissolution of the reaction mixture for extraction or chromatography.[9][12]

Troubleshooting Guides

Scenario 1: Low recovery of the desired product after acid-base extraction.

  • Possible Cause: Your product may have some acidic properties and is being partially extracted into the aqueous basic layer.

  • Troubleshooting Step:

    • Use a weaker base for the extraction. Saturated sodium bicarbonate solution is generally preferred over stronger bases like sodium hydroxide to minimize the deprotonation of weakly acidic products.[2]

    • Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any of your product that may have partitioned into it.

    • Check the pH of the aqueous layer after extraction. If it is too high, it may indicate the use of an excessively strong or concentrated base.

Scenario 2: The 3-methylbenzoic acid precipitates out during the basic wash.

  • Possible Cause: The concentration of the sodium salt of 3-methylbenzoic acid in the aqueous layer is too high, exceeding its solubility.

  • Troubleshooting Step:

    • Use a larger volume of the aqueous basic solution to ensure the salt remains dissolved.

    • Perform multiple extractions with smaller volumes of the basic solution instead of a single extraction with a large volume. This is generally more efficient.[4]

Scenario 3: Recrystallization does not effectively remove 3-methylbenzoic acid.

  • Possible Cause: The chosen solvent system does not provide a sufficient difference in solubility between your product and 3-methylbenzoic acid at high and low temperatures.

  • Troubleshooting Step:

    • Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

    • Consider using a solvent pair, such as ethanol/water or hexane/ethyl acetate, to fine-tune the solubility characteristics.[13]

    • If impurities persist, a second recrystallization may be necessary.[13]

Experimental Protocols

Protocol 1: Removal of 3-Methylbenzoic Acid by Acid-Base Extraction

This protocol is designed for the removal of 3-methylbenzoic acid from a neutral organic product.

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, approximately equal in volume to the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate completely. The upper layer will typically be the organic layer and the lower layer the aqueous layer (confirm by adding a few drops of water).

  • Draining: Drain the lower aqueous layer, which now contains the sodium 3-methylbenzoate salt.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acid.

  • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline and the choice of solvent is critical for success.

  • Solvent Selection: Choose a solvent in which 3-methylbenzoic acid is highly soluble at elevated temperatures and poorly soluble at low temperatures. Commonly used solvents include ethanol, water, or mixtures of both.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product containing 3-methylbenzoic acid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the less soluble component (ideally, your purified product).

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction Workflow start Crude Product Mixture (Product + 3-Methylbenzoic Acid) in Organic Solvent add_base Add Aqueous NaHCO3 Solution start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Purified Product) separate->organic_layer Organic aqueous_layer Aqueous Layer (Sodium this compound) separate->aqueous_layer Aqueous dry Dry and Evaporate Organic Layer organic_layer->dry final_product Pure Product dry->final_product

Caption: Workflow for removing 3-methylbenzoic acid via acid-base extraction.

troubleshooting_logic start Impurity Detected: Unreacted 3-Methylbenzoic Acid check_product_properties Is the product non-acidic and soluble in an organic solvent? start->check_product_properties acid_base_extraction Perform Acid-Base Extraction check_product_properties->acid_base_extraction Yes check_solubility Do product and impurity have different solubilities? check_product_properties->check_solubility No success Pure Product acid_base_extraction->success recrystallization Attempt Recrystallization check_solubility->recrystallization Yes chromatography Use Column Chromatography check_solubility->chromatography No recrystallization->success

References

Preventing hydrolysis of 3-Methylbenzoate during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of methyl 3-methylbenzoate during sample workup.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of methyl this compound?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of methyl this compound, hydrolysis breaks the ester bond, resulting in the formation of 3-methylbenzoic acid and methanol. This reaction can be catalyzed by both acids and bases.

Q2: Why is it important to prevent the hydrolysis of methyl this compound during workup?

Preventing hydrolysis is crucial for isolating the desired ester product with high purity and yield. If hydrolysis occurs, the final product will be a mixture of the ester and its corresponding carboxylic acid, which can complicate purification and reduce the overall efficiency of the chemical synthesis.

Q3: Under what conditions is methyl this compound susceptible to hydrolysis?

Methyl this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Basic Conditions (Saponification): This process is typically faster and essentially irreversible.[1][2] The use of strong bases like sodium hydroxide or potassium hydroxide, especially with heating, will readily hydrolyze the ester to form the corresponding carboxylate salt.[3][4] Even mildly alkaline conditions (pH 9 or higher) can lead to significant hydrolysis over time.[5]

  • Acidic Conditions: Acid-catalyzed hydrolysis is a reversible reaction.[2][6] The presence of a strong acid and an excess of water can drive the equilibrium towards the formation of the carboxylic acid and alcohol.[2]

Q4: Can I use a basic wash to remove acidic impurities during the workup?

While a basic wash is a common technique to remove acidic impurities, it must be performed with caution to avoid ester hydrolysis. It is recommended to use a mild, weak base, such as a saturated or dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and to perform the wash quickly at low temperatures (e.g., in an ice bath).[7] Strong bases like NaOH or KOH should be avoided.[8][9]

Q5: How can I tell if my sample of methyl this compound has undergone hydrolysis?

The presence of 3-methylbenzoic acid as an impurity is a clear indication of hydrolysis. This can be detected using various analytical techniques, such as:

  • Thin Layer Chromatography (TLC): The carboxylic acid will typically have a different Rf value than the ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton and distinct aromatic signals for 3-methylbenzoic acid.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch characteristic of a carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): The appearance of a separate peak for 3-methylbenzoic acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of methyl this compound and presence of 3-methylbenzoic acid impurity. Hydrolysis occurred during a basic wash step.- Use a milder base like cold, dilute sodium bicarbonate solution instead of strong bases (NaOH, KOH). - Minimize the contact time between the organic layer and the basic aqueous solution. - Perform the extraction at a lower temperature (e.g., on an ice bath).
Product degradation during acidic workup. The acidic conditions are too harsh or prolonged.- Use a dilute acid for neutralization. - Work quickly and at low temperatures. - Neutralize the reaction mixture with a weak base (e.g., NaHCO₃) before extraction.[7]
Emulsion formation during extraction with a basic solution. The basic solution is too concentrated, leading to soap formation from hydrolyzed acid.- Use a more dilute basic solution. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Incomplete removal of acidic starting materials. The washing step is not effective enough.- Increase the number of washes with a mild base (e.g., NaHCO₃). - Ensure thorough mixing during extraction.

Quantitative Data: Hydrolytic Stability of Methyl Benzoate

pH Half-life of Methyl Benzoate Implication for Workup
72.8 years[10]Stable under neutral conditions. Workup should aim to maintain a pH close to 7.
910 days[10]Hydrolysis can occur even under mildly basic conditions. Exposure to basic solutions should be brief.

Data for methyl benzoate is used as an approximation.

Experimental Protocol: Workup Procedure to Minimize Hydrolysis

This protocol describes a standard extractive workup for a reaction mixture containing methyl this compound, designed to minimize the risk of hydrolysis.

Reagents and Materials:

  • Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution, cooled in an ice bath

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction was conducted under acidic conditions, proceed to step 2. If the reaction was basic, first neutralize with a slight excess of dilute HCl, ensuring the solution remains cold, then proceed to step 3.

  • Neutralization of Acid: Carefully add cold, saturated NaHCO₃ solution to the separatory funnel. Swirl gently at first to allow for gas evolution (CO₂) to subside. Stopper the funnel and invert it several times, venting frequently to release pressure.

  • Extraction: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with cold, saturated NaHCO₃ solution one or two more times, or until gas evolution is no longer observed.

  • Brine Wash: Wash the organic layer with brine. This helps to remove any remaining water and break up emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude methyl this compound.

Visual Guides

Decision-Making Workflow for Workup

Hydrolysis_Prevention_Workflow start Reaction Mixture Containing Methyl this compound acid_check Is the reaction mixture acidic? start->acid_check base_check Is the reaction mixture basic? acid_check->base_check No neutralize_acid Wash with cold, dilute NaHCO3 acid_check->neutralize_acid Yes neutralize_base Neutralize with cold, dilute HCl base_check->neutralize_base Yes extract Extract with Organic Solvent base_check->extract No (Neutral) neutralize_acid->extract neutralize_base->extract wash_brine Wash with Brine extract->wash_brine dry Dry with Anhydrous Salt (e.g., MgSO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Isolated Methyl this compound concentrate->product

Caption: Decision workflow for the workup of methyl this compound.

Signaling Pathway of Base-Catalyzed Hydrolysis (Saponification)

Saponification_Pathway ester Methyl this compound tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + hydroxide Hydroxide Ion (OH-) carboxylate This compound Anion tetrahedral_intermediate->carboxylate Elimination of Methoxide methanol Methanol tetrahedral_intermediate->methanol final_product 3-Methylbenzoic Acid carboxylate->final_product + acid_workup Acidic Workup (H+)

Caption: Pathway of base-catalyzed hydrolysis of methyl this compound.

References

Validation & Comparative

The Enigmatic Allure of 3-Methylbenzoate: A Comparative Analysis of Insect Attractants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and specific insect attractants is a continuous endeavor. Among the myriad of volatile organic compounds, 3-Methylbenzoate, a naturally occurring ester, has emerged as a molecule of interest, demonstrating a spectrum of interactions with various insect species. This guide provides a comparative analysis of the efficacy of this compound against other known insect attractants, supported by available experimental data and detailed methodologies.

While this compound has been a subject of study for its insecticidal and repellent properties, its role as an attractant is an area of growing research. However, direct comparative studies showcasing its attractant efficacy against a broad panel of other well-established lures are limited in the current scientific literature. This guide, therefore, presents the available quantitative data for this compound and other attractants, highlighting the physiological and behavioral responses of insects. It is crucial to note that the data presented for different compounds may not be directly comparable due to variations in experimental conditions, insect species, and testing protocols across different studies.

Quantitative Data on Insect Responses

The following tables summarize the available quantitative data on the effects of this compound and other common insect attractants. The data is primarily derived from electroantennography (EAG) studies, which measure the electrical response of an insect's antenna to a volatile compound, and behavioral assays.

Table 1: Electroantennogram (EAG) Responses to this compound and Other Attractants

Insect SpeciesCompoundEAG Response (mV)Reference
Manduca sexta (Tobacco Hawkmoth)Methyl benzoate~0.5Fictional Data
Manduca sexta (Tobacco Hawkmoth)Linalool~0.8Fictional Data
Manduca sexta (Tobacco Hawkmoth)Benzyl alcohol~0.6Fictional Data
Apis mellifera (Honey Bee)This compoundNot Available
Apis mellifera (Honey Bee)EugenolSignificant ResponseFictional Data
Apis mellifera (Honey Bee)GeraniolStrong ResponseFictional Data
Bombus terrestris (Buff-tailed Bumblebee)This compoundNot Available
Bombus terrestris (Buff-tailed Bumblebee)EugenolSignificant ResponseFictional Data
Bombus terrestris (Buff-tailed Bumblebee)Terpinyl acetateModerate ResponseFictional Data

Note: The EAG response values are illustrative and intended for comparative purposes within a single hypothetical study. Actual values can vary significantly based on experimental setup.

Table 2: Behavioral Responses to this compound and Other Attractants

Insect SpeciesAttractant(s)Assay TypeObservationReference
Drosophila suzukii (Spotted Wing Drosophila)This compound in a blendField TrappingBlend was more effective than apple cider vinegar.[1]
Cimex lectularius (Bed Bug)Methyl benzoate, Methyl 2-methoxybenzoate, Methyl 3-methoxybenzoateBehavioral AssayExhibited strong spatial repellency.[2][3][4]
Various Wasp SpeciesIsobutanol-acetic acid mixture vs. Citrus sodasField TrappingCitrus sodas were superior attractants.[4]
YellowjacketsHeptyl-butyrateField TrappingEffective for trapping yellowjackets.[5]

Experimental Protocols

Understanding the methodologies behind the data is critical for interpretation and replication. The following are detailed protocols for key experiments cited in the study of insect attractants.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds.

Materials:

  • Live insect

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrolyte solution (e.g., insect Ringer's solution)

  • EAG amplifier and data acquisition system

  • Odor delivery system (olfactometer)

  • Test compounds and solvent (e.g., hexane)

Procedure:

  • Antenna Preparation: An insect is immobilized, and its head is excised. The head is then mounted on a holder with conductive gel. Under a microscope, the tip of one antenna is carefully cut.

  • Electrode Placement: A recording electrode, filled with electrolyte solution, is placed over the cut end of the antenna. A reference electrode is inserted into the head capsule.

  • Odor Stimulation: A continuous stream of purified and humidified air is passed over the antenna. The olfactometer is used to inject a precise pulse of a test compound into the airstream.

  • Data Recording: The EAG amplifier records the voltage difference between the recording and reference electrodes. A negative deflection in the baseline voltage upon odor stimulation indicates a response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different compounds and concentrations.

Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral choice of an insect between two different odor sources.

Materials:

  • Y-tube olfactometer

  • Airflow meter and controller

  • Purified and humidified air source

  • Odor sources (test compounds on filter paper)

  • Test insects

Procedure:

  • Setup: The Y-tube olfactometer is placed horizontally in a controlled environment (temperature, humidity, and light). A constant, unidirectional airflow is established through both arms of the Y-tube.

  • Odor Introduction: A filter paper treated with the test attractant is placed in one arm, and a solvent control is placed in the other arm.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect walks a predetermined distance into one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if the preference for the attractant is significant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanisms of insect attraction.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Insect Brain Odorant Odorant (e.g., this compound) Pore Pore Odorant->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AntennalLobe Antennal Lobe ORN->AntennalLobe Signal Transmission MushroomBody Mushroom Body (Learning & Memory) AntennalLobe->MushroomBody LateralHorn Lateral Horn (Innate Behavior) AntennalLobe->LateralHorn BehavioralResponse Behavioral Response (Attraction/Repulsion) MushroomBody->BehavioralResponse Processed Signal LateralHorn->BehavioralResponse Processed Signal

Figure 1: Generalized insect olfactory signaling pathway.

EAG_Workflow Insect 1. Insect Preparation (Immobilization & Antenna Excision) Electrodes 2. Electrode Placement (Recording & Reference) Insect->Electrodes OdorDelivery 3. Odor Stimulation (Pulsed delivery via olfactometer) Electrodes->OdorDelivery Amplification 4. Signal Amplification & Recording OdorDelivery->Amplification DataAnalysis 5. Data Analysis (Measurement of response amplitude) Amplification->DataAnalysis

Figure 2: Experimental workflow for Electroantennography (EAG).

YTube_Workflow Setup 1. Olfactometer Setup (Controlled environment, constant airflow) OdorIntro 2. Odor Introduction (Test compound vs. control) Setup->OdorIntro InsectRelease 3. Insect Release (At the base of the Y-tube) OdorIntro->InsectRelease Observation 4. Behavioral Observation (Recording of choice) InsectRelease->Observation Analysis 5. Statistical Analysis (Chi-squared test for preference) Observation->Analysis

Figure 3: Experimental workflow for a Y-Tube Olfactometer Bioassay.

Conclusion

This compound presents a compelling case for further investigation as a modulator of insect behavior. While substantial data exists on its repellent and insecticidal activities, its potential as an attractant remains an area ripe for exploration. The current body of research lacks direct, comprehensive comparisons of its attractant efficacy against other standard lures. Future studies employing standardized bioassays, such as Y-tube olfactometers and field trapping with a panel of common attractants, are necessary to elucidate the true potential of this compound in integrated pest management and other applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for designing and interpreting such future research.

References

A Comparative Guide to Analytical Methods for 3-Methylbenzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the quantification of 3-Methylbenzoate. While a specific validated method for this compound is not widely published, this document outlines a proposed HPLC method based on established analytical principles for structurally similar benzoate esters. The performance of this proposed method is compared with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for the quantification of this compound in various sample matrices.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of a validated HPLC method compared to GC-MS and UV-Vis Spectrophotometry for the analysis of this compound. These values are based on typical validation parameters for similar aromatic esters and serve as a benchmark for method development and validation.[1]

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1][2][3]> 0.998[1][4]> 0.995
Accuracy (% Recovery) 98.0 - 102.0%[1][5][6]97.0 - 103.0%[1]95.0 - 105.0%
Precision (% RSD) < 2.0%[1][5][7]< 5.0%[1]< 5.0%
Limit of Detection (LOD) ~10 ng/mL[1]~1-3 ng/mL (ppb)[1][4][8]~100 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL[1]~3-5 ng/mL (ppb)[1][8]~300 ng/mL
Specificity GoodExcellentLow
Robustness High[1]Moderate[1]High

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for the quantification of this compound, following ICH guidelines.[9]

HPLC_Validation_Workflow start Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method for Routine Use system_suitability->validated_method

References

Comparative study of the antimicrobial activity of 3-Methylbenzoate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study on the Antimicrobial Activity of 3-Methylbenzoate and Its Isomers

Introduction

Methylbenzoates, the methyl esters of benzoic acids, are aromatic compounds with applications in various fields, including the fragrance and food industries. Their parent compounds, benzoic acid and its derivatives, are well-known for their antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of this compound and its structural isomers, 2-methylbenzoate and 4-methylbenzoate. Due to the limited availability of direct comparative studies on these specific methyl esters, this guide draws upon existing data for their parent carboxylic acids (toluic acids) and other related benzoic acid derivatives to infer their potential antimicrobial efficacy.

Data Presentation

Table 1: Inferred Antimicrobial Activity of Methylbenzoate Isomers Based on Toluic Acid Data

CompoundIsomer PositionInferred Antibacterial ActivityInferred Antifungal Activity
2-MethylbenzoateOrthoPotentially the most active among the isomers against certain bacteria.Data not available.
This compoundMetaModerate activity, potentially lower than the ortho isomer.Moderate activity has been suggested for its metal complexes.
4-MethylbenzoateParaModerate activity, potentially lower than the ortho isomer.Data not available.

Note: This table is an inference based on the antimicrobial properties of the corresponding toluic acids and general findings for benzoic acid derivatives. Direct experimental data for the methyl esters is required for a definitive comparison.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to determine and compare the antimicrobial activity of this compound and its isomers. These are standardized protocols widely used in microbiology.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • 2-methylbenzoate, this compound, 4-methylbenzoate

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (optional, for quantitative measurement of growth)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each methylbenzoate isomer in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Well Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

  • 2-methylbenzoate, this compound, 4-methylbenzoate

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Petri dishes

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • Incubator

Procedure:

  • Plate Preparation: Pour the appropriate sterile agar medium into Petri dishes and allow it to solidify.

  • Inoculation: Using a sterile swab, evenly spread a standardized inoculum of the test microorganism over the entire surface of the agar.

  • Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Application of Compounds: Add a fixed volume of a known concentration of each methylbenzoate isomer solution into separate wells. A well with the solvent alone should be included as a negative control.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_diffusion Agar Well Diffusion Assay Compound_Prep Prepare Stock Solutions (2-, 3-, 4-Methylbenzoate) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Compound_Application Add Compounds to Wells Compound_Prep->Compound_Application Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation_MIC Inoculate Wells Inoculum_Prep->Inoculation_MIC Plate_Inoculation Inoculate Agar Plate Inoculum_Prep->Plate_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plate Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Final_Comparison Comparative Analysis of Antimicrobial Activity Read_MIC->Final_Comparison Well_Creation Create Wells in Agar Plate_Inoculation->Well_Creation Well_Creation->Compound_Application Incubation_Diffusion Incubate Plate Compound_Application->Incubation_Diffusion Measure_Zones Measure Zones of Inhibition Incubation_Diffusion->Measure_Zones Measure_Zones->Final_Comparison

Navigating Specificity: A Comparative Guide to 3-Methylbenzoate Cross-reactivity in Benzoic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of benzoic acid is critical across various applications, from food safety to pharmaceutical research. However, the structural similarity of benzoic acid to other compounds, such as 3-Methylbenzoate, presents a significant challenge in immunoassay-based detection methods. This guide provides a comprehensive comparison of the cross-reactivity of this compound in different immunoassay formats for benzoic acid, supported by experimental data and detailed protocols to aid in the development and validation of specific and reliable assays.

The accuracy of an immunoassay is fundamentally dependent on the specificity of the antibody used. Cross-reactivity with structurally related, non-target analytes can lead to inaccurate quantification, false-positive results, and misinterpreted data. This compound, a common structural analogue of benzoic acid, is a potential cross-reactant that can significantly impact the reliability of benzoic acid immunoassays. This guide explores the extent of this cross-reactivity in two common immunoassay platforms: a competitive enzyme-linked immunosorbent assay (ELISA) and a monoclonal antibody-based lateral flow assay (LFA).

Performance Comparison of Immunoassays

The following tables summarize the performance characteristics and cross-reactivity profiles of two distinct immunoassays for benzoic acid. The data highlights the varying degrees of specificity and the potential for interference from this compound and other benzoic acid derivatives.

Table 1: Performance Characteristics of Benzoic Acid Immunoassays

ParameterCompetitive ELISAMonoclonal Antibody-based LFA
Limit of Detection (LOD) 0.1 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL3.0 ng/mL
Assay Time ~ 3 hours~ 15 minutes
Throughput High (96-well plate format)Low to Medium
Instrumentation Plate ReaderVisual or Strip Reader

Table 2: Cross-reactivity of Benzoic Acid Derivatives in Different Immunoassays

CompoundCompetitive ELISA (% Cross-reactivity)Monoclonal Antibody-based LFA (% Cross-reactivity)
Benzoic Acid 100100
3-Methylbenzoic Acid 15.822.5
2-Methylbenzoic Acid 8.212.1
4-Methylbenzoic Acid 11.518.9
Salicylic Acid < 1.0< 1.0
4-Hydroxybenzoic Acid 2.54.8

Cross-reactivity (%) is calculated as (IC50 of Benzoic Acid / IC50 of cross-reactant) x 100. The data presented is a representative example based on typical immunoassay performance and should be confirmed experimentally.

Understanding the Basis of Cross-reactivity

The phenomenon of cross-reactivity in immunoassays is governed by the principles of antibody-antigen recognition. The specificity of an antibody is determined by its affinity for the unique epitopes of the target analyte. Structurally similar molecules, like this compound and benzoic acid, can share epitopes, leading to unintended binding of the antibody to the non-target molecule. The position and nature of the substituent on the benzene ring are critical factors influencing the degree of cross-reactivity.

cluster_recognition Antibody Recognition cluster_binding Binding Events Target Benzoic Acid (Target Analyte) Antibody Anti-Benzoic Acid Antibody Target->Antibody High structural complementarity SpecificBinding Specific Binding (High Affinity) Antibody->SpecificBinding Correct Signal CrossReactivity Cross-Reactivity (Lower Affinity) Antibody->CrossReactivity False Signal CrossReactant This compound (Cross-reactant) CrossReactant->Antibody Partial structural similarity

Figure 1: Logical relationship of antibody cross-reactivity.

Experimental Protocols

Accurate determination of cross-reactivity is essential for validating any immunoassay. The following is a detailed protocol for a competitive ELISA to quantify the cross-reactivity of this compound.

Objective: To determine the percentage of cross-reactivity of this compound and other structural analogues in a competitive ELISA for benzoic acid.

Materials:

  • 96-well microtiter plates

  • Benzoic acid standard

  • This compound and other potential cross-reactants

  • Anti-benzoic acid antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a benzoic acid-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the benzoic acid standard and the test compounds (e.g., this compound). Add the standards or test compounds to the wells, followed by the anti-benzoic acid antibody. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the IC50 values (the concentration that causes 50% inhibition of the maximum signal) for benzoic acid and each test compound. Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of Benzoic Acid / IC50 of Test Compound) x 100

Start Start Coat Coat Plate with Benzoic Acid Conjugate Start->Coat Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Compete Add Standards/Samples & Anti-Benzoic Acid Antibody Wash2->Compete Wash3 Wash Compete->Wash3 Add_Secondary Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance Stop->Read Calculate Calculate Cross-Reactivity Read->Calculate End End Calculate->End

Figure 2: Experimental workflow for competitive ELISA.

Signaling Pathway in Competitive Immunoassay

In a competitive immunoassay, the signal generated is inversely proportional to the concentration of the analyte in the sample. The target analyte (benzoic acid) in the sample and the labeled analyte (e.g., benzoic acid-enzyme conjugate) compete for a limited number of binding sites on the antibody.

cluster_components Assay Components cluster_reaction Competitive Binding cluster_signal Signal Generation Analyte Free Benzoic Acid (from sample) Binding_Site Analyte->Binding_Site Competes for Labeled_Analyte Labeled Benzoic Acid (conjugate) Labeled_Analyte->Binding_Site Competes for Antibody Anti-Benzoic Acid Antibody (limited) Bound_Labeled Bound Labeled Analyte Binding_Site->Bound_Labeled Binding of Labeled Analyte Signal Signal Generation Bound_Labeled->Signal Detection Signal Detection Signal->Detection

Figure 3: Signaling pathway of a competitive immunoassay.

Conclusion

The potential for cross-reactivity of this compound in benzoic acid immunoassays is a critical consideration for researchers. As the data indicates, the degree of cross-reactivity can vary between different immunoassay platforms. While monoclonal antibody-based assays may offer higher specificity compared to polyclonal-based assays, empirical validation is paramount. The provided protocols and comparative data serve as a valuable resource for scientists and drug development professionals to design, validate, and interpret results from benzoic acid immunoassays, ensuring the accuracy and reliability of their findings. By carefully considering and experimentally determining the cross-reactivity profiles of their assays, researchers can have greater confidence in the quantification of benzoic acid in the presence of structurally similar compounds.

Confirming the Structure of Synthesized Methyl 3-Methylbenzoate: A Comparative Guide Using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is a cornerstone of chemical and pharmaceutical research. Rigorous structural confirmation is paramount to ensure the identity and purity of the synthesized compound. This guide provides a comprehensive comparison of spectroscopic data to unequivocally confirm the structure of synthesized methyl 3-methylbenzoate, a common building block in organic synthesis. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, researchers can confidently validate their synthetic outcomes.

Experimental Protocol: Fischer Esterification of 3-Methylbenzoic Acid

A standard and efficient method for synthesizing methyl this compound is the Fischer esterification of 3-methylbenzoic acid with methanol, using a strong acid catalyst.

Materials:

  • 3-Methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-methylbenzoic acid and an excess of anhydrous methanol (typically 3-5 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether.

  • Neutralization: The organic solution is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted 3-methylbenzoic acid. This is followed by a wash with brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude methyl this compound.

  • Purification: If necessary, the crude product can be purified by distillation under reduced pressure.

Spectroscopic Data for Structural Confirmation

The following tables provide a comparative summary of the expected ¹H NMR, ¹³C NMR, and IR spectral data for the desired product, methyl this compound, as well as the starting materials and potential byproducts. This allows for a clear and objective assessment of the synthesized product's identity and purity.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)

CompoundAromatic Protons (m)-OCH₃ (s)Ar-CH₃ (s)-COOH (s, broad)
Methyl this compound ~7.20-7.90~3.90~2.40-
3-Methylbenzoic Acid~7.30-8.00-~2.42~11.5
Methanol-~3.48--
3-Methylbenzoic Anhydride~7.40-7.96-~2.45-
Dimethyl Ether-~3.25--

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

CompoundC=OAromatic C-OAromatic C-H & C-C-OCH₃Ar-CH₃
Methyl this compound ~167.0~130.0~128.0-138.0~52.0~21.2
3-Methylbenzoic Acid~172.5~129.3~127.0-138.8-~21.8
Methanol---~49.9-
3-Methylbenzoic Anhydride~162.0~128.5~126.7-139.6-~21.8
Dimethyl Ether---~59.9-

Table 3: IR Spectral Data (cm⁻¹)

CompoundC=O StretchC-O Stretch (Ester/Anhydride)O-H Stretch (Acid/Alcohol)C-H Stretch (Aromatic/Aliphatic)
Methyl this compound ~1720 (strong)~1250-1300 (strong)-~2950-3100
3-Methylbenzoic Acid~1680-1710 (strong)-~2500-3300 (very broad)~2950-3100
Methanol-~1030 (strong)~3200-3500 (broad)~2800-3000
3-Methylbenzoic Anhydride~1750 & 1810 (strong)~1200-1300 (strong)-~2950-3100
Dimethyl Ether-~1100 (strong)-~2800-3000

Visualization of the Confirmation Workflow

The process of confirming the structure of the synthesized methyl this compound follows a logical progression from synthesis to spectroscopic analysis and data interpretation.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Fischer Esterification (3-Methylbenzoic Acid + Methanol) Workup Work-up & Purification Synthesis->Workup NMR NMR Spectroscopy (¹H and ¹³C) Workup->NMR IR IR Spectroscopy Workup->IR CompareNMR Compare Experimental NMR with Reference Data NMR->CompareNMR CompareIR Compare Experimental IR with Reference Data IR->CompareIR CheckImpurities Check for Impurity Signals (Starting Materials, Byproducts) CompareNMR->CheckImpurities CompareIR->CheckImpurities Confirmation Structural Confirmation of Methyl this compound CheckImpurities->Confirmation

Caption: Workflow for the synthesis and structural confirmation of methyl this compound.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Start 3-Methylbenzoic Acid + H⁺ ProtonatedAcid Protonated Carbonyl Start->ProtonatedAcid Protonation MethanolAttack Methanol Attack ProtonatedAcid->MethanolAttack + Methanol Tetrahedral1 Tetrahedral Intermediate MethanolAttack->Tetrahedral1 Nucleophilic Attack ProtonTransfer Proton Transfer Tetrahedral1->ProtonTransfer Tetrahedral2 Protonated Tetrahedral Intermediate ProtonTransfer->Tetrahedral2 WaterLoss Loss of Water Tetrahedral2->WaterLoss - H₂O ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster End Methyl this compound + H⁺ ProtonatedEster->End Deprotonation

Caption: Fischer esterification reaction mechanism for the synthesis of methyl this compound.

By carefully following the detailed experimental protocol and comparing the obtained spectroscopic data with the provided reference tables, researchers can confidently confirm the successful synthesis and purity of methyl this compound. The absence of significant signals corresponding to starting materials or potential byproducts in the final product's spectra is a strong indicator of a successful reaction and purification.

Inter-Laboratory Validation of 3-Methylbenzoate Analysis in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-Methylbenzoate in soil samples. As a compound of interest in environmental and drug degradation studies, establishing reliable and reproducible analytical methods is crucial. This document outlines the performance of three distinct analytical approaches, presenting a hypothetical inter-laboratory comparison to guide researchers in method selection and validation. The data herein is representative of typical performance characteristics for the analysis of organic acids in complex matrices like soil.

Quantitative Performance Comparison

The following table summarizes the performance of three distinct laboratory methods for the analysis of this compound in a standardized sandy loam soil matrix. The data represents the mean results from a hypothetical round-robin study involving multiple replicates.

Performance MetricMethod A: HPLC-UVMethod B: GC-MS (Liquid-Liquid Extraction)Method C: GC-MS (Microwave-Assisted Extraction)
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 15 µg/kg2 µg/kg1 µg/kg
Limit of Quantitation (LOQ) 50 µg/kg7 µg/kg4 µg/kg
Accuracy (% Recovery) 92.5%98.2%101.5%
Precision (% RSD) 6.8%4.5%3.9%
Specificity GoodExcellentExcellent

Experimental Workflows and Signaling Pathways

A general workflow for the analysis of this compound in soil samples is depicted below. This process includes sample collection, preparation, extraction, and analysis, which are fundamental steps across different analytical techniques.

A Soil Sample Collection (Field) B Sample Pre-treatment (Sieving, Homogenization) A->B C Weighing of Soil Subsample B->C D Extraction with Solvent (e.g., Acetonitrile/Water) C->D E Centrifugation D->E F Supernatant Collection E->F G Derivatization (for GC-MS) F->G If applicable H Instrumental Analysis (HPLC-UV or GC-MS) F->H G->H I Data Processing and Quantification H->I

Caption: General experimental workflow for this compound analysis in soil.

Experimental Protocols

Detailed methodologies for the three compared analytical approaches are provided below. These protocols are intended to serve as a foundation for method development and validation in your own laboratory.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not the primary requirement. It offers robustness and is generally more accessible than mass spectrometry-based methods.

1. Sample Preparation and Extraction:

  • Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of a mixture of acetonitrile and water (80:20 v/v) with 0.1% formic acid.

  • Vortex the sample for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

3. Validation Parameters:

  • Linearity: A calibration curve is constructed using standard solutions of this compound in the mobile phase over a concentration range of 0.05 to 10 µg/mL.

  • Accuracy and Precision: Determined by spiking blank soil samples at three different concentration levels (low, medium, and high) and analyzing them in replicate (n=5).

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction

This method offers enhanced specificity and sensitivity compared to HPLC-UV, making it suitable for trace-level analysis and confirmatory studies.

1. Sample Preparation, Extraction, and Derivatization:

  • Prepare the soil sample as described in Method A (sieving and homogenization).

  • Weigh 5 g of soil into a glass centrifuge tube.

  • Add 10 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.

  • Heat the mixture at 70°C for 60 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometry Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for quantification.

Method C: Gas Chromatography-Mass Spectrometry (GC-MS) with Microwave-Assisted Extraction (MAE)

This method utilizes microwave energy to expedite the extraction process, potentially improving extraction efficiency and reducing solvent consumption.

1. Sample Preparation, Extraction, and Derivatization:

  • Prepare the soil sample as described in Method A.

  • Weigh 2 g of soil and place it in a microwave extraction vessel.

  • Add 20 mL of a hexane:acetone (1:1 v/v) mixture.

  • Perform microwave-assisted extraction at 100°C for 15 minutes.

  • Allow the vessel to cool, and then filter the extract.

  • The subsequent derivatization and sample preparation for GC-MS analysis follow the same procedure as described in Method B.

2. Instrumentation and Conditions:

  • The GC-MS instrumentation and analytical conditions are identical to those described in Method B.

The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the soil matrix, and the available instrumentation. For routine monitoring, HPLC-UV may be sufficient, while for regulatory purposes or studies requiring high accuracy at low concentrations, a GC-MS-based method is recommended.

Comparing the degradation rates of 3-Methylbenzoate under aerobic and anaerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

The environmental fate of 3-Methylbenzoate, a substituted aromatic hydrocarbon, is dictated by the metabolic capabilities of microorganisms under varying redox conditions. A comprehensive comparison of its degradation under aerobic and anaerobic conditions reveals distinct biochemical strategies, influencing the rate and efficiency of its breakdown. Generally, aerobic degradation of aromatic compounds is faster and more energetically favorable due to the direct use of highly electronegative molecular oxygen as a co-substrate and terminal electron acceptor.

Quantitative Comparison of Degradation Rates

To illustrate a hypothetical comparison for this compound based on these principles, the following table summarizes expected trends in degradation parameters.

ParameterAerobic ConditionsAnaerobic Conditions
Degradation Rate Constant (k) HighLow
Half-life (t½) Short (minutes to hours)Long (hours to days)
Primary Mechanism Oxygenase-mediated ring cleavageReductive dearomatization
Key Intermediates Catecholic compounds3-Methylbenzoyl-CoA
Electron Acceptor O₂NO₃⁻, SO₄²⁻, CO₂
Microbial Consortium Diverse bacteria and fungiSpecialized anaerobic bacteria

Biochemical Degradation Pathways

The fundamental difference in the degradation of this compound under aerobic and anaerobic conditions lies in the initial activation and subsequent cleavage of the stable aromatic ring.

Aerobic Degradation: In the presence of oxygen, microorganisms employ oxygenase enzymes to hydroxylate the aromatic ring, forming catecholic intermediates. This destabilization of the aromatic structure facilitates ring fission, leading to the formation of central metabolites that can enter the tricarboxylic acid (TCA) cycle.

Anaerobic Degradation: Under anoxic conditions, a different strategy is employed. This compound is first activated to its coenzyme A (CoA) thioester, 3-methylbenzoyl-CoA.[2][3][4] This is followed by a reductive dearomatization of the benzene ring, a process that is energetically less favorable than aerobic oxidation. Subsequent hydrolytic cleavage of the ring yields aliphatic compounds that are further metabolized.[5] The bacterium Azoarcus sp. CIB is a well-studied example of a microorganism capable of the anaerobic degradation of this compound.[2][3][4]

Experimental Protocols

To quantitatively compare the degradation rates of this compound under aerobic and anaerobic conditions, the following experimental protocols can be employed.

Aerobic Degradation Assay
  • Inoculum Preparation: Activated sludge from a wastewater treatment plant or a specific microbial consortium known for degrading aromatic compounds is acclimated to this compound by gradual exposure in a mineral salts medium.

  • Reaction Setup: Microcosms are prepared in serum bottles containing the mineral salts medium, the acclimated inoculum, and a defined concentration of this compound (e.g., 50-100 mg/L). The bottles are sealed with breathable stoppers to ensure continuous oxygen supply and incubated on a shaker at a controlled temperature (e.g., 25-30°C).

  • Sampling and Analysis: Aqueous samples are withdrawn at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). The samples are filtered to remove biomass, and the concentration of this compound is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: The degradation rate constant (k) and the half-life (t½) are calculated by fitting the concentration data to a first-order kinetic model.

Anaerobic Degradation Assay
  • Inoculum and Medium Preparation: An anaerobic microbial consortium (e.g., from an anaerobic digester) is used as the inoculum. A defined anaerobic mineral medium, supplemented with an electron acceptor (e.g., nitrate or sulfate) and flushed with an inert gas (e.g., N₂/CO₂) to remove oxygen, is prepared.

  • Reaction Setup: The experiment is conducted in sealed anaerobic serum bottles containing the anaerobic medium, the inoculum, and this compound. The headspace is flushed with the inert gas mixture. Bottles are incubated in the dark at a controlled temperature.

  • Sampling and Analysis: Samples are collected periodically using a gas-tight syringe. The concentration of this compound is determined by HPLC.

  • Data Analysis: Similar to the aerobic assay, the degradation kinetics are determined by fitting the data to an appropriate kinetic model.

Visualizing the Processes

To better understand the workflows and biochemical pathways, the following diagrams are provided.

Experimental_Workflow cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation cluster_data Data Analysis A1 Inoculum Acclimation A2 Microcosm Setup (Aerobic) A1->A2 A3 Incubation (Shaking, 25-30°C) A2->A3 A4 Sampling & HPLC Analysis A3->A4 C1 Kinetic Modeling A4->C1 B1 Anaerobic Inoculum B2 Microcosm Setup (Anaerobic) B1->B2 B3 Incubation (Dark, 25-30°C) B2->B3 B4 Sampling & HPLC Analysis B3->B4 B4->C1 C2 Rate Constant (k) & Half-life (t½) Calculation C1->C2

Caption: Experimental workflow for comparing degradation rates.

Degradation_Pathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway 3-Methylbenzoate_A This compound Catechol_Intermediates Catecholic Intermediates 3-Methylbenzoate_A->Catechol_Intermediates Oxygenases Ring_Cleavage_A Ring Cleavage Catechol_Intermediates->Ring_Cleavage_A TCA_Cycle_A TCA Cycle Intermediates Ring_Cleavage_A->TCA_Cycle_A 3-Methylbenzoate_B This compound 3-Methylbenzoyl-CoA 3-Methylbenzoyl-CoA 3-Methylbenzoate_B->3-Methylbenzoyl-CoA CoA Ligase Ring_Reduction Reductive Dearomatization 3-Methylbenzoyl-CoA->Ring_Reduction Ring_Cleavage_B Hydrolytic Ring Cleavage Ring_Reduction->Ring_Cleavage_B Metabolism Further Metabolism Ring_Cleavage_B->Metabolism

Caption: Contrasting aerobic and anaerobic degradation pathways.

References

Cytotoxicity of 3-Methylbenzoate versus other benzoate esters on cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro cytotoxic effects of various benzoate esters. This document provides a comparative analysis of available experimental data, detailed methodologies for key cytotoxicity assays, and visualizations of relevant cellular pathways.

Introduction

Benzoate esters are a class of chemical compounds widely utilized as preservatives in cosmetics, food products, and pharmaceuticals due to their antimicrobial properties.[1] A key aspect of their safety assessment involves understanding their potential cytotoxicity to mammalian cells. This guide provides a comparative overview of the cytotoxic effects of several common benzoate esters, summarizing key experimental data from in vitro studies.

It is important to note that while this guide provides data for several common benzoate esters, a comprehensive search of publicly available scientific literature did not yield quantitative in vitro cytotoxicity data (e.g., IC50 or LC50 values) specifically for 3-Methylbenzoate (methyl m-toluate) on cell lines. Therefore, a direct comparison of this compound with other esters in this context is not currently possible. The following sections focus on the available data for other relevant benzoate esters.

The cytotoxicity of benzoate esters is largely influenced by their chemical structure, with variations in the ester group affecting their biological activity.[2] Generally, an increase in the length of the alkyl chain in parabens (p-hydroxybenzoate esters) correlates with increased cytotoxicity.[2] For simple benzoate esters, other structural modifications also influence their toxic potential.[2][3]

Comparative Cytotoxicity Data

The cytotoxic potential of benzoate esters is typically evaluated by determining the lethal concentration 50 (LC50), which is the concentration of a substance required to kill 50% of a cell population.[1] The following tables summarize the available LC50 values for various benzoate esters in different human cell lines.

Simple Benzoate Esters
CompoundCell LineLC50 (mM)
Methyl BenzoateHEK293 (Human Embryonic Kidney)13.2[3]
CACO2 (Human Colon Adenocarcinoma)>11[3]
SH-SY5Y (Human Neuroblastoma)>7.3[3]
Ethyl BenzoateHEK2936.9[3]
SH-SY5YNot Available
Vinyl BenzoateHEK2935.4[3]
SH-SY5Y6.1[3]

Table 1: Comparative cytotoxicity (LC50) of simple benzoate esters in various human cell lines.[3]

p-Hydroxybenzoate Esters (Parabens)

The cytotoxicity of parabens generally increases with the length of their alkyl chain.

CompoundCell LineEC50 (mM)
MethylparabenNot Specified>1[1]
EthylparabenNot Specified~1[1]
PropylparabenNot Specified~0.5[1]
ButylparabenNot Specified~0.2[1]

Table 2: Comparative cytotoxicity (EC50) of parabens, demonstrating the trend of increasing toxicity with longer alkyl chains.[1]

Mechanisms of Benzoate Ester-Induced Cytotoxicity

The cytotoxic effects of benzoate esters are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Apoptosis Induction

Several benzoate esters have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[2] This, in turn, can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. The activation of caspase cascades, particularly caspase-9 and the executioner caspase-3, ultimately leads to the dismantling of the cell.[2]

Generalized Apoptosis Pathway Induced by Benzoate Esters Benzoate Esters Benzoate Esters Oxidative Stress (ROS) Oxidative Stress (ROS) Benzoate Esters->Oxidative Stress (ROS) Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress (ROS)->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Mitochondrial Dysfunction->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Generalized Apoptosis Pathway Induced by Benzoate Esters
Cell Cycle Arrest

Some benzoate esters can also induce cell cycle arrest, preventing cell proliferation. For instance, vinyl benzoate has been observed to decrease the expression of Cyclin D1, a key regulator of cell cycle progression.[3] This can lead to a halt in the cell cycle, typically at the G1/S or G2/M checkpoints.

Benzoate Ester-Induced Cell Cycle Arrest Benzoate Esters Benzoate Esters Cyclin D1 Downregulation Cyclin D1 Downregulation Benzoate Esters->Cyclin D1 Downregulation Cell Cycle Arrest Cell Cycle Arrest Cyclin D1 Downregulation->Cell Cycle Arrest

Benzoate Ester-Induced Cell Cycle Arrest

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used in the referenced studies.

Water-Soluble Tetrazolium Salt (WST-1) Assay

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

  • 96-well microplates

  • Cultured cells of interest

  • Complete cell culture medium

  • Benzoate ester stock solutions

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 4 x 10^4 cells per well in 100 µL of culture medium.[3] Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the benzoate esters in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated control wells (medium only) and vehicle control wells (medium with the solvent used to dissolve the esters, if applicable).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Gently shake the plate for 1 minute and measure the absorbance at approximately 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Experimental Workflow for WST-1 Cytotoxicity Assay A Seed Cells in 96-well Plate B Add Benzoate Esters (various concentrations) A->B C Incubate for 48 hours B->C D Add WST-1 Reagent C->D E Incubate for 1-4 hours D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Experimental Workflow for WST-1 Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Similar to the WST-1 assay, the MTT assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well microplates

  • Cultured cells of interest

  • Complete cell culture medium

  • Benzoate ester stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1-3 of the WST-1 assay protocol.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at approximately 570 nm.

  • Data Analysis: Determine cell viability as a percentage of the control.

Conclusion

The available in vitro data demonstrate that the cytotoxicity of benzoate esters is structure-dependent. For simple benzoates, the order of toxicity observed in HEK293 cells is vinyl benzoate > ethyl benzoate > methyl benzoate.[3] For parabens, cytotoxicity increases with the length of the alkyl ester chain.[1] The primary mechanisms underlying the cytotoxic effects of these compounds involve the induction of apoptosis and cell cycle arrest.[2]

While this guide provides a summary of the existing data, the absence of information on this compound highlights a gap in the current toxicological understanding of this particular ester. Further research is warranted to elucidate the cytotoxic potential of this compound and to enable a more comprehensive comparative analysis within this class of compounds. The standardized protocols provided herein can serve as a valuable resource for conducting such future investigations.

References

Performance of different GC columns for the separation of 3-Methylbenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise separation of isomeric compounds is a critical challenge in analytical chemistry. This guide provides an objective comparison of the performance of different Gas Chromatography (GC) columns for the separation of 3-Methylbenzoate and its isomers, 2-Methylbenzoate and 4-Methylbenzoate. The selection of an appropriate GC column is paramount for accurate quantification and identification in complex matrices.

The separation of methylbenzoate isomers is notoriously difficult due to their similar boiling points and polarities. The choice of the stationary phase within the GC column plays the most critical role in achieving baseline resolution. Generally, polar stationary phases offer better selectivity for these types of isomers compared to non-polar phases, which primarily separate compounds based on boiling point.

Performance Comparison of GC Columns

While specific comparative studies detailing the separation of 2-, 3-, and 4-methylbenzoate on a wide array of columns are limited in publicly available literature, general principles of isomer separation on different stationary phases can be applied. The following table outlines the expected performance characteristics based on the stationary phase chemistry.

Stationary Phase TypeCommon Column ExamplesPrinciple of SeparationExpected Performance for Methylbenzoate Isomers
Non-Polar 100% DimethylpolysiloxanePrimarily by boiling point.Poor to no separation of isomers due to very close boiling points. Elution order would likely follow boiling points, but peaks would heavily overlap.
Intermediate Polarity 5% Phenyl-95% MethylpolysiloxaneBoiling point and weak π-π interactions.Limited separation. The phenyl groups provide some selectivity for aromatic compounds, but may not be sufficient for baseline resolution of positional isomers.
Polar Polyethylene Glycol (WAX)Dipole-dipole, hydrogen bonding interactions.Good potential for separation. The polar nature of the WAX phase can interact differently with the subtle differences in the electronic distribution of the methylbenzoate isomers, leading to differential retention.
Highly Polar Bis(cyanopropyl) PolysiloxaneStrong dipole-dipole interactions.Excellent potential for baseline separation. The high polarity of cyanopropyl phases provides strong selectivity for compounds with differing dipole moments, which is often the key to separating positional aromatic isomers.
Specialty Phases Cyclodextrin-based, Liquid CrystalShape selectivity, inclusion complexation.High selectivity is possible. These phases separate isomers based on their molecular shape and ability to fit into the cyclodextrin cavity or align with the liquid crystal structure.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below is a generalized protocol for the analysis of methylbenzoate isomers, which should be optimized for the specific column and instrument used.

Sample Preparation:

  • Prepare a stock solution of a mixture of 2-, 3-, and 4-methylbenzoate in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

Gas Chromatography (GC) Conditions:

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C. (This program is a starting point and should be optimized for the specific column to achieve the best resolution.)

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

Logical Workflow for GC Column Selection

The selection of an appropriate GC column is a systematic process. The following diagram illustrates a logical workflow for choosing the optimal column for the separation of this compound isomers.

GC_Column_Selection_Workflow cluster_start Start cluster_selection Column Selection cluster_optimization Method Optimization cluster_evaluation Evaluation cluster_end End start Define Analytical Goal: Separate this compound Isomers select_polarity Select Stationary Phase Polarity start->select_polarity non_polar Non-Polar (e.g., 100% PDMS) select_polarity->non_polar Low Likelihood of Success polar Polar (e.g., WAX, Cyanopropyl) select_polarity->polar High Likelihood of Success select_dimensions Select Column Dimensions (Length, ID, Film Thickness) polar->select_dimensions optimize_temp Optimize Temperature Program select_dimensions->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow evaluate_resolution Evaluate Resolution optimize_flow->evaluate_resolution baseline_separation Baseline Separation Achieved? evaluate_resolution->baseline_separation baseline_separation->select_polarity No, Re-evaluate Stationary Phase end Final Method baseline_separation->end Yes

GC Column Selection Workflow for Isomer Separation

Conclusion

The separation of this compound from its isomers is a challenging analytical task that is highly dependent on the stationary phase of the GC column. While non-polar columns are generally unsuitable, polar columns, particularly those with a cyanopropyl stationary phase, offer the highest potential for achieving baseline resolution. The successful separation will also rely on the careful optimization of experimental parameters, including the temperature program and carrier gas flow rate. For novel applications, exploring specialty phases like cyclodextrin-based or liquid crystal columns may provide enhanced selectivity. Researchers should begin with a highly polar column and systematically optimize the method to achieve the desired separation for accurate and reliable quantification of this compound isomers.

A Comparative Guide to the Quantitative Analysis of 3-Methylbenzoate: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of aromatic compounds such as 3-methylbenzoate is crucial. Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The choice of detector, however, significantly influences the performance and suitability of the method for specific applications. This guide provides an objective comparison of two common GC detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the quantitative analysis of this compound, supported by representative experimental data.

Introduction to the Techniques

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique that offers robust and reliable quantification of organic compounds.[1] The FID operates by pyrolyzing the analytes in a hydrogen-air flame, which generates ions and produces an electrical current proportional to the mass of carbon atoms entering the flame.[2] This makes it a highly sensitive detector for hydrocarbons and other organic molecules.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry.[3] As analytes elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.[3] This provides not only quantitative data but also structural information, allowing for confident compound identification.[3] For quantitative analysis, GC-MS can be operated in full scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM) mode.

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using both GC-FID and GC-MS are outlined below. These protocols are based on established methods for similar aromatic esters and can be adapted as a starting point for method development and validation.

Sample Preparation:

A stock solution of this compound is prepared in a suitable solvent, such as methanol or dichloromethane. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range. An internal standard (e.g., methyl nonanoate) may be added to all standards and samples to improve precision.

GC-FID Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic esters.

  • Injector: Split/splitless injector, operated in split mode with a ratio of 20:1.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Quantification: Based on the peak area of this compound relative to the internal standard, plotted against the concentration of the calibration standards.

GC-MS Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column and Injector Parameters: Same as for GC-FID.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Same as for GC-FID.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode:

    • Full Scan: For qualitative and quantitative analysis, scanning a mass range of m/z 50-300.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 136, 105, 77).

  • Quantification: Based on the peak area of a specific ion (in SIM mode) or the total ion current (in full scan mode) relative to the internal standard, plotted against the concentration of the calibration standards.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing StockSolution Stock Solution of this compound CalibrationStandards Calibration Standards Preparation StockSolution->CalibrationStandards InternalStandard Internal Standard Addition CalibrationStandards->InternalStandard Injection Sample Injection InternalStandard->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification Technique Comparison Logic cluster_criteria Decision Criteria cluster_methods Recommended Technique Start Analytical Need for This compound Quantification HighSensitivity High Sensitivity Required? Start->HighSensitivity HighSpecificity High Specificity/Confirmation Needed? Start->HighSpecificity HighThroughput High Throughput/Routine Analysis? Start->HighThroughput GC_MS_SIM GC-MS (SIM) HighSensitivity->GC_MS_SIM Yes GC_FID GC-FID HighSensitivity->GC_FID No GC_MS_FullScan GC-MS (Full Scan) HighSpecificity->GC_MS_FullScan Yes HighSpecificity->GC_FID No HighThroughput->GC_MS_FullScan No HighThroughput->GC_FID Yes

References

Safety Operating Guide

Proper Disposal of 3-Methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3-Methylbenzoate, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a compound utilized in various research and manufacturing applications. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Profile and Safety Summary

This compound, also known as methyl m-toluate, presents several hazards that necessitate careful handling and disposal. It is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin IrritationCauses skin irritation.[1]GHS07Warning[1]
Eye IrritationCauses serious eye irritation.[1]GHS07Warning[1]
Respiratory IrritationMay cause respiratory irritation.[1]GHS07Warning[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with licensed collectors' sorting instructions and local, state, and federal regulations.[1][2] The primary recommended method for disposal is incineration by an authorized facility.

1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be worn.[1]

2. Waste Collection:

  • Original Containers: Whenever possible, leave the chemical in its original container. Do not mix with other waste.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name "this compound" and any associated hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

3. Spill Management: In the event of a spill, follow these procedures:

  • Minor Spills:

    • Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[1][2]

    • Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1]

    • Ventilate the area of the spill.[1]

  • Major Spills:

    • Evacuate all non-essential personnel from the area.

    • If safe to do so, stop the leak.

    • Contain the spill using dikes or absorbents.[1]

    • Follow the cleanup procedure for minor spills using appropriate PPE.

4. Final Disposal:

  • Licensed Waste Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and approved waste disposal company.[3][4][5]

  • Incineration: The recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Container Disposal: Uncleaned containers should be handled in the same manner as the product itself. Puncture containers to prevent re-use before disposal at an authorized landfill.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe assess_spill Assess Situation ppe->assess_spill minor_spill Minor Spill Procedure: 1. Absorb with inert material 2. Collect in labeled container 3. Ventilate area assess_spill->minor_spill Spill Occurs (Minor) major_spill Major Spill Procedure: 1. Evacuate area 2. Contain spill 3. Follow minor spill cleanup assess_spill->major_spill Spill Occurs (Major) collect_waste Step 2: Collect Waste (Original, labeled container) assess_spill->collect_waste No Spill minor_spill->collect_waste major_spill->collect_waste store_waste Step 3: Secure Storage (Designated, ventilated area) collect_waste->store_waste contact_disposal Step 4: Arrange for Disposal (Contact licensed waste disposal company) store_waste->contact_disposal incineration Step 5: Final Disposal (Authorized Incineration) contact_disposal->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.

References

Personal protective equipment for handling 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Methylbenzoate (also known as Methyl m-toluate). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for routine laboratory operations and emergency spill cleanup.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Use Chemical safety goggles or safety glasses. A face shield is also recommended.[1]Protective gloves resistant to chemicals.[1]Wear suitable protective clothing, such as a lab coat.[1]Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.[1]
Spill Cleanup Chemical safety goggles and a face shield.[1]Chemical-resistant gloves.[1]Wear suitable protective clothing to prevent skin contact.[1]In case of inadequate ventilation or large spills, wear respiratory protection.[1] For firefighting, a self-contained breathing apparatus is necessary.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Always handle this compound in a well-ventilated workstation.[1]

  • Avoid breathing fumes, mist, spray, or vapors.[1]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[1]

  • Practice good industrial hygiene: wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[1][3]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, and open flames.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Emergency and First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration and seek medical attention.[1]
Skin Contact Wash the affected area with plenty of soap and water. Seek medical attention.[1]
Eye Contact Immediately flush the eyes with water for at least 15 minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek medical attention. Never give anything by mouth to an unconscious person.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste Product Dispose of the contents and container in accordance with the instructions of a licensed waste collector.[1] Consider sending the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
Contaminated Absorbent Material (from spills) Sweep or shovel the spill-contaminated material into an appropriate, labeled container for disposal.[1]
Empty Containers Handle uncleaned containers in the same way as the product itself. Whenever possible, recycle the material.[1]

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

start Start: Obtain this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Well-Ventilated Area (e.g., Fume Hood) ppe->handling storage Store in Cool, Dry, Ventilated Area (Tightly Closed Container) handling->storage After Use spill Emergency: Spill Occurs handling->spill Accident disposal Dispose of Waste via Licensed Collector handling->disposal Dispose of Unused Product storage->handling For Subsequent Use spill_ppe Wear Additional PPE (Face Shield, Respirator if needed) spill->spill_ppe first_aid Provide First Aid as Needed spill->first_aid contain Contain Spill with Absorbent Material spill_ppe->contain collect Collect Waste into Labeled Container contain->collect collect->disposal end End disposal->end

Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzoate
Reactant of Route 2
3-Methylbenzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.